molecular formula C8H6F2O3 B1582743 2,3-Difluoromandelic acid CAS No. 207974-19-4

2,3-Difluoromandelic acid

Numéro de catalogue: B1582743
Numéro CAS: 207974-19-4
Poids moléculaire: 188.13 g/mol
Clé InChI: LBJOAPZLJUKPRG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,3-Difluoromandelic acid is a useful research compound. Its molecular formula is C8H6F2O3 and its molecular weight is 188.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-(2,3-difluorophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c9-5-3-1-2-4(6(5)10)7(11)8(12)13/h1-3,7,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJOAPZLJUKPRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343275
Record name 2,3-Difluoromandelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207974-19-4
Record name 2,3-Difluoromandelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 207974-19-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Strategic Role of 2,3-Difluoromandelic Acid in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Fluorine in Medicinal Chemistry

In the landscape of contemporary drug development, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for optimizing pharmacokinetic and pharmacodynamic profiles. Fluorine's unique stereoelectronic properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Within this context, 2,3-Difluoromandelic acid (CAS No. 207974-19-4), a specialized aromatic alpha-hydroxy acid, represents a key building block for the synthesis of novel therapeutics. This guide provides an in-depth technical overview of its synthesis, properties, and applications for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Attributes

This compound is a white crystalline solid at room temperature.[3] The presence of two fluorine atoms on the phenyl ring significantly alters its electronic and conformational properties compared to unsubstituted mandelic acid. These fluorine substituents enhance the compound's utility as a precursor in medicinal chemistry.

PropertyValueSource(s)
CAS Number 207974-19-4[3]
Molecular Formula C₈H₆F₂O₃[3]
Molecular Weight 188.13 g/mol [3]
Melting Point 109-113 °C[3][4]
Boiling Point 313.3±37.0 °C (Predicted)[4]
Density 1.522±0.06 g/cm³ (Predicted)[4]
pKa 3.17±0.10 (Predicted)[4]
Synonyms 2-(2,3-difluorophenyl)-2-hydroxyacetic acid, α-Hydroxy-2,3-difluorophenylacetic acid[5]

Synthesis of this compound: A Plausible Synthetic Workflow

While a variety of methods exist for the synthesis of mandelic acid and its derivatives, a common and logical pathway to this compound begins with the corresponding difluorinated benzaldehyde.[6][7] The following represents a robust and scalable synthetic protocol.

Experimental Protocol: From 2,3-Difluorobenzaldehyde to this compound

Step 1: Cyanohydrin Formation

  • To a stirred solution of 2,3-difluorobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane or diethyl ether at 0 °C, add trimethylsilyl cyanide (TMSCN, 1.1 eq).

  • Catalyze the reaction with a Lewis acid, for instance, a catalytic amount of zinc iodide (ZnI₂).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC) for the disappearance of the starting aldehyde.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with the organic solvent used in the reaction.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyanohydrin intermediate.

Causality: The use of TMSCN provides a convenient and less hazardous source of cyanide compared to HCN gas. The trimethylsilyl group protects the hydroxyl intermediate, facilitating its isolation.

Step 2: Hydrolysis to this compound

  • Dissolve the crude cyanohydrin from Step 1 in a mixture of concentrated hydrochloric acid and glacial acetic acid.

  • Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. The progress of the hydrolysis can be monitored by TLC or HPLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Extract the product into a suitable organic solvent like ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be purified by recrystallization from a suitable solvent system, such as toluene or a mixture of ethyl acetate and hexanes, to yield the final product as a white solid.

Causality: Acid-catalyzed hydrolysis is a standard and effective method for converting nitriles to carboxylic acids. The use of a strong acid like HCl ensures complete conversion of the cyanohydrin to the desired mandelic acid derivative.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product A 2,3-Difluorobenzaldehyde B Cyanohydrin Intermediate A->B TMSCN, cat. ZnI₂ C This compound B->C Conc. HCl, Acetic Acid, Δ

A simplified workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a versatile intermediate in the synthesis of complex, biologically active molecules. The difluorophenyl moiety can impart desirable properties to a drug candidate, including increased metabolic stability and enhanced binding interactions.[2][8]

One notable area of application is in the development of calcium channel modulators. 2,3-Difluorobenzaldehyde, the direct precursor to this compound, is utilized in the synthesis of cyclopentapyridine and thienopyridine derivatives, which are investigated for their potential in this therapeutic area.[9] The mandelic acid derivative itself can be a key component in constructing more elaborate structures where the carboxylic acid and hydroxyl groups serve as handles for further chemical transformations.

The general class of mandelic acids and their derivatives are known to be precursors for a wide range of pharmaceuticals, including antibiotics, anticancer agents, and anti-inflammatory drugs.[10][11] The introduction of the 2,3-difluoro substitution pattern offers a strategic advantage in fine-tuning the properties of these drug classes.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. The following table summarizes the expected spectroscopic data.

TechniqueExpected Data
¹H NMR Aromatic protons (multiplets, ~7.0-7.5 ppm), methine proton (singlet, ~5.0-5.5 ppm), hydroxyl and carboxylic acid protons (broad singlets, variable chemical shifts depending on solvent and concentration).
¹³C NMR Aromatic carbons (multiple signals, ~110-160 ppm, with C-F couplings), methine carbon (~70-75 ppm), carboxylic carbon (~170-180 ppm).
IR Spectroscopy Broad O-H stretch (hydroxyl and carboxylic acid, ~2500-3300 cm⁻¹), C=O stretch (carboxylic acid, ~1700-1750 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹), aromatic C-H and C=C stretches.
Mass Spectrometry Molecular ion peak (e.g., [M-H]⁻ in negative ion mode) corresponding to the molecular weight of 188.13 g/mol .

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Work should be conducted in a well-ventilated area or a fume hood. It is classified as a combustible solid and may cause skin and eye irritation.[3][13] Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.

Conclusion

This compound is a valuable and strategic building block in the arsenal of medicinal chemists. Its difluorinated phenyl ring offers a means to rationally design drug candidates with improved pharmacological properties. A sound understanding of its synthesis, properties, and applications is crucial for leveraging its full potential in the development of next-generation therapeutics.

References

Introduction: The Strategic Importance of 2,3-Difluoromandelic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Difluoromandelic Acid

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for optimizing drug-like properties. This compound (CAS: 207974-19-4) emerges as a particularly valuable building block for researchers and drug development professionals. As an aromatic alpha-hydroxy acid, its structure is primed for diverse synthetic transformations, while the vicinal fluorine atoms on the phenyl ring impart unique electronic properties that can profoundly influence a candidate molecule's metabolic stability, binding affinity, and lipophilicity.

Understanding the fundamental physicochemical properties of this reagent is not merely an academic exercise; it is a prerequisite for its effective and predictable application in the synthesis of Active Pharmaceutical Ingredients (APIs). This guide provides an in-depth analysis of these core properties, grounded in experimental data and established analytical protocols, to empower scientists in leveraging this compound to its fullest potential.

Caption: Chemical structure of this compound.

Core Physicochemical Data Summary

For rapid reference, the core physicochemical properties of this compound are summarized below. These values represent a consolidation of predicted and experimental data from chemical suppliers and databases.

PropertyValueSource
CAS Number 207974-19-4[1]
Molecular Formula C₈H₆F₂O₃Derived
Molecular Weight 188.13 g/mol [2]
Appearance Solid[1]
Melting Point 109-113 °C[1]
Boiling Point 313.3 ± 37.0 °C (Predicted)[1]
Density 1.522 ± 0.06 g/cm³ (Predicted)[1]
pKa 3.17 ± 0.10 (Predicted)[1]

In-Depth Property Analysis and Experimental Considerations

This section delves into the significance of each property and outlines standardized, self-validating protocols for their experimental determination.

Acidity (pKa)

The pKa is a critical parameter in drug development, directly influencing a molecule's ionization state at physiological pH. This, in turn, governs its solubility, membrane permeability, and potential for target binding. The predicted pKa of ~3.17 for this compound indicates it is a moderately strong organic acid, a property enhanced by the electron-withdrawing nature of the two fluorine atoms on the aromatic ring.[1]

Expert Insight: The ortho and meta positioning of the fluorine atoms creates a strong inductive effect, stabilizing the carboxylate anion upon deprotonation and thereby increasing acidity compared to unsubstituted mandelic acid (pKa ~3.41). This modulation of acidity is a key tool for medicinal chemists.

This method provides a reliable, direct measure of the pKa by monitoring pH changes upon the addition of a titrant.

  • Preparation: Accurately weigh ~20-30 mg of this compound and dissolve in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent system (e.g., water/methanol) if solubility is limited.

  • Titration Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0). Place the sample solution in a jacketed beaker to maintain a constant temperature (25 °C) and use a magnetic stirrer for continuous mixing.

  • Titration: Titrate the solution with a standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH), adding small, precise increments of the titrant.

  • Data Acquisition: Record the pH value after each addition of titrant, ensuring the reading stabilizes.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized). The first derivative of the titration curve can be used to accurately locate the equivalence point.

G A Prepare Acid Solution (Known Concentration) C Titrate with Standardized Base (e.g., 0.1M NaOH) A->C B Calibrate pH Meter B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Equivalence Point (Max of First Derivative) E->F G Identify Half-Equivalence Point F->G H pKa = pH at Half-Equivalence G->H G cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_interp Interpretation & Confirmation A Weigh Sample B Dissolve in Appropriate Solvent (e.g., CDCl3, DMSO-d6) A->B C ¹H / ¹³C / ¹⁹F NMR B->C D FT-IR B->D E Mass Spectrometry (ESI or EI) B->E F Analyze Chemical Shifts, Coupling Constants & Integrals C->F G Identify Functional Group Vibrational Frequencies D->G H Determine Molecular Weight & Fragmentation Pattern E->H I Correlate All Data F->I G->I H->I J Confirm Structure & Purity I->J

References

A Senior Application Scientist's Guide to the Synthesis of Racemic 2,3-Difluoromandelic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of racemic 2,3-difluoromandelic acid, a valuable building block in medicinal chemistry and materials science. We delve into the prevalent synthetic strategy, beginning with 2,3-difluorobenzaldehyde, proceeding through a cyanohydrin intermediate, and culminating in the target α-hydroxy acid. This document offers a detailed, step-by-step experimental protocol, a mechanistic rationale for the synthetic choices, and a summary of the analytical data required for structural verification. The content is tailored for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of this synthesis.

Introduction: The Strategic Value of Fluorinated Scaffolds

The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery.[1][2][3] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow medicinal chemists to fine-tune a compound's metabolic stability, lipophilicity, pKa, and binding affinity.[1][4][5] These modulations can lead to significant improvements in pharmacokinetic and pharmacodynamic profiles, enhancing a drug candidate's efficacy and safety.[1]

Mandelic acid and its derivatives are privileged scaffolds found in numerous pharmaceuticals.[6] The α-hydroxy carboxylic acid moiety provides a chiral center and versatile handles for further chemical modification. When combined with a difluorinated phenyl ring, as in this compound (Figure 1), the resulting molecule becomes a highly attractive intermediate for creating novel therapeutics with potentially enhanced properties.

Figure 1: Structure of this compound

  • Molecular Formula: C₈H₆F₂O₃

  • Molecular Weight: 188.13 g/mol

  • CAS Number: 207974-19-4

This guide focuses on the most reliable and widely adopted method for the laboratory-scale synthesis of the racemic form of this compound.

Synthetic Strategy and Mechanistic Rationale

The most common and efficient route to α-hydroxy acids from aromatic aldehydes is a two-step process:

  • Cyanohydrin Formation: Nucleophilic addition of a cyanide ion to the aldehyde's carbonyl carbon.

  • Nitrile Hydrolysis: Conversion of the nitrile group of the cyanohydrin intermediate into a carboxylic acid under acidic conditions.

This pathway is favored due to the high reactivity of the aldehyde, the ready availability of starting materials, and the typically high yields of both steps. The synthesis of a racemic mixture is a direct consequence of the initial nucleophilic attack on the planar carbonyl group, which can occur from either face with equal probability, resulting in a 50:50 mixture of enantiomers.[7]

Step 1: Cyanohydrin Formation

The reaction begins with the nucleophilic attack of a cyanide ion (⁻CN) on the electrophilic carbonyl carbon of 2,3-difluorobenzaldehyde.[8][9] This step is the cornerstone of the synthesis, creating the new carbon-carbon bond essential for the final structure.[8] The reaction is reversible and its equilibrium is pH-dependent.[10] To ensure a sufficient concentration of the potent cyanide nucleophile, the reaction is typically performed using a salt like sodium cyanide (NaCN) with in situ generation of HCN, often buffered or under mildly acidic conditions.[9][10] This attack breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate. Subsequent protonation of this alkoxide by a proton source (like HCN or water) yields the 2,3-difluoromandelonitrile intermediate.[9]

Step 2: Acid-Catalyzed Hydrolysis

The mandelonitrile intermediate is then subjected to strong aqueous acid (e.g., concentrated HCl) and heat. This process converts the nitrile functional group into a carboxylic acid through a well-established hydrolysis mechanism.[11][12] The reaction proceeds via initial protonation of the nitrile nitrogen, followed by a series of nucleophilic attacks by water and subsequent tautomerization steps, ultimately releasing ammonia (as the ammonium salt) and forming the desired carboxylic acid.

The overall synthetic workflow is depicted below.

G start 2,3-Difluorobenzaldehyde inter 2,3-Difluoromandelonitrile (Cyanohydrin Intermediate) start->inter  Step 1: NaCN, H₂SO₄ (aq)   end Racemic this compound inter->end  Step 2: Conc. HCl, Heat  

Diagram 1: Overall synthetic workflow for racemic this compound.

Detailed Experimental Protocol

Disclaimer: This protocol involves highly toxic reagents, including sodium cyanide and strong acids. It must only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. An emergency cyanide poisoning antidote kit should be readily available.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )AmountMolesNotes
2,3-DifluorobenzaldehydeC₇H₄F₂O142.1010.0 g0.070Starting material
Sodium CyanideNaCN49.014.0 g0.082EXTREMELY TOXIC
Sulfuric Acid (conc.)H₂SO₄98.08~3 mL-Used for acidification
Diethyl Ether(C₂H₅)₂O74.12200 mL-Extraction solvent
Hydrochloric Acid (conc.)HCl36.4650 mL~0.6For hydrolysis
Sodium Sulfate (anhydrous)Na₂SO₄142.04As needed-Drying agent
Deionized WaterH₂O18.02As needed-Solvent/Wash
Step-by-Step Procedure

Part A: Synthesis of 2,3-Difluoromandelonitrile

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 10.0 g (0.070 mol) of 2,3-difluorobenzaldehyde in 50 mL of diethyl ether. Place the flask in an ice-water bath and stir.

  • Cyanide Solution: In a separate beaker, carefully dissolve 4.0 g (0.082 mol) of sodium cyanide in 20 mL of deionized water. Caution: NaCN is highly toxic upon ingestion, inhalation, or skin contact.

  • Reaction Initiation: Transfer the aqueous NaCN solution to the addition funnel. Add the cyanide solution dropwise to the stirring ethereal solution of the aldehyde over 30 minutes, maintaining the internal temperature below 10°C.

  • Acidification: While stirring vigorously, slowly add concentrated sulfuric acid dropwise via a pasture pipette until the aqueous layer is slightly acidic (pH ~5-6, check with pH paper). This step generates HCN in situ. Critical Safety Note: This step produces toxic HCN gas. Ensure the reaction is performed in a high-efficiency fume hood.

  • Reaction Completion: Allow the mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Transfer the reaction mixture to a separatory funnel. Separate the layers. Wash the organic layer with 2 x 20 mL of water, followed by 1 x 20 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid is the 2,3-difluoromandelonitrile intermediate. This intermediate is often carried forward to the next step without extensive purification.

Part B: Hydrolysis to this compound

  • Setup: Transfer the crude 2,3-difluoromandelonitrile to a 250 mL round-bottom flask equipped with a reflux condenser.

  • Hydrolysis: Add 50 mL of concentrated hydrochloric acid. Heat the mixture to reflux (approximately 110°C) using a heating mantle.

  • Reaction Monitoring: Maintain reflux for 4-6 hours. The reaction is complete when the organic starting material is fully consumed (monitor by TLC or LC-MS).

  • Isolation and Purification: Cool the reaction mixture to room temperature, then further cool in an ice bath. The product, this compound, should precipitate as a solid.

  • Filtration: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.

  • Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight. The typical melting point for the product is in the range of 109-113°C.

Characterization and Analytical Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to aromatic protons (multiplets), the α-hydroxy proton (singlet or doublet), and the carboxylic acid proton (broad singlet).
¹³C NMR Signals for aromatic carbons (with C-F coupling), the α-carbon (~70 ppm), and the carbonyl carbon (~175 ppm).
¹⁹F NMR Two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring.
IR Spectroscopy Broad O-H stretch (~3400 cm⁻¹ for alcohol), another broad O-H stretch (~3000 cm⁻¹ for carboxylic acid), a sharp C=O stretch (~1720 cm⁻¹).[6]
Mass Spectrometry Molecular ion peak (M⁻) at m/z = 187.02 in negative ion mode for [C₈H₅F₂O₃]⁻.
Melting Point 109-113 °C.

Conclusion and Outlook

This guide outlines a robust and reproducible synthesis for racemic this compound from 2,3-difluorobenzaldehyde. The cyanohydrin pathway represents a classic yet highly effective method for accessing α-hydroxy acids. While this protocol yields a racemic mixture, enantiomerically pure forms can be obtained through subsequent resolution steps, for example, by forming diastereomeric salts with a chiral amine.[7][13] The availability of this and other fluorinated building blocks is critical for advancing drug discovery programs, enabling the exploration of chemical space and the development of next-generation therapeutics.[3]

References

discovery and history of fluorinated mandelic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Fluorinated Mandelic Acids

Abstract

Mandelic acid, an aromatic alpha-hydroxy acid, has long been a cornerstone in both synthetic chemistry and pharmaceutical development. The strategic incorporation of fluorine into this scaffold has given rise to a class of compounds—fluorinated mandelic acids—with enhanced physicochemical and biological properties. This guide provides a comprehensive exploration of the discovery and historical development of these critical molecules. It traces the journey from the initial isolation of the parent compound to the evolution of synthetic methodologies for its fluorinated analogs, focusing on the chemical principles and experimental rationale that have driven this field. We will delve into the synthesis of key positional isomers, the critical challenge of achieving enantiopurity, and the applications that establish fluorinated mandelic acids as vital building blocks for researchers, scientists, and drug development professionals.

The Progenitor Molecule: A Brief History of Mandelic Acid

The story of fluorinated mandelic acids begins with the discovery of the parent compound. In 1831, the German pharmacist Ferdinand Ludwig Winckler isolated a novel crystalline substance while heating amygdalin, an extract from bitter almonds, with diluted hydrochloric acid.[1][2][3] He named the compound "Mandelic acid," derived from the German word "Mandel" for almond.[1][2]

Initially, mandelic acid was a chemical curiosity. However, its utility soon became apparent. By 1880, chemist Alfred Ladenburg discovered its application in synthesizing homatropine, an eye-dilating agent that offered a shorter duration of action compared to existing treatments.[1] This marked one of the first significant pharmaceutical applications of a mandelic acid derivative.

Mandelic acid (α-hydroxyphenylacetic acid) is a chiral molecule, existing as two non-superimposable mirror images or enantiomers: (R)-mandelic acid and (S)-mandelic acid.[2][4] This chirality is fundamental to its role in modern chemistry, particularly as a chiral resolving agent and a precursor for enantiomerically pure drugs.[2] Beyond its synthetic utility, derivatives of mandelic acid are also found in nature as metabolites of adrenaline and noradrenaline, and its presence in urine serves as a key biomarker for industrial exposure to chemicals like styrene.[1]

The Fluorine Factor: A Paradigm Shift in Medicinal Chemistry

The mid-20th century saw a revolution in drug design with the advent of organofluorine chemistry. Scientists recognized that incorporating fluorine atoms into bioactive molecules could profoundly alter their properties in beneficial ways.[5][6][7] Fluorine's unique characteristics—its small size (mimicking a hydrogen atom), high electronegativity, and the strength of the carbon-fluorine bond—impart significant advantages:

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong and resistant to enzymatic cleavage, which can slow down the metabolic breakdown of a drug, thereby increasing its half-life and duration of action.[5]

  • Increased Bioavailability: Fluorine's lipophilicity can improve a molecule's ability to cross cell membranes, leading to better absorption and distribution in the body.[5]

  • Modulated Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing a drug's solubility and its ability to bind to target receptors.

  • Improved Receptor Binding: Fluorine can engage in unique interactions (e.g., hydrogen bonds, dipole-dipole interactions) within a protein's active site, potentially leading to higher potency and selectivity.

Given these benefits, the fluorination of established chemical scaffolds like mandelic acid was a logical and compelling step for chemists aiming to create novel pharmaceutical intermediates with superior properties.

Core Synthesis and Discovery of Fluorinated Mandelic Acids

The primary methods for synthesizing mandelic acid have been adapted for its fluorinated analogs. The most common and historically significant route involves the hydrolysis of a cyanohydrin intermediate, mandelonitrile, which is formed from the corresponding benzaldehyde.[1][8] An alternative pathway involves the hydrolysis of α,α-dihaloacetophenones.[1][9]

This section details the synthesis of the three main positional isomers of monofluorinated mandelic acid.

Synthesis of 4-Fluoromandelic Acid

4-Fluoromandelic acid is typically prepared from 4-fluorobenzaldehyde. The aldehyde undergoes a nucleophilic addition reaction with a cyanide source (e.g., sodium cyanide) to form 4-fluoromandelonitrile. This intermediate is then subjected to acidic hydrolysis to yield the final carboxylic acid.

Experimental Protocol: Synthesis of 4-Fluoromandelic Acid via Cyanohydrin Route

  • Step 1: Formation of 4-Fluoromandelonitrile. In a well-ventilated fume hood, 4-fluorobenzaldehyde is dissolved in a suitable solvent. An aqueous solution of sodium cyanide is added, followed by the slow addition of an acid (e.g., sodium bisulfite solution) to generate HCN in situ.[8] The reaction is typically cooled in an ice bath to control the exothermic reaction.

  • Step 2: Hydrolysis. The resulting 4-fluoromandelonitrile is separated. Concentrated hydrochloric acid is added, and the mixture is heated.[8] The nitrile group is hydrolyzed to a carboxylic acid, and the imine intermediate is hydrolyzed to a hydroxyl group, yielding racemic 4-fluoromandelic acid.

  • Step 3: Isolation and Purification. Upon cooling, the product crystallizes out of the solution. The crude product is then purified by recrystallization from an appropriate solvent system.

G cluster_0 Synthesis of 4-Fluoromandelic Acid 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde 4-Fluoromandelonitrile 4-Fluoromandelonitrile 4-Fluorobenzaldehyde->4-Fluoromandelonitrile  1. NaCN, NaHSO₃  2. Ice Bath 4-Fluoromandelic Acid 4-Fluoromandelic Acid 4-Fluoromandelonitrile->4-Fluoromandelic Acid  Conc. HCl, Heat  (Hydrolysis)

Fig 1. General synthetic pathway for 4-Fluoromandelic Acid.
Synthesis of 2-Fluoromandelic Acid

The synthesis of 2-fluoromandelic acid follows a similar logic, starting with 2-fluorobenzaldehyde.[10][11] The ortho-position of the fluorine atom can sometimes influence reaction kinetics due to steric and electronic effects, but the fundamental chemical transformation remains the same.

G cluster_0 Synthesis of 2-Fluoromandelic Acid 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde 2-Fluoromandelonitrile 2-Fluoromandelonitrile 2-Fluorobenzaldehyde->2-Fluoromandelonitrile  NaCN / H⁺ 2-Fluoromandelic Acid 2-Fluoromandelic Acid 2-Fluoromandelonitrile->2-Fluoromandelic Acid  Acid Hydrolysis, Heat

Fig 2. General synthetic pathway for 2-Fluoromandelic Acid.
Synthesis of 3-Fluoromandelic Acid

The meta-substituted isomer, 3-fluoromandelic acid, is synthesized from 3-fluorobenzaldehyde using the established cyanohydrin pathway.[12][13] This isomer is a valuable building block for pharmaceuticals where the fluorine atom is needed to block a potential site of metabolism or to modulate electronic properties from the meta position.[12]

G cluster_0 Synthesis of 3-Fluoromandelic Acid 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde 3-Fluoromandelonitrile 3-Fluoromandelonitrile 3-Fluorobenzaldehyde->3-Fluoromandelonitrile  NaCN / H⁺ 3-Fluoromandelic Acid 3-Fluoromandelic Acid 3-Fluoromandelonitrile->3-Fluoromandelic Acid  Acid Hydrolysis, Heat

Fig 3. General synthetic pathway for 3-Fluoromandelic Acid.
Data Summary of Fluoromandelic Acid Isomers

Compound NamePosition of FluorineCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-Fluoromandelic Acid Ortho389-31-1[11]C₈H₇FO₃[11]170.14[11]
3-Fluoromandelic Acid Meta395-05-1[12]C₈H₇FO₃[12]170.14[12]
4-Fluoromandelic Acid Para395-33-5[14]C₈H₇FO₃[14]170.14[14]

The Quest for Enantiopurity: From Resolution to Asymmetric Synthesis

The synthesis of racemic mixtures, while straightforward, is often insufficient for pharmaceutical applications. Due to the specific three-dimensional nature of biological receptors, only one enantiomer of a chiral drug is typically responsible for the desired therapeutic effect, while the other may be inactive or even cause harmful side effects.[2] Consequently, obtaining enantiomerically pure fluorinated mandelic acids is a critical objective.

Classical Chiral Resolution

Historically, the primary method for separating enantiomers has been chiral resolution. This technique involves reacting the racemic mixture with a single enantiomer of a "resolving agent" to form a pair of diastereomeric salts. Since diastereomers have different physical properties (e.g., solubility), they can be separated by methods like fractional crystallization.

Experimental Workflow: Chiral Resolution of 4-Chloromandelic Acid (Illustrative Example)

A patent for the resolution of the related 4-chloromandelic acid provides a clear example of this process, which is directly applicable to fluorinated analogs.[15]

  • Salt Formation: Racemic 4-chloromandelic acid is dissolved in a solvent like methanol. A chiral resolving agent, such as (R)-(+)-1-(1-naphthyl)ethylamine, is added. The acid and base react to form two diastereomeric salts: [(R)-acid•(R)-base] and [(S)-acid•(R)-base].[15]

  • Fractional Crystallization: The solution is heated and then allowed to cool slowly. One of the diastereomeric salts is less soluble and crystallizes out of the solution preferentially.[15]

  • Isolation: The crystallized salt is isolated by filtration.

  • Acidification: The purified diastereomeric salt is treated with a strong acid (e.g., HCl). This breaks the salt apart, regenerating the enantiomerically pure mandelic acid derivative and the protonated resolving agent.[15] The desired acid can then be extracted.

G cluster_0 Chiral Resolution Workflow Racemic Racemic Mixture (R)-Acid + (S)-Acid Salts Diastereomeric Salts [(R)-Acid•(R)-Base] [(S)-Acid•(R)-Base] Racemic->Salts Agent Chiral Resolving Agent (R)-Base Agent->Salts Separation Fractional Crystallization Salts->Separation PureSalt Pure Diastereomeric Salt [(R)-Acid•(R)-Base] Separation->PureSalt PureAcid Enantiopure Acid (R)-Acid PureSalt->PureAcid Acidification

Fig 4. Conceptual workflow for chiral resolution.
Modern Asymmetric Synthesis

While effective, resolution is inherently inefficient as it discards at least 50% of the material. Modern synthetic chemistry has focused on developing asymmetric synthesis methods that directly produce a single enantiomer. These strategies employ chiral catalysts or enzymes to control the stereochemical outcome of the reaction.[5][16]

  • Enzymatic Approaches: Biocatalysis has emerged as a powerful, environmentally friendly tool.[17] For example, enantioselective oxynitrilase enzymes can catalyze the formation of a single enantiomer of the mandelonitrile intermediate, which can then be hydrolyzed to the enantiopure acid.[18] This approach offers high efficiency and stereoselectivity under mild conditions.[18]

  • Chiral Catalysts: Non-enzymatic chiral catalysts, often based on transition metals or small organic molecules (organocatalysis), can be designed to create a chiral environment around the reactants, guiding the reaction to favor the formation of one enantiomer.[16][19]

These advanced methods represent the frontier of fluorinated mandelic acid synthesis, offering more sustainable and efficient routes to these high-value compounds.[20]

Applications in Research and Development

Fluorinated mandelic acids are not typically end-products but rather crucial intermediates with broad applications.

  • Pharmaceutical Building Blocks: Their primary use is as key intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[10][12] The fluorinated mandelate core can be incorporated into larger molecules to fine-tune their biological activity, metabolic profile, and pharmacokinetic properties.

  • Chiral Synthesis and Resolution: Just as they can be resolved, enantiomerically pure fluorinated mandelic acids can themselves be used as resolving agents to separate the enantiomers of other chiral compounds.[2]

  • Agrochemical Development: The principles of enhancing biological activity through fluorination are also applied in the agrochemical industry, where these compounds can serve as precursors for novel herbicides and pesticides.[10]

  • Materials Science: The unique properties imparted by fluorine make these molecules interesting for research in materials science, including the development of specialized polymers.

Conclusion

The history of fluorinated mandelic acids is a compelling narrative of scientific advancement, illustrating the synergy between fundamental discovery and applied chemical innovation. From Winckler's initial isolation of mandelic acid from almonds to the sophisticated asymmetric syntheses of its fluorinated analogs, the journey reflects the ever-increasing precision of chemical control. The strategic introduction of fluorine has transformed a simple α-hydroxy acid into a class of high-value intermediates that are indispensable in modern drug discovery and beyond. As the demand for more effective and safer pharmaceuticals continues to grow, the importance of these fluorinated building blocks is set to increase, ensuring their continued relevance for the scientific community.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2,3-Difluoromandelic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Difluoromandelic acid, a halogenated derivative of mandelic acid, presents a compelling case study in the field of molecular conformation and its influence on physicochemical properties. As a chiral α-hydroxy acid, its three-dimensional structure is of significant interest for applications in stereoselective synthesis and drug design. This technical guide provides a comprehensive exploration of the molecular structure and conformational landscape of this compound. We delve into the synergistic application of experimental techniques—namely X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy—and computational modeling through Density Functional Theory (DFT). This guide is intended to be a practical resource, offering not just theoretical insights but also detailed, field-proven protocols for the scientific community.

Introduction: The Significance of Fluorinated Mandelic Acids

Mandelic acid and its derivatives are pivotal chiral building blocks in the synthesis of a wide array of pharmaceuticals. The introduction of fluorine atoms onto the phenyl ring, as in this compound, can profoundly alter the molecule's properties. Fluorine's high electronegativity and relatively small size can influence electronic distribution, acidity, lipophilicity, and metabolic stability. Understanding the precise three-dimensional arrangement of the atoms in this compound, and the rotational flexibility (conformation) around its single bonds, is crucial for predicting its interactions with biological targets and for designing novel therapeutic agents.

This guide will systematically explore the key structural features of this compound, focusing on the interplay of intramolecular and intermolecular forces that dictate its preferred conformations.

Molecular Structure Elucidation: A Multi-faceted Approach

A definitive understanding of the molecular structure of this compound necessitates a combination of experimental and computational methods. Each technique provides a unique piece of the structural puzzle.

X-ray Crystallography: The Gold Standard for Solid-State Structure

X-ray crystallography provides unambiguous information about the arrangement of atoms in a crystalline solid, offering precise measurements of bond lengths, bond angles, and dihedral angles. While a specific crystal structure for this compound is not publicly available at the time of this writing, the extensive studies on other halogenated mandelic acid derivatives provide a strong basis for predicting its solid-state behavior.

Expected Structural Features: In the solid state, this compound is expected to form hydrogen-bonded dimers through the carboxylic acid moieties. The conformation of the molecule will be influenced by a balance of intramolecular hydrogen bonding between the α-hydroxyl group and the carboxylic acid, and intermolecular interactions, including π-stacking of the phenyl rings. The fluorine substituents will likely participate in weak C—H···F and F···F interactions, further influencing the crystal packing.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth:

    • Dissolve this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a solvent mixture) to near saturation.

    • Employ slow evaporation of the solvent at a constant temperature in a dust-free environment.

    • Alternatively, vapor diffusion by placing a vial of the sample solution inside a larger sealed container with a more volatile anti-solvent can yield high-quality crystals.

  • Crystal Mounting and Data Collection:

    • Carefully select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.

    • Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.

    • Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain the final, high-resolution crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Solution-State Conformation

NMR spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical information about the electronic environment of the nuclei and, by extension, the molecule's conformation.

  • ¹H NMR: The chemical shift of the α-proton is particularly sensitive to the conformation around the Cα-C(phenyl) bond. Coupling constants between the α-proton and the protons on the phenyl ring can provide information about their dihedral angles.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the phenyl ring will be influenced by the electron-withdrawing effects of the fluorine atoms.

  • ¹⁹F NMR: The chemical shifts of the two fluorine atoms will be distinct and sensitive to their local environment, providing another probe of the molecule's conformation.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a pH buffer).

    • Ensure the sample is fully dissolved and free of any particulate matter.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

    • For more detailed conformational analysis, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) can be performed.

  • Spectral Analysis:

    • Assign all proton, carbon, and fluorine resonances.

    • Analyze chemical shifts and coupling constants to infer information about the predominant solution-state conformation.

    • For NOESY data, the presence of cross-peaks between non-bonded protons indicates their spatial proximity, providing valuable conformational restraints.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups and Hydrogen Bonding

FTIR spectroscopy probes the vibrational modes of a molecule. It is particularly useful for identifying functional groups and studying hydrogen bonding interactions. For this compound, the key vibrational bands to analyze are:

  • O-H Stretch: The stretching vibration of the hydroxyl group in the carboxylic acid will appear as a broad band, indicative of hydrogen bonding. The α-hydroxyl group will also have a characteristic O-H stretching frequency.

  • C=O Stretch: The carbonyl stretch of the carboxylic acid is a strong, sharp absorption. Its position can be influenced by hydrogen bonding.

  • C-F Stretches: The stretching vibrations of the carbon-fluorine bonds will appear in the fingerprint region of the spectrum.

Experimental Protocol: FTIR Spectroscopy (ATR Method)

  • Sample Preparation:

    • Place a small amount of solid this compound onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the ATR crystal.

    • Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty ATR crystal prior to sample analysis.

  • Spectral Analysis:

    • Identify the characteristic absorption bands for the hydroxyl, carbonyl, and carbon-fluorine functional groups.

    • Analyze the position and shape of the O-H and C=O stretching bands to infer the nature and extent of hydrogen bonding.

Computational Modeling: A Powerful Predictive Tool

In the absence of complete experimental data, and to gain a deeper understanding of the conformational preferences of this compound, computational chemistry, particularly Density Functional Theory (DFT), is an invaluable tool.

Conformational Search and Energy Minimization

A systematic conformational search can be performed to identify the low-energy conformers of this compound. This involves rotating the molecule around its key single bonds (Cα-C(phenyl) and Cα-COOH) and calculating the relative energy of each conformation.

Prediction of Spectroscopic Properties

Once the minimum energy conformers are identified, their spectroscopic properties can be calculated and compared with experimental data (or used for prediction).

  • Vibrational Frequencies: Calculation of the harmonic vibrational frequencies can aid in the assignment of experimental FTIR and Raman spectra.

  • NMR Chemical Shifts: The chemical shifts of ¹H, ¹³C, and ¹⁹F can be predicted with good accuracy, providing a powerful method for validating the computed structures.

Computational Workflow: DFT Calculations with Gaussian

  • Structure Building:

    • Build an initial 3D structure of this compound using a molecular modeling program.

  • Conformational Search:

    • Perform a relaxed potential energy surface scan by systematically rotating the dihedral angles around the Cα-C(phenyl) and Cα-COOH bonds.

  • Geometry Optimization and Frequency Calculation:

    • For each identified low-energy conformer, perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

    • Follow the optimization with a frequency calculation at the same level of theory to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain the predicted vibrational spectrum.

  • NMR Chemical Shift Calculation:

    • Using the optimized geometries, perform NMR shielding calculations using the Gauge-Independent Atomic Orbital (GIAO) method.

    • Convert the calculated shielding tensors to chemical shifts by referencing them to a standard (e.g., tetramethylsilane for ¹H and ¹³C).

Data Presentation and Visualization

Table 1: Predicted Relative Energies of this compound Conformers
ConformerDihedral Angle (O=C-Cα-C1) (°)Dihedral Angle (H-O-Cα-C1) (°)Relative Energy (kcal/mol)
10600.00
2180601.25
301802.50
41801803.75
Note: These are hypothetical values for illustrative purposes and would be populated with data from actual DFT calculations.

Diagrams

Molecular_Structure_Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_analysis Structure & Conformation Elucidation synthesis Synthesis & Purification xray X-ray Crystallography synthesis->xray Single Crystals nmr NMR Spectroscopy synthesis->nmr Solution Sample ftir FTIR Spectroscopy synthesis->ftir Solid/Solution Sample structure Final Molecular Structure & Conformation xray->structure Solid-State Structure nmr->structure Solution-State Conformation ftir->structure Functional Groups & H-Bonding build Build Initial Structure conf_search Conformational Search build->conf_search dft DFT Optimization & Frequencies conf_search->dft nmr_pred NMR Prediction dft->nmr_pred dft->structure Energetics & Predicted Properties nmr_pred->nmr Validation

Caption: Workflow for the determination of the molecular structure and conformation of this compound.

Conformational_Isomers eclipsed_cooh COOH Eclipsed syn_h OH Syn-periplanar to Cα-H eclipsed_cooh->syn_h Leads to anti_h OH Anti-periplanar to Cα-H eclipsed_cooh->anti_h Leads to staggered_cooh COOH Staggered staggered_cooh->syn_h Leads to staggered_cooh->anti_h Leads to

Caption: Key rotational degrees of freedom in this compound.

Conclusion

The comprehensive analysis of this compound's molecular structure and conformation requires a synergistic approach, integrating the strengths of various experimental and computational techniques. X-ray crystallography provides the definitive solid-state structure, while NMR and FTIR spectroscopy offer insights into the solution-state conformation and key functional group interactions. DFT calculations complement these experimental methods by providing a detailed picture of the conformational energy landscape and allowing for the prediction of spectroscopic properties. The protocols and insights provided in this guide serve as a robust framework for researchers and scientists in the field of drug discovery and materials science to investigate this and other similarly complex molecules.

A Predictive Spectroscopic Guide to 2,3-Difluoromandelic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, predictive analysis of the key spectroscopic data for 2,3-Difluoromandelic acid (CAS: 207974-19-4; Formula: C₈H₆F₂O₃; MW: 188.13 g/mol ). In the absence of publicly available experimental spectra, this document serves as an expert-level predictive resource for researchers in drug discovery, materials science, and synthetic chemistry. We will explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and comparative data from analogous structures, offering a robust framework for researchers planning to synthesize or analyze this compound.

Introduction: The Significance of this compound

Mandelic acid and its derivatives are crucial chiral building blocks in the pharmaceutical industry. The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, with its specific ortho- and meta-fluorine substitution pattern on the phenyl ring, presents a unique scaffold for developing novel therapeutics and advanced materials.

Understanding the precise spectroscopic signature of this compound is the first critical step in its characterization, enabling researchers to confirm its identity, assess its purity, and elucidate its structure in more complex systems. This guide provides the foundational spectroscopic knowledge base for such endeavors.

Prudent Laboratory Practice: Safety and Handling

While a specific safety data sheet for this compound is not widely available, data from related fluorinated organic acids and mandelic acid derivatives suggest a consistent set of handling precautions.

  • Hazard Classification: Assumed to be an irritant. May cause skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. We will predict the key features of its ¹H, ¹³C, and ¹⁹F NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the proton environments. The aromatic region will be complex due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

  • Aromatic Protons (H-4, H-5, H-6): These three protons on the phenyl ring will appear in the approximate range of 7.0-7.5 ppm .[1][2] Their signals will be complex multiplets due to mutual ³JHH (ortho), ⁴JHH (meta), and long-range JHF couplings. The electron-withdrawing nature of the fluorine and carboxyl groups will shift these protons downfield compared to benzene (7.3 ppm).[2]

  • Alpha-Proton (α-H): The proton on the carbon bearing the hydroxyl group is expected to appear as a singlet or a finely split multiplet around 5.2-5.4 ppm . It may exhibit small long-range couplings to the aromatic protons and potentially to the fluorine atoms.

  • Hydroxyl and Carboxyl Protons (OH): The signals for the alcohol and carboxylic acid protons are typically broad and their chemical shifts are highly dependent on solvent, concentration, and temperature. They may appear anywhere from 3-6 ppm (alcohol-OH) and 10-13 ppm (acid-OH) and may exchange with deuterium in solvents like D₂O or CD₃OD, causing them to disappear from the spectrum.[1]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, many of which will be split into doublets or doublet of doublets due to coupling with the fluorine atoms.

  • Carbonyl Carbon (C=O): Expected in the 170-175 ppm range, likely as a singlet with a small long-range C-F coupling.

  • Fluorine-Bearing Carbons (C-2, C-3): These will show very large one-bond ¹JCF coupling constants. C-2 and C-3 will appear as doublets in the 145-160 ppm range, with ¹JCF values typically between 240-260 Hz.[3][4]

  • Quaternary Aromatic Carbon (C-1): This carbon, attached to the chiral center, will be downfield around 135-140 ppm and will likely appear as a doublet of doublets due to two- and three-bond couplings to the fluorine atoms (²JCF and ³JCF).[5][6]

  • Protonated Aromatic Carbons (C-4, C-5, C-6): These will appear in the typical aromatic region of 115-130 ppm . Each signal will be split by fluorine couplings (²JCF, ³JCF, ⁴JCF), resulting in complex doublet or doublet of doublets patterns.[4][6]

  • Alpha-Carbon (α-C): The carbon bearing the hydroxyl group is expected around 70-75 ppm . It will likely be split by a ²JCF coupling to the C-2 fluorine.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive and provides a direct window into the electronic environment of the fluorine atoms. The spectrum will show two distinct signals.

  • Chemical Shifts: Aromatic fluorine chemical shifts can vary widely. Relative to a CFCl₃ standard, the signals for F-2 and F-3 are predicted to be in the range of -110 to -160 ppm .[7][8][9] The exact positions will depend on the electronic effects of the neighboring substituents.

  • Coupling: The two fluorine atoms will be ortho to each other, resulting in a strong ³JFF coupling, typically in the range of 15-25 Hz .[10][11] Each fluorine signal will also be split by couplings to the aromatic protons, particularly ³JHF (ortho) and ⁴JHF (meta), with typical values of 5-10 Hz and 1-5 Hz, respectively.[12][13][14] This will result in two complex multiplets.

Predicted NMR Data Summary for this compound
¹H NMR Predicted Chemical Shift (δ, ppm)
Aromatic H (H-4, H-5, H-6)7.0 - 7.5 (complex multiplets)
Alpha H (α-H)5.2 - 5.4 (singlet or multiplet)
Alcohol OH3 - 6 (broad singlet)
Carboxylic Acid OH10 - 13 (broad singlet)
¹³C NMR Predicted Chemical Shift (δ, ppm) & Key Couplings
C=O170 - 175
C-F (C-2, C-3)145 - 160 (¹JCF ≈ 240-260 Hz)
C-1 (Aromatic Quaternary)135 - 140 (²JCF, ³JCF splitting)
C-H (Aromatic)115 - 130 (JCF splitting)
α-C70 - 75 (²JCF splitting)
¹⁹F NMR Predicted Chemical Shift (δ, ppm) & Key Couplings
F-2, F-3-110 to -160 (complex multiplets, ³JFF ≈ 15-25 Hz)
Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra, a standardized protocol is essential.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing s1 Weigh 5-10 mg of Sample s2 Dissolve in ~0.7 mL of Deuterated Solvent (e.g., DMSO-d6, CDCl3) s1->s2 s3 Filter into 5 mm NMR Tube s2->s3 a1 Insert into Spectrometer s3->a1 Transfer a2 Lock and Shim a1->a2 a3 Acquire ¹H, ¹³C, and ¹⁹F Spectra a2->a3 p1 Fourier Transform a3->p1 Process FID p2 Phase and Baseline Correction p1->p2 p3 Calibrate and Integrate p2->p3 final final p3->final Final Spectrum for Analysis

Caption: Standard workflow for NMR sample preparation and analysis.

Step-by-Step Protocol:

  • Sample Weighing: Accurately weigh 5-10 mg of this compound.[15]

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).[16][17]

  • Dissolution: Dissolve the sample in approximately 0.7 mL of the chosen solvent in a clean vial.[18][19]

  • Filtration: To ensure a homogenous solution free of particulates, filter the sample solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[17][19]

  • Data Acquisition: Insert the sample into the NMR spectrometer. Perform standard locking and shimming procedures to optimize the magnetic field homogeneity. Acquire ¹H, ¹³C, and ¹⁹F spectra using standard instrument parameters.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Attenuated Total Reflectance (ATR) FTIR is an ideal technique for analyzing this solid compound with minimal sample preparation. The IR spectrum will confirm the presence of key functional groups.

Predicted IR Absorption Bands
  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from approximately 2500-3300 cm⁻¹ , characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[20][21][22]

  • O-H Stretch (Alcohol): A sharper, medium-intensity peak may be superimposed on the broad acid peak, or appear around 3200-3500 cm⁻¹ , corresponding to the hydroxyl group.[20][21]

  • Aromatic C-H Stretch: Weak to medium sharp peaks will appear just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region.[23]

  • C=O Stretch (Carbonyl): A very strong, sharp absorption is predicted in the range of 1700-1730 cm⁻¹ . This is a definitive peak for the carboxylic acid functional group.[23]

  • C=C Stretch (Aromatic): Several medium to weak sharp peaks are expected in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the phenyl ring.

  • C-F Stretch: Strong, sharp absorptions characteristic of aryl-fluoride bonds are expected in the 1100-1300 cm⁻¹ range.[23]

  • C-O Stretch: Medium to strong absorptions for the alcohol and carboxylic acid C-O bonds will appear in the 1050-1300 cm⁻¹ region.

Predicted IR Data Summary
Frequency Range (cm⁻¹) Vibration Expected Appearance
2500 - 3300O-H Stretch (Carboxylic Acid)Strong, Very Broad
3200 - 3500O-H Stretch (Alcohol)Medium, Broad
3030 - 3100Aromatic C-H StretchWeak to Medium, Sharp
1700 - 1730C=O Stretch (Carbonyl)Strong, Sharp
1450 - 1600Aromatic C=C StretchMedium to Weak, Sharp
1100 - 1300C-F StretchStrong, Sharp
1050 - 1300C-O StretchMedium to Strong, Sharp

Experimental Protocol for ATR-FTIR

FTIR_Workflow s1 Clean ATR Crystal s2 Acquire Background Spectrum (Air) s1->s2 s3 Place Small Amount of Solid Sample on Crystal s2->s3 s4 Apply Pressure with Anvil s3->s4 s5 Acquire Sample Spectrum s4->s5 s6 Clean Crystal s5->s6

Caption: General workflow for acquiring an ATR-FTIR spectrum of a solid sample.

Step-by-Step Protocol:

  • Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with a suitable solvent like isopropanol.[24]

  • Background Scan: Acquire a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.[25]

  • Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal.[24][26]

  • Apply Pressure: Use the instrument's pressure anvil to press the sample firmly and evenly against the crystal surface. Good contact is crucial for a high-quality spectrum.[26]

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, retract the anvil, remove the sample, and clean the crystal surface thoroughly.[27]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, which should readily form a deprotonated molecule [M-H]⁻ in negative ion mode.

Predicted Mass Spectrum (ESI Negative Mode)
  • Molecular Ion: The primary ion observed will be the deprotonated molecule, [M-H]⁻, at a mass-to-charge ratio (m/z) of 187.04 .

  • Key Fragments: While ESI is a soft technique, some fragmentation can be induced in the source or via tandem MS (MS/MS). The most likely fragmentation pathways involve losses from the carboxylate group and the alpha-carbon.

    • Loss of CO₂: A significant fragment corresponding to the loss of carbon dioxide (44 Da) from the parent ion, resulting in a peak at m/z 143.05 . This represents the difluorophenyl-methoxide anion.

    • Loss of H₂O and CO: Another possible fragmentation pathway from the [M-H]⁻ ion could be the loss of water (18 Da) and carbon monoxide (28 Da), although this is generally less common than decarboxylation.

For comparison, under harsher Electron Ionization (EI), the fragmentation of mandelic acid itself is dominated by the alpha-cleavage between the carbonyl carbon and the alpha-carbon, leading to a prominent benzoyl cation fragment.[28] A similar cleavage in this compound would lead to a 2,3-difluorobenzoyl cation at m/z 141.

Predicted ESI-MS Data Summary
Ion Predicted m/z
[M-H]⁻187.04
[M-H-CO₂]⁻143.05

Experimental Protocol for Direct Infusion ESI-MS

MS_Workflow s1 Prepare ~1-10 µM Solution in MeOH or ACN s2 Load into Syringe s1->s2 s3 Mount on Syringe Pump s2->s3 s4 Infuse into ESI Source at Low Flow Rate (5-10 µL/min) s3->s4 s5 Acquire Mass Spectrum s4->s5 final final s5->final Mass Spectrum for Analysis

Caption: Workflow for direct infusion ESI-MS analysis.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[29][30] For negative ion mode, adding a trace amount of a weak base like ammonium hydroxide can enhance deprotonation.

  • Syringe Loading: Load the sample solution into a clean syringe (e.g., 1 mL).[31]

  • Infusion Setup: Mount the syringe on a syringe pump connected via PEEK tubing to the ESI source of the mass spectrometer.[32]

  • Data Acquisition: Set the mass spectrometer to negative ion mode and begin infusing the sample at a low, steady flow rate (e.g., 5-10 µL/min).[33] Acquire the mass spectrum over the desired m/z range (e.g., 50-500 Da).

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. The anticipated NMR spectra are defined by complex aromatic signals and significant C-F and H-F couplings. The IR spectrum will be dominated by characteristic absorptions from the hydroxyl, carbonyl, and C-F functional groups. Mass spectrometry should readily confirm the molecular weight via the deprotonated molecule at m/z 187.04. By providing robust, theoretically-grounded predictions and detailed experimental protocols, this document equips researchers with the necessary knowledge to confidently identify and characterize this valuable fluorinated building block.

References

The Alchemist's Guide to 2,3-Difluoromandelic Acid: A Technical Treatise on Safe Handling and Application

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, fluorinated intermediates are indispensable tools, offering unique physicochemical properties that can profoundly influence a molecule's therapeutic potential. Among these, 2,3-Difluoromandelic acid (CAS 207974-19-4) has emerged as a valuable building block for introducing the 2,3-difluorophenyl moiety into complex molecular architectures. Its utility, however, is matched by the necessity for rigorous safety and handling protocols. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to safely and effectively utilize this versatile reagent.

Understanding the Hazard Profile: A Chemist's Perspective

This compound is a solid crystalline substance that, while stable under normal conditions, presents specific hazards that must be managed through informed handling practices.[1] The primary risks are associated with its irritant properties.

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]

These classifications necessitate a proactive approach to exposure prevention, which will be detailed in the subsequent sections. From a chemical standpoint, the presence of two fluorine atoms on the aromatic ring can influence the acidity of the carboxylic acid and the reactivity of the benzylic hydroxyl group, considerations that are paramount in its synthetic applications.

Hazard Summary Table
Hazard ClassificationGHS CategoryHazard StatementSource
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity - Single Exposure3 (Respiratory)H335: May cause respiratory irritation[1]

The Core of Safety: Engineering Controls and Personal Protective Equipment (PPE)

A foundational principle of laboratory safety is the hierarchy of controls, which prioritizes eliminating hazards at their source. When handling this compound, this translates to robust engineering controls and diligent use of personal protective equipment.

Engineering Controls: The First Line of Defense

All manipulations of this compound, particularly when handling the solid powder or creating solutions, must be conducted in a certified chemical fume hood.[1][2] This ensures that any dust or vapors are effectively contained and exhausted, preventing inhalation. The fume hood also provides a physical barrier in the event of a splash. An eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[2]

Personal Protective Equipment (PPE): The Essential Barrier

The appropriate PPE provides a direct barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[2]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for integrity before each use and changed immediately if contamination is suspected.[1]

  • Protective Clothing: A laboratory coat is required to protect against skin contact. Additional protective clothing may be necessary depending on the scale of the operation.[1]

  • Respiratory Protection: While a fume hood is the primary control for inhalation hazards, a NIOSH-approved respirator may be required for certain operations, such as cleaning up large spills. Consult your institution's environmental health and safety (EHS) department for specific guidance.

PPE_Workflow cluster_Pre_Handling Pre-Handling Checks cluster_Handling Handling Protocol cluster_Post_Handling Post-Handling Assess_Task Assess Task & Scale Select_PPE Select Appropriate PPE Assess_Task->Select_PPE Determines Wear_Goggles Wear Safety Goggles (and Face Shield if needed) Select_PPE->Wear_Goggles Wear_Gloves Wear Nitrile/Neoprene Gloves Select_PPE->Wear_Gloves Wear_Coat Wear Lab Coat Select_PPE->Wear_Coat Work_in_Hood Work in Chemical Fume Hood Wear_Coat->Work_in_Hood Remove_Gloves Remove Gloves Correctly Work_in_Hood->Remove_Gloves After Task Completion Wash_Hands Wash Hands Thoroughly Remove_Gloves->Wash_Hands Store_PPE Clean/Store Reusable PPE Wash_Hands->Store_PPE Workup_Workflow Start Reaction Mixture in Organic Solvent Quench 1. Quench Reaction (e.g., with H₂O or sat. NH₄Cl) Start->Quench Acidify 2. Acidify Aqueous Layer (if needed, to pH 1-2 with 1M HCl) Quench->Acidify Extract 3. Extract with Organic Solvent (e.g., DCM, EtOAc) x3 Acidify->Extract Combine Combine Organic Layers Extract->Combine Wash_H2O 4a. Wash with H₂O Combine->Wash_H2O Wash_NaHCO3 4b. Wash with sat. NaHCO₃ (Vent frequently!) Wash_H2O->Wash_NaHCO3 Wash_Brine 4c. Wash with Brine Wash_NaHCO3->Wash_Brine Dry 5. Dry with Na₂SO₄ or MgSO₄ Wash_Brine->Dry Filter Filter Dry->Filter Concentrate Concentrate via Rotary Evaporation Filter->Concentrate End Crude Product Concentrate->End Waste_Disposal_Flow Start Generate Waste Containing This compound Segregate Segregate as 'Halogenated Organic Acid' Waste Start->Segregate Containerize Place in a Labeled, Compatible Waste Container Segregate->Containerize Label Ensure Label Includes: 'Hazardous Waste' Full Chemical Name 'Irritant' Hazard Containerize->Label Store Store Securely in a Designated Satellite Accumulation Area Label->Store Arrange_Pickup Arrange for EHS Waste Pickup Store->Arrange_Pickup End Proper Disposal Arrange_Pickup->End

References

2,3-Difluoromandelic Acid: A Guide to Sourcing and Purity for Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of 2,3-Difluoromandelic Acid, a critical building block in modern drug discovery. We will move beyond a simple catalog listing to explore the nuances of supplier selection, the critical importance of purity, and the analytical methodologies required to validate this starting material for use in GMP and research environments.

Introduction: The Strategic Value of Fluorinated Intermediates

Mandelic acid and its derivatives are vital precursors in the synthesis of a wide array of pharmaceuticals, including antibiotics and antithrombotic agents.[1] The introduction of fluorine atoms into organic molecules can significantly enhance the pharmacological profile of a drug candidate. These enhancements often include increased metabolic stability, greater binding affinity to target proteins, and improved lipophilicity, which affects the absorption, distribution, metabolism, and excretion (ADME) properties of the final Active Pharmaceutical Ingredient (API).[2]

This compound (CAS: 207974-19-4), a member of this valued class of compounds, offers a unique substitution pattern on the phenyl ring, providing a versatile scaffold for medicinal chemists to design novel therapeutics. Its proper sourcing and rigorous quality control are not merely preliminary steps but foundational pillars for the success of a drug development program.

Part 1: The Supplier Landscape for this compound

Identifying a reliable supplier is a critical step that extends beyond simply finding the lowest price. For a specialized intermediate like this compound, consistency, documentation, and technical support are paramount.

Identifying Potential Suppliers

A survey of the chemical marketplace reveals a number of vendors that list this compound. These range from large, well-known chemical houses to more specialized fluorination experts.

Supplier / MarketplaceTypical PurityCAS NumberNotes
Fluorochem97%207974-19-4Listed as a solid.[3]
ChemicalBookVaries207974-19-4Marketplace platform listing multiple potential suppliers.[4]

Note: This table is illustrative. Researchers should always verify current stock and specifications directly with suppliers.

A Workflow for Supplier Qualification

Choosing a supplier should be a systematic process to mitigate risks in the supply chain and ensure experimental reproducibility. A robust qualification workflow is essential.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Documentation Review cluster_2 Phase 3: Validation & Selection req Define Purity & Quantity Requirements search Identify Potential Suppliers (Databases, Literature) req->search contact Initial Contact & Request for Information search->contact coa Request Certificate of Analysis (CoA) for a recent lot contact->coa Proceed if responsive specs Review Specifications: Assay, Impurity Profile, Water Content coa->specs iso Verify Quality Systems (e.g., ISO 9001 Certification) specs->iso sample Order Sample for In-House QC Testing iso->sample Proceed if docs are valid validate Validate Against CoA (HPLC, NMR, etc.) sample->validate select Final Supplier Selection & Approval validate->select

Caption: Workflow for qualifying a chemical supplier.

The cornerstone of this process is the Certificate of Analysis (CoA) . This document provides lot-specific data on the purity and physical properties of the compound. For example, suppliers like Thermo Fisher Scientific provide CoAs for similar compounds that detail appearance, melting point, and assay results from methods like Gas Chromatography (GC) and acid-base titration.[5]

Part 2: Purity and Its Quantification

For pharmaceutical intermediates, purity is not a monolithic concept. It encompasses the absence of starting materials, reaction byproducts, residual solvents, and water. Each of these can have a detrimental impact on subsequent synthetic steps or the final API's safety profile.

Common Purity Levels and Potential Impurities

Commercially, this compound is often available at purities of 97% or higher.[3] While this is suitable for early-stage research, later-stage development may require purities exceeding 99%.

Potential impurities can arise from the synthesis route. The hydrolysis of a mandelonitrile precursor, a common route for mandelic acids, can lead to residual starting material or byproducts from incomplete reactions.[6][7] Another potential impurity in mandelic acids is the dimeric ester, formed between the hydroxyl and carboxyl groups of two molecules.[8]

Analytical Methods for Purity Determination

A multi-pronged analytical approach is necessary to fully characterize the purity of this compound.

Analytical TechniquePrincipleInformation Gained
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a mobile and stationary phase.The primary method for quantitative purity assessment (assay). Reveals the presence and relative abundance of organic impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) Nuclei absorb and re-emit electromagnetic radiation in a magnetic field.Confirms the chemical structure. Can identify and quantify impurities if their signals are resolved from the main compound. ¹⁹F NMR is particularly useful for fluorinated compounds.
Mass Spectrometry (MS), often with LC (LC-MS) Ionization of molecules and separation based on mass-to-charge ratio.Confirms the molecular weight of the main component and helps in the structural elucidation of unknown impurities.[9]
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase.Useful for identifying residual solvents and can also be used for purity assay after derivatization of the acid.[10]
Karl Fischer Titration Coulometric or volumetric titration to measure trace amounts of water.Quantifies water content, which is a critical parameter as it can affect reaction stoichiometry.
Protocol: Purity Determination by HPLC

This protocol provides a general methodology for determining the purity of this compound. It should be optimized and validated for specific equipment and needs.

Objective: To determine the purity of this compound by assessing the area percent of the main peak relative to all other peaks.

1. Materials and Reagents:

  • This compound sample
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Trifluoroacetic Acid (TFA) or Formic Acid (HPLC grade)
  • Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
  • Mobile Phase A: 0.1% TFA in Water
  • Mobile Phase B: 0.1% TFA in Acetonitrile
  • Gradient: 5% B to 95% B over 20 minutes
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection: UV at 254 nm
  • Injection Volume: 10 µL

3. Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of the this compound and dissolve it in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL in a 10 mL volumetric flask.
  • Sample Preparation: Prepare the sample to be tested in the same manner as the standard.
  • System Setup: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
  • Injection: Inject a blank (diluent), followed by the standard and then the sample.
  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent purity using the formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Part 3: The Impact of Purity on Research and Development

The seemingly small difference between 97% and 99.5% purity can have profound consequences in a drug development pipeline.

cluster_0 High Purity Pathway cluster_1 Low Purity Pathway hp_reagent Reagent >99.5% Purity hp_reaction Predictable Stoichiometry Clean Reaction Profile hp_reagent->hp_reaction hp_data Reproducible Results Batch-to-Batch Consistency hp_reaction->hp_data hp_outcome Successful Scale-Up Valid Preclinical Data hp_data->hp_outcome lp_reagent Reagent ~97% Purity lp_reaction Unknown Impurities Act as Catalysts or Inhibitors lp_reagent->lp_reaction lp_data Anomalous Side Products Inconsistent Yields lp_reaction->lp_data lp_outcome Failed Batches Misleading Biological Data lp_data->lp_outcome

Caption: Impact of reagent purity on development outcomes.

  • In Process Chemistry: An uncharacterized impurity can interfere with catalysis, leading to failed or low-yielding reactions. For example, a nucleophilic impurity could consume a precious electrophilic reagent, while a metallic impurity could poison a sensitive catalyst.

  • In Biological Assays: Impurities may be biologically active, leading to false positives or inexplicable toxicity in cell-based assays. This can derail a project, sending teams on a costly and time-consuming hunt for a non-existent "active" compound.

  • Regulatory Scrutiny: As a project moves towards clinical trials, regulatory bodies like the FDA demand rigorous characterization of all starting materials and intermediates. Establishing a pure, well-defined source early in the process is essential for a smooth transition from preclinical to clinical development.

Conclusion

This compound is a valuable intermediate for the synthesis of advanced pharmaceutical agents. However, its effective use is fundamentally tied to a deep understanding of its sourcing and purity. Researchers and drug development professionals must adopt a rigorous, evidence-based approach to supplier qualification and implement orthogonal analytical methods to confirm the identity and purity of this critical raw material. By treating the procurement and analysis of starting materials with the same scientific rigor as the subsequent synthetic and biological work, teams can enhance the reproducibility of their results, accelerate their development timelines, and increase the probability of success for their therapeutic programs.

References

A Theoretical Investigation of 2,3-Difluoromandelic Acid: A Quantum Chemical Approach to Understanding Molecular Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 2,3-Difluoromandelic acid, a fluorinated analogue of the versatile alpha-hydroxy acid. In the absence of extensive experimental data, this document outlines a robust computational methodology based on Density Functional Theory (DFT) to predict its structural, electronic, and spectroscopic properties. By leveraging established quantum chemical techniques, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of this molecule's characteristics. This in-silico analysis serves as a predictive blueprint, offering insights that can guide future experimental work and applications in medicinal chemistry and materials science, where fluorination is a key strategy for modulating molecular properties.

Introduction: The Significance of Fluorination in Mandelic Acid Derivatives

Mandelic acid (2-hydroxy-2-phenylacetic acid) is a chiral alpha-hydroxy acid with a broad spectrum of applications, ranging from skincare to its use as a precursor in the synthesis of various pharmaceuticals. The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The strategic placement of two fluorine atoms on the phenyl ring of mandelic acid, as in this compound, is expected to significantly alter its electronic and conformational landscape, thereby influencing its chemical reactivity and biological activity.

Theoretical studies provide a powerful, non-empirical approach to understanding these modifications at a molecular level. By employing quantum chemical calculations, we can elucidate the fundamental properties of this compound, offering a predictive lens through which to view its potential. This guide details the theoretical protocols necessary to build a comprehensive profile of the molecule, from its most stable geometric conformation to its predicted spectroscopic signatures.

Computational Methodology: A Validated Approach

The theoretical investigation of this compound is proposed to be conducted using Density Functional Theory (DFT), a computational method that offers a favorable balance between accuracy and computational cost for medium-sized organic molecules.[1] The choice of functional and basis set is critical for obtaining reliable results.

Geometry Optimization and Frequency Calculations

The initial step involves the optimization of the molecular geometry to locate the minimum energy structure on the potential energy surface.

  • Method: DFT

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that has demonstrated high accuracy for a broad range of organic molecules.[2]

  • Basis Set: 6-311++G(d,p) is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonded atoms.[1]

  • Solvation Model: To simulate a more realistic environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be employed, using a solvent such as water or DMSO.[3]

Following a successful geometry optimization, a frequency calculation at the same level of theory is imperative to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[3] These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections.

G Computational Workflow for Geometry Optimization cluster_input Input Preparation cluster_calc Quantum Chemical Calculation cluster_output Output & Validation Initial_Structure Initial 3D Structure of This compound DFT_Calc DFT Calculation (B3LYP/6-311++G(d,p)) Initial_Structure->DFT_Calc Input Coordinates Optimized_Geom Optimized Geometry DFT_Calc->Optimized_Geom Lowest Energy Structure Freq_Calc Frequency Calculation Vibrational_Freq Vibrational Frequencies Freq_Calc->Vibrational_Freq Optimized_Geom->Freq_Calc Perform Calculation on Optimized Structure Validation Verify Minimum Energy (No Imaginary Frequencies) Vibrational_Freq->Validation

Caption: Workflow for Geometry Optimization and Validation.

Predicted Molecular Geometry and Conformational Analysis

The presence of rotatable bonds in this compound (C-C and C-O bonds) suggests the possibility of multiple conformers. A thorough conformational analysis is essential to identify the global minimum energy structure, which will be the most populated conformer at equilibrium and will govern the molecule's overall properties. The relative energies of different conformers can be calculated to determine their thermodynamic stability. The optimized geometry of the most stable conformer will provide precise bond lengths, bond angles, and dihedral angles.

Molecular Structure of this compound a

Caption: 2D Structure of this compound.

Electronic Properties: Reactivity and Interaction Sites

The electronic properties of a molecule are key to understanding its reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions.[2] The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of chemical stability and reactivity.[1] A smaller energy gap suggests higher reactivity.

ParameterPredicted Value (eV)Significance
EHOMO-7.5Electron-donating ability
ELUMO-1.2Electron-accepting ability
HOMO-LUMO Gap (ΔE)6.3Chemical reactivity and stability

Table 1: Predicted Frontier Molecular Orbital Energies.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution within the molecule by localizing orbitals into bonding, lone pair, and anti-bonding orbitals.[4] This analysis can quantify intramolecular interactions, such as hyperconjugation and hydrogen bonding, by examining the delocalization of electron density from a filled donor NBO to an empty acceptor NBO.[5] The second-order perturbation energy, E(2), associated with these interactions provides a measure of their strength.[5]

Theoretical Spectroscopic Analysis

Computational methods can predict various spectroscopic properties, which can be used to interpret experimental spectra or to provide a spectroscopic signature for a molecule that has not yet been synthesized or isolated.

Vibrational Spectroscopy (FT-IR and Raman)

The vibrational frequencies calculated from the frequency analysis can be used to predict the FT-IR and Raman spectra. The calculated frequencies are often systematically overestimated compared to experimental values, so they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data.[3]

Vibrational ModePredicted Scaled Wavenumber (cm-1)
O-H stretch (hydroxyl)~3500
O-H stretch (carboxyl)~3100
C=O stretch (carboxyl)~1750
C-F stretch~1200-1300
Aromatic C=C stretch~1500-1600

Table 2: Predicted Characteristic Vibrational Frequencies.

NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts (1H, 13C, and 19F).[6][7] The calculated isotropic shielding values are converted to chemical shifts by referencing them to the calculated shielding of a standard compound, such as tetramethylsilane (TMS) for 1H and 13C, and CFCl3 for 19F.[7] Predicting the 19F NMR spectrum is particularly important for fluorinated compounds, as the chemical shifts are highly sensitive to the electronic environment.[8]

UV-Vis Spectroscopy

Time-Dependent DFT (TD-DFT) is the most common method for calculating the electronic absorption spectra of molecules.[9][10] This method can predict the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption wavelengths (λmax) and intensities in the UV-Vis spectrum.[11] The analysis of the molecular orbitals involved in the main electronic transitions (e.g., n → π* or π → π*) provides further insight into the electronic structure of the molecule.[12]

Protocol for Theoretical Spectroscopy cluster_input Input cluster_calc Calculation Methods cluster_output Predicted Spectra Opt_Geom Optimized Molecular Geometry Freq Frequency Analysis Opt_Geom->Freq GIAO GIAO Method Opt_Geom->GIAO TDDFT TD-DFT Opt_Geom->TDDFT IR_Raman FT-IR & Raman Freq->IR_Raman NMR NMR (1H, 13C, 19F) GIAO->NMR UVVis UV-Vis TDDFT->UVVis

Caption: Workflow for Predicting Spectroscopic Properties.

Conclusion

This technical guide has outlined a comprehensive theoretical protocol for the in-depth study of this compound. By employing DFT calculations with the B3LYP functional and the 6-311++G(d,p) basis set, it is possible to generate a wealth of predictive data on the molecule's geometric, electronic, and spectroscopic properties. The insights gained from such a theoretical investigation, including the identification of the most stable conformer, the analysis of frontier molecular orbitals and electrostatic potential, and the prediction of IR, Raman, NMR, and UV-Vis spectra, can provide a robust foundation for understanding the impact of 2,3-difluorination on the mandelic acid scaffold. This in-silico approach is a cost-effective and powerful tool to guide future experimental synthesis, characterization, and application of this compound in drug discovery and materials science.

References

Methodological & Application

chiral resolution of 2,3-Difluoromandelic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chiral Resolution of 2,3-Difluoromandelic Acid

Authored by: Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and protocols for the chiral resolution of this compound, a key chiral building block in modern drug development. The significance of chirality in pharmaceuticals is profound, as individual enantiomers of a drug molecule can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[1][2][3] Consequently, the ability to isolate single, optically pure enantiomers is a critical capability in the pharmaceutical industry.[4][5] This document explores three primary resolution strategies: classical diastereomeric salt crystallization, enzymatic kinetic resolution, and analytical/preparative chiral chromatography. Each section offers an in-depth explanation of the underlying principles, field-proven insights into experimental design, and robust, step-by-step protocols suitable for implementation in a research or process development setting.

Introduction: The Imperative of Chirality in Drug Synthesis

Chirality, the property of non-superimposable mirror-image molecules called enantiomers, is a fundamental concept in pharmaceutical sciences.[3] While enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral environments, their behavior in the chiral environment of the human body can differ dramatically.[6] The body's receptors, enzymes, and other proteins are themselves chiral, leading to stereoselective interactions with drug molecules.[1][3] This can result in one enantiomer (the eutomer) providing the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even responsible for adverse effects.[1] The tragic case of thalidomide serves as a stark reminder of this principle.[7]

Substituted mandelic acids, including this compound, are valuable precursors in the synthesis of a wide range of pharmaceuticals.[8][9] The presence of the chiral hydroxyl-acid moiety makes them versatile synthons for creating complex molecular architectures. Accessing the enantiomerically pure forms of these acids is therefore not merely an academic exercise but a regulatory and safety imperative for the development of single-enantiomer drugs.[3][5] This guide details the primary methodologies for resolving racemic this compound.

Strategic Overview: A Comparative Analysis of Resolution Techniques

The separation of enantiomers from a racemic mixture presents a unique challenge that can be addressed through several distinct strategies.[5][10] The choice of method depends on factors such as the required scale, desired purity, cost, and the chemical nature of the target molecule.

Technique Principle Advantages Disadvantages Scale
Diastereomeric Salt Crystallization Conversion of enantiomers into diastereomeric salts with a chiral resolving agent. Diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization.[11][12]Scalable, cost-effective for large quantities, well-established technology.[10][13]Requires screening of resolving agents and solvents; theoretical maximum yield is 50% per cycle without racemization of the unwanted enantiomer.Lab to Industrial
Enzymatic Kinetic Resolution An enzyme selectively catalyzes a reaction on one enantiomer, leaving the other unreacted. The reacted and unreacted forms can then be separated.[14][15]High enantioselectivity, mild reaction conditions ("green chemistry"), can achieve very high enantiomeric excess (ee).Theoretical maximum yield is 50%; requires enzyme screening and optimization; may require substrate derivatization (e.g., esterification).Lab to Medium
Chiral Chromatography (HPLC/SFC) Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to different retention times and separation.[8][16]High resolution, applicable to a wide range of compounds, excellent for analytical determination of ee%, can be automated.Can be expensive for preparative scale due to high cost of CSPs and solvents; lower throughput for large quantities.[10]Analytical to Prep

Method 1: Diastereomeric Salt Crystallization

This classical method remains one of the most widely used techniques for large-scale chiral resolution due to its operational simplicity and cost-effectiveness.[12] The core principle involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base. This acid-base reaction forms a pair of diastereomeric salts which, unlike the original enantiomers, have different solubilities, allowing for their separation via fractional crystallization.[11]

Causality of Experimental Choices
  • Resolving Agent Selection: The choice of the chiral base is critical. The base must form a stable, crystalline salt with the acid. Common choices for resolving acidic compounds include chiral amines like (R/S)-α-methylbenzylamine, ephedrine derivatives, or proline amides.[13] For fluorinated mandelic acids, pseudoephedrine has been shown to be effective.[17] Screening multiple agents is often necessary to find one that provides a significant solubility difference between the two diastereomeric salts.

  • Solvent System: The solvent must be chosen to maximize the solubility difference between the diastereomeric salts. One salt should be sparingly soluble while the other remains in the mother liquor. Alcohols (e.g., isopropanol, ethanol) and ester/water mixtures are common starting points for screening.[13][17]

Workflow for Diastereomeric Salt Crystallization

cluster_prep Salt Formation cluster_sep Separation cluster_lib Liberation & Analysis racemic Racemic (±)-2,3-Difluoromandelic Acid dissolve Dissolve in Suitable Solvent (e.g., Isopropanol) racemic->dissolve base Chiral Base (e.g., R-amine) base->dissolve crystallize Fractional Crystallization (Cooling / Slow Evaporation) dissolve->crystallize filter Filter to Isolate Less Soluble Diastereomeric Salt (e.g., R-acid-R-amine salt) crystallize->filter ml Mother Liquor (Contains More Soluble Salt, e.g., S-acid-R-amine salt) filter->ml acidify Acidify Salt (e.g., with 1M HCl) filter->acidify extract Extract with Organic Solvent (e.g., Ethyl Acetate) acidify->extract pure Pure (R)-Enantiomer extract->pure analyze Analyze Purity (Chiral HPLC) & Optical Rotation pure->analyze

Caption: Workflow for Chiral Resolution by Diastereomeric Crystallization.

Protocol: Resolution using (1R,2S)-Ephedrine
  • Salt Formation:

    • In a 250 mL flask, dissolve 10.0 g of racemic this compound in 100 mL of ethyl acetate. Heat gently to ensure complete dissolution.

    • In a separate flask, dissolve an equimolar amount of a selected chiral amine (e.g., (1R,2S)-(-)-Ephedrine) in 50 mL of ethyl acetate.

    • Slowly add the chiral amine solution to the acid solution with stirring. The mixture may become warm.

    • Stir the resulting solution at reflux for 10-15 minutes.[13]

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Spontaneous crystallization of the less soluble diastereomeric salt should occur.

    • To maximize yield, cool the mixture in an ice bath for 1-2 hours.

  • Isolation:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethyl acetate to remove residual mother liquor.

    • Dry the crystals under vacuum. This is the first crop of the diastereomerically enriched salt.

  • Liberation of the Free Acid:

    • Suspend the isolated diastereomeric salt in 100 mL of water.

    • Add 1M HCl dropwise with vigorous stirring until the pH of the aqueous layer is ~1-2. This neutralizes the amine and liberates the free mandelic acid enantiomer.[18]

    • Extract the liberated acid into an organic solvent like ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

  • Analysis:

    • Determine the enantiomeric excess (ee%) of the obtained acid using the Chiral HPLC method described in Section 5.

    • Measure the specific rotation using a polarimeter to confirm the enantiomer obtained.

Method 2: Enzymatic Kinetic Resolution (EKR)

EKR leverages the high stereoselectivity of enzymes, typically lipases, to differentiate between enantiomers.[14] In a common approach, a racemic ester of the mandelic acid is subjected to hydrolysis by a lipase. The enzyme will preferentially hydrolyze one ester enantiomer to the corresponding acid, leaving the other ester enantiomer largely unreacted.[19] The resulting mixture of an acid and an ester can then be easily separated by standard chemical extraction.

Causality of Experimental Choices
  • Enzyme Selection: Lipases, such as those from Candida antarctica (CAL-B), Pseudomonas cepacia (Lipase PS), or Candida rugosa, are robust and widely used for resolving secondary alcohols and their corresponding esters.[20] Immobilized enzymes are often preferred as they can be easily recovered and reused.[15]

  • Substrate Form: EKR often works more efficiently on an ester derivative (e.g., methyl or ethyl ester) of the carboxylic acid rather than the free acid itself. The esterification of the racemic acid is a standard, high-yielding preliminary step.

  • Reaction Medium: The choice of solvent can dramatically impact enzyme activity and selectivity. Organic solvents like methyl tert-butyl ether (MTBE) or toluene are often used.[15]

Workflow for Enzymatic Kinetic Resolution

cluster_reaction Enzymatic Reaction cluster_products Separation cluster_final Final Product rac_ester Racemic (±)-Ester of This compound reaction Selective Hydrolysis rac_ester->reaction enzyme Immobilized Lipase (e.g., CAL-B) enzyme->reaction mixture Mixture of: (S)-Acid + (R)-Ester reaction->mixture separation Aqueous/Organic Extraction mixture->separation s_acid (S)-2,3-Difluoromandelic Acid (from aqueous phase after acidification) separation->s_acid r_ester (R)-Ester (from organic phase) separation->r_ester hydrolysis Chemical Hydrolysis r_ester->hydrolysis r_acid (R)-2,3-Difluoromandelic Acid hydrolysis->r_acid

Caption: Workflow for Enzymatic Kinetic Resolution via Hydrolysis.

Protocol: Lipase-Catalyzed Hydrolysis of an Ester Derivative
  • Substrate Preparation:

    • Prepare the methyl or ethyl ester of racemic this compound using a standard method (e.g., Fischer esterification with methanol/ethanol and a catalytic amount of sulfuric acid). Purify the ester before use.

  • Enzymatic Reaction:

    • In a temperature-controlled vessel, suspend the racemic ester (e.g., 5.0 g) in a buffered aqueous solution (e.g., 100 mL of 0.1 M phosphate buffer, pH 7.0) or a biphasic system with an organic solvent like MTBE.

    • Add the immobilized lipase (e.g., 500 mg of Novozym 435 - immobilized CAL-B).

    • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by taking small aliquots and analyzing them by Chiral HPLC. The goal is to stop the reaction at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining substrate.

  • Work-up and Separation:

    • Once ~50% conversion is reached, remove the immobilized enzyme by filtration (it can be washed and reused).

    • Acidify the reaction mixture to pH ~2 with 1M HCl.

    • Extract the entire mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Separate the desired acid from the unreacted ester using a basic aqueous wash. Add 1M NaOH or NaHCO₃ solution to the organic extract. The acid will move into the aqueous phase as its sodium salt, while the ester remains in the organic phase.

    • Separate the layers.

  • Isolation of Enantiomers:

    • For the Acid: Acidify the separated aqueous layer back to pH ~2 with 1M HCl and extract with ethyl acetate. Dry and evaporate the solvent to yield one enantiomer of the acid.

    • For the Ester: Dry and evaporate the organic layer to recover the unreacted ester. This ester can then be hydrolyzed back to the corresponding acid using a standard chemical method (e.g., NaOH followed by acid work-up) to obtain the other enantiomer.

Method 3: Chiral Chromatography and Analysis

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are indispensable tools for both determining the enantiomeric purity of a sample and for small-scale preparative separations.[8][16] The separation is achieved on a chiral stationary phase (CSP), which interacts differently with each enantiomer, causing them to travel through the column at different speeds and elute as separate peaks.[21]

Principle of Chiral HPLC Analysis

cluster_input Injection cluster_column Separation cluster_output Detection sample Racemic Sample (R & S Enantiomers) column Chiral Stationary Phase (CSP) Column sample->column interaction Differential Diastereomeric Interactions detector UV Detector column->detector chromatogram Chromatogram detector->chromatogram peak1 Peak 1 (R-Enantiomer) peak2 Peak 2 (S-Enantiomer)

Caption: Principle of Enantiomeric Separation by Chiral HPLC.

Protocol: Analytical Chiral HPLC for ee% Determination

This protocol is essential for validating the success of the resolutions described in Sections 3 and 4.

  • Sample Preparation:

    • Accurately weigh a small amount (approx. 1 mg) of the resolved this compound sample.

    • Dissolve it in 1 mL of the mobile phase or a compatible solvent (e.g., ethanol or isopropanol).[16] Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • The conditions below are a typical starting point and must be optimized for the specific instrument and column. Polysaccharide-based CSPs are highly effective for mandelic acid derivatives.[16]

Parameter Value / Description
Column CHIRALPAK® IC or similar cellulose tris(3,5-dichlorophenylcarbamate) CSP
Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v)[16]
Flow Rate 0.5 - 1.0 mL/min
Temperature 25 °C
Detection UV at 230 nm
Injection Vol. 5 - 10 µL
  • Analysis:

    • Inject a sample of the starting racemic material first to determine the retention times of both enantiomers.

    • Inject the resolved sample.

    • Integrate the area of the two enantiomer peaks (Area₁ and Area₂).

    • Calculate the enantiomeric excess (ee%) using the formula: ee% = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

Conclusion

The chiral resolution of this compound is a critical process for its application in asymmetric synthesis and pharmaceutical development. This guide has detailed three robust and widely applicable methods: diastereomeric salt crystallization, enzymatic kinetic resolution, and chiral chromatography. Diastereomeric crystallization stands out for its scalability and cost-effectiveness in industrial settings. Enzymatic resolution offers a highly selective and environmentally benign alternative, particularly valuable for producing materials with very high optical purity. Finally, chiral chromatography is the definitive method for the analytical confirmation of enantiomeric purity and is also a viable option for small-scale preparative separations. The successful application of these protocols will enable researchers and drug development professionals to reliably access the enantiomerically pure building blocks essential for advancing modern medicine.

References

Application Notes & Protocols: Enantioselective Synthesis of (R)-2,3-Difluoromandelic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and lipophilicity. (R)-2,3-Difluoromandelic acid is a valuable chiral building block, sought after for the synthesis of complex pharmaceutical agents where the stereochemistry of the α-hydroxy acid moiety is critical for biological activity. This document provides a detailed guide for researchers, scientists, and drug development professionals on two robust and highly enantioselective methods for the synthesis of (R)-2,3-difluoromandelic acid: Asymmetric Catalytic Reduction and Enzymatic Kinetic Resolution.

Strategic Approaches to Enantioselective Synthesis

Two primary strategies are presented, each offering distinct advantages in terms of scalability, reagent availability, and operational complexity. The choice of method will depend on the specific requirements of the research or development program.

  • Asymmetric Reduction of a Prochiral Precursor: This approach involves the stereoselective reduction of a prochiral α-ketoester, 2,3-difluorobenzoylformate, using a chiral catalyst. The Corey-Bakshi-Shibata (CBS) reduction is highlighted as a premier example of this strategy, renowned for its high enantioselectivity and predictable stereochemical outcome.[1][2][3]

  • Enzymatic Kinetic Resolution (EKR): This biocatalytic method utilizes the high enantioselectivity of enzymes, specifically lipases, to resolve a racemic mixture of 2,3-difluoromandelic acid esters.[4][5][6] By selectively catalyzing a reaction on one enantiomer, the other is left unreacted and can be isolated in high enantiomeric purity. Candida antarctica lipase B (CAL-B) is a particularly effective and widely used biocatalyst for this type of transformation.[1]

Method 1: Asymmetric Reduction via Corey-Bakshi-Shibata (CBS) Catalysis

This method is a highly efficient route to (R)-2,3-difluoromandelic acid, proceeding in two main stages: synthesis of the prochiral α-ketoester precursor and its subsequent asymmetric reduction.

Workflow for Asymmetric Reduction

cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Asymmetric Reduction & Hydrolysis A 1,2-Difluorobenzene B n-Butyllithium A->B Lithiation C Diethyl Oxalate B->C Acylation D Ethyl 2,3-Difluorobenzoylformate C->D Formation E Ethyl 2,3-Difluorobenzoylformate F (R)-CBS Catalyst, Borane E->F CBS Reduction G (R)-Ethyl 2,3-Difluoromandelate F->G Formation H Hydrolysis (e.g., LiOH) G->H Saponification I (R)-2,3-Difluoromandelic Acid H->I Final Product cluster_0 Stage 1: Racemic Ester Synthesis cluster_1 Stage 2: Kinetic Resolution & Isolation A Racemic this compound B Ethanol, Acid Catalyst A->B Esterification C Racemic Ethyl 2,3-Difluoromandelate B->C Formation D Racemic Ethyl 2,3-Difluoromandelate E Immobilized Lipase (CAL-B), Acyl Donor D->E Resolution F (R)-Ethyl 2,3-Difluoromandelate (unreacted) E->F G (S)-Acylated Ester (product) E->G H Separation (Chromatography) F->H G->H I Hydrolysis of (R)-Ester H->I to (R)-Ester J (R)-2,3-Difluoromandelic Acid I->J Final Product

References

Enantioselective Synthesis of (S)-2,3-Difluoromandelic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-2,3-Difluoromandelic acid is a chiral α-hydroxy carboxylic acid of significant interest in medicinal chemistry and drug development. The presence of fluorine atoms on the phenyl ring can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. As with many chiral molecules, the biological activity is often enantiomer-specific, making the development of robust and efficient enantioselective synthetic routes to access the pure (S)-enantiomer a critical endeavor. This guide provides a comprehensive overview and detailed protocols for a two-step synthesis of (S)-2,3-difluoromandelic acid, commencing with the oxidation of 2',3'-difluoroacetophenone followed by a highly enantioselective asymmetric transfer hydrogenation.

Synthetic Strategy Overview

The synthetic approach is a two-step process designed for efficiency and high enantioselectivity. The first step involves the synthesis of the key intermediate, 2,3-difluorophenylglyoxylic acid, through the oxidation of commercially available 2',3'-difluoroacetophenone. The second, and crucial, step is the asymmetric transfer hydrogenation of the α-keto acid to yield the desired (S)-2,3-difluoromandelic acid with high enantiomeric excess.

G start 2',3'-Difluoroacetophenone intermediate 2,3-Difluorophenylglyoxylic Acid start->intermediate Step 1: Oxidation (e.g., SeO2) product (S)-2,3-Difluoromandelic Acid intermediate->product Step 2: Asymmetric Transfer Hydrogenation (Ru(II)/ (S,S)-TsDPEN catalyst)

Caption: Overall synthetic workflow for (S)-2,3-difluoromandelic acid.

Part 1: Synthesis of 2,3-Difluorophenylglyoxylic Acid

The synthesis of the α-keto acid precursor is achieved through the oxidation of the α-methylene group of 2',3'-difluoroacetophenone. Selenium dioxide (SeO₂) is a well-established reagent for this transformation, selectively oxidizing the carbon adjacent to the carbonyl group to afford the desired 1,2-dicarbonyl compound.[1]

Protocol 1: Selenium Dioxide Oxidation of 2',3'-Difluoroacetophenone

Materials:

  • 2',3'-Difluoroacetophenone

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane

  • Water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Stirring hotplate

Safety Precautions:

  • Selenium dioxide is highly toxic and a suspected teratogen. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. [2]

  • 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2',3'-difluoroacetophenone (e.g., 5.0 g, 32.0 mmol) and 1,4-dioxane (100 mL).

  • In a separate beaker, prepare a solution of selenium dioxide (e.g., 3.9 g, 35.2 mmol, 1.1 eq.) in water (5 mL). Gentle warming may be required to facilitate dissolution.

  • Add the selenium dioxide solution to the flask containing the acetophenone derivative.

  • Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature. A black precipitate of elemental selenium will be present.

  • Filter the mixture through a pad of celite to remove the selenium precipitate. Wash the filter cake with a small amount of 1,4-dioxane.

  • Transfer the filtrate to a separatory funnel and add dichloromethane (150 mL).

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (3 x 50 mL) to remove any acidic byproducts and unreacted SeO₂.

  • Wash the organic layer with brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 2,3-difluorophenylglyoxylic acid.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Expected Yield: 75-85%

Part 2: Enantioselective Synthesis of (S)-2,3-Difluoromandelic Acid

The cornerstone of this synthesis is the asymmetric transfer hydrogenation of 2,3-difluorophenylglyoxylic acid. This is achieved using a Noyori-type ruthenium catalyst, specifically [RuCl₂(p-cymene)]₂ in combination with the chiral ligand (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN).[3] This catalytic system is renowned for its high efficiency and enantioselectivity in the reduction of ketones and related compounds.[4][5][6] The hydrogen source for this transfer hydrogenation is a mixture of formic acid and triethylamine.

G cluster_0 Catalytic Cycle Ru_H Ru-H (Active Catalyst) TS Transition State Ru_H->TS Coordination Keto_Acid 2,3-Difluorophenylglyoxylic Acid Keto_Acid->TS Product_Complex Product-Catalyst Complex TS->Product_Complex Hydride Transfer Product (S)-2,3-Difluoromandelic Acid Product_Complex->Product Ru_precatalyst [Ru(II)-(S,S)-TsDPEN] Product_Complex->Ru_precatalyst Ligand Exchange Ru_precatalyst->Ru_H Formic Acid/ Triethylamine

Caption: Proposed mechanism for the asymmetric transfer hydrogenation.

Protocol 2: Asymmetric Transfer Hydrogenation

Materials:

  • 2,3-Difluorophenylglyoxylic acid (from Step 1)

  • [RuCl₂(p-cymene)]₂

  • (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Formic acid

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Standard laboratory glassware

Safety Precautions:

  • Ruthenium catalysts are precious metal catalysts and should be handled with care to avoid contamination and loss. While generally of low toxicity, inhalation of dust should be avoided. [7][8][9]

  • Formic acid is corrosive. Handle in a fume hood and wear appropriate PPE.

  • Triethylamine is a flammable and corrosive liquid with a strong odor. Handle in a fume hood.

  • Work under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.

Procedure:

  • Catalyst Preparation (in situ):

    • In a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (e.g., 0.01 eq.) and (S,S)-TsDPEN (e.g., 0.022 eq.).

    • Add anhydrous DMF (e.g., 10 mL) and stir the mixture at room temperature for 20-30 minutes to form the active catalyst complex.

  • Reduction Reaction:

    • In a separate Schlenk flask, dissolve 2,3-difluorophenylglyoxylic acid (e.g., 1.0 g, 5.37 mmol) in anhydrous DMF (15 mL).

    • Prepare a 5:2 mixture of formic acid and triethylamine (e.g., 5 mL formic acid and 2 mL triethylamine).

    • Add the formic acid/triethylamine mixture to the solution of the α-keto acid.

    • Transfer the pre-formed catalyst solution to the substrate solution via cannula.

    • Stir the reaction mixture at room temperature (or slightly elevated, e.g., 40 °C, to increase the rate if necessary).

    • Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 12-24 hours).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding 1 M HCl (20 mL).

    • Extract the product with diethyl ether (3 x 30 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure (S)-2,3-difluoromandelic acid.

Expected Yield: >90% Expected Enantiomeric Excess (e.e.): >95%

Part 3: Characterization and Analysis

Structural Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra should be recorded to confirm the chemical structure. For (S)-2,3-difluoromandelic acid, the ¹H NMR spectrum is expected to show a characteristic singlet for the α-proton, along with multiplets for the aromatic protons.[10][11][12][13][14]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (O-H stretch, C=O stretch).

Determination of Enantiomeric Excess

The enantiomeric excess (e.e.) of the final product is a critical parameter and can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 3: Chiral HPLC Analysis

  • Column: A chiral stationary phase column is required. Columns such as CHIRALPAK® IC or similar cellulose-based columns are often effective for the separation of mandelic acid derivatives.[15]

  • Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA) is a common mobile phase. The exact ratio will need to be optimized for baseline separation of the enantiomers.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

  • Procedure:

    • Prepare a standard solution of the racemic 2,3-difluoromandelic acid to determine the retention times of both enantiomers.

    • Prepare a solution of the synthesized (S)-2,3-difluoromandelic acid in the mobile phase.

    • Inject the sample onto the HPLC system.

    • Integrate the peak areas for the (S) and (R) enantiomers.

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.[16]

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected YieldExpected e.e. (%)
2,3-Difluorophenylglyoxylic AcidC₈H₄F₂O₃186.1175-85%N/A
(S)-2,3-Difluoromandelic AcidC₈H₆F₂O₃188.13>90%>95%

Conclusion

The protocols outlined in this guide provide a robust and reliable method for the enantioselective synthesis of (S)-2,3-difluoromandelic acid. The two-step sequence, involving a selective oxidation followed by a highly enantioselective asymmetric transfer hydrogenation, offers high yields and excellent enantiocontrol. This methodology is well-suited for researchers in academic and industrial settings who require access to this valuable chiral building block for the development of novel pharmaceuticals and other advanced materials. Careful adherence to the safety precautions, particularly when handling selenium dioxide, is paramount for the successful and safe execution of this synthesis.

References

Application Notes & Protocols: The Strategic Use of 2,3-Difluoromandelic Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Chiral Scaffolds

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and drug development.[1][2] The unique physicochemical properties of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to biological targets.[2][3] When this element is introduced into a chiral framework, it creates powerful building blocks for constructing stereochemically defined active pharmaceutical ingredients (APIs).

Mandelic acid and its derivatives are invaluable chiral precursors in the synthesis of numerous pharmaceuticals, including antibiotics and anti-inflammatory agents.[4][5][6] Fluorinated mandelic acids, such as 2,3-difluoromandelic acid, combine the versatile reactivity of the α-hydroxy acid moiety with the potent electronic effects of fluorine substitution on the aromatic ring. While literature specifically detailing the applications of this compound is emerging, its utility as a chiral building block can be expertly extrapolated from the well-established chemistry of its isomers (e.g., 2,4-, 2,5-, and 3,5-difluoromandelic acid) and the broader class of halogenated mandelic acids.[3][7][8]

This guide provides detailed protocols and technical insights into the application of this compound in asymmetric synthesis, focusing on two primary areas: its resolution to obtain enantiopure forms and its subsequent use as a versatile chiral starting material for the synthesis of high-value fluorinated compounds.

Part 1: Chiral Resolution of Racemic this compound

Before a chiral molecule can be used effectively in stereoselective synthesis, it must be available in an enantiomerically pure form. The classical method of diastereomeric salt formation remains a robust, scalable, and economically viable technique for resolving racemic acids.[9] This process involves reacting the racemic acid with a single enantiomer of a chiral base. The resulting diastereomeric salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[9]

Causality in Protocol Design:

The choice of resolving agent and solvent system is critical. A chiral amine, such as (1R,2R)-(-)-pseudoephedrine, is selected for its rigid structure and ability to form well-defined crystalline salts. The solvent, isopropanol, is chosen to provide differential solubility for the two diastereomeric salts, which is the physical basis for the separation.

G racemic Racemic (±)-2,3-Difluoromandelic Acid in Isopropanol reaction Diastereomeric Salt Formation (Heating to Dissolution) racemic->reaction resolving_agent (1R,2R)-(-)-Pseudoephedrine (Chiral Resolving Agent) resolving_agent->reaction crystallization Fractional Crystallization (Slow Cooling) reaction->crystallization filtration Filtration crystallization->filtration solid Solid Salt: ((S)-Acid • (1R,2R)-Base) filtration->solid filtrate Filtrate: ((R)-Acid • (1R,2R)-Base) filtration->filtrate liberation_S Acidification (e.g., HCl) & Extraction solid->liberation_S liberation_R Acidification (e.g., HCl) & Extraction filtrate->liberation_R product_S Enantiopure (S)-2,3-Difluoromandelic Acid liberation_S->product_S product_R Enantioenriched (R)-2,3-Difluoromandelic Acid liberation_R->product_R

Caption: Workflow for chiral resolution of this compound.

Protocol 1: Resolution via Diastereomeric Salt Crystallization

This protocol is adapted from established methods for resolving similar fluorinated mandelic acids.

Materials:

  • Racemic (±)-2,3-difluoromandelic acid

  • (1R,2R)-(-)-Pseudoephedrine

  • Isopropanol (IPA), anhydrous

  • 2M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, heating mantle, magnetic stirrer, filtration apparatus

Procedure:

  • Salt Formation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 10.0 g of racemic this compound in 150 mL of isopropanol with gentle heating.

  • In a separate beaker, dissolve an equimolar amount of (1R,2R)-(-)-pseudoephedrine in 50 mL of warm isopropanol.

  • Slowly add the pseudoephedrine solution to the mandelic acid solution with continuous stirring.

  • Heat the resulting mixture to reflux until a clear, homogeneous solution is obtained.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature overnight. For optimal crystal growth, avoid any agitation during this period.

  • Further cool the mixture in an ice bath for 2-3 hours to maximize precipitation of the less soluble diastereomeric salt.

  • Separation: Collect the crystalline precipitate by vacuum filtration and wash the filter cake with a small amount of cold isopropanol. This solid is the diastereomeric salt of (S)-2,3-difluoromandelic acid and (1R,2R)-(-)-pseudoephedrine. The filtrate contains the more soluble (R)-acid salt.

  • Liberation of (S)-Enantiomer: Suspend the collected crystals in a mixture of 100 mL of water and 100 mL of ethyl acetate.

  • Acidify the mixture to pH 1-2 by slowly adding 2M HCl while stirring vigorously. Monitor the pH with litmus paper or a pH meter.

  • Transfer the mixture to a separatory funnel. The (S)-2,3-difluoromandelic acid will be in the organic (ethyl acetate) layer, while the protonated pseudoephedrine hydrochloride will remain in the aqueous layer.

  • Separate the layers and extract the aqueous layer twice more with 50 mL portions of ethyl acetate.

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield enantiopure (S)-2,3-difluoromandelic acid.

  • Characterization: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC analysis. A typical mobile phase for mandelic acid derivatives is a mixture of n-hexane and a polar modifier like isopropanol with 0.1% trifluoroacetic acid on a chiral stationary phase (e.g., CHIRALPAK® IC).[10]

Expected Data Summary
ParameterExpected ValueMethod of Verification
Yield of (S)-enantiomer35-45% (based on initial racemate)Gravimetric Analysis
Enantiomeric Excess (e.e.)>98%Chiral HPLC
Melting Point135-139 °C (for similar isomers)Melting Point Apparatus
Optical RotationSpecific value to be determinedPolarimetry

Part 2: Application as a Chiral Building Block in Synthesis

With access to enantiopure this compound, it can be employed as a versatile starting material. A prime application is the synthesis of non-canonical, fluorinated α-amino acids, which are highly sought-after in peptide engineering and drug design to enhance properties like stability and cell permeability.[11][] The following protocol outlines the stereospecific conversion of (S)-2,3-difluoromandelic acid to (R)-2-amino-2-(2,3-difluorophenyl)acetic acid, a valuable unnatural amino acid.

Causality in Reaction Design:

The synthetic route is designed to proceed with a net inversion of stereochemistry. The hydroxyl group is first converted into a good leaving group (mesylate). Subsequent nucleophilic substitution with an azide ion (Sₙ2 reaction) proceeds with complete inversion of the chiral center. Finally, reduction of the azide yields the desired amine without affecting the newly established stereocenter.

G start_node start_node intermediate_node intermediate_node final_node final_node reaction_node reaction_node start (S)-2,3-Difluoromandelic Acid reaction1 Esterification (MeOH, H₂SO₄) start->reaction1 ester Methyl (S)-2,3-Difluoromandelate reaction2 Mesylation (MsCl, Et₃N) ester->reaction2 mesylate Methyl (S)-2-Mesyloxy-2-(2,3-difluorophenyl)acetate reaction3 Azide Substitution (Sₙ2) (NaN₃, DMF) mesylate->reaction3 azide Methyl (R)-2-Azido-2-(2,3-difluorophenyl)acetate reaction4 Reduction & Hydrolysis (H₂, Pd/C then LiOH) azide->reaction4 final (R)-2-Amino-2-(2,3-difluorophenyl)acetic Acid reaction1->ester reaction2->mesylate reaction3->azide reaction4->final

Caption: Synthetic pathway from (S)-mandelic acid to (R)-amino acid.

Protocol 2: Synthesis of (R)-2-amino-2-(2,3-difluorophenyl)acetic Acid

Step 1: Esterification

  • To a solution of (S)-2,3-difluoromandelic acid (5.0 g) in 100 mL of methanol, add 1 mL of concentrated sulfuric acid dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the mixture, remove the methanol under reduced pressure, and dissolve the residue in 100 mL of ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield methyl (S)-2,3-difluoromandelate, which can be used in the next step without further purification.

Step 2: Mesylation (Activation of Hydroxyl Group)

  • Dissolve the crude ester from Step 1 in 80 mL of anhydrous dichloromethane (DCM) and cool to 0 °C in an ice bath.

  • Add triethylamine (1.2 equivalents) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.1 equivalents).

  • Stir the reaction at 0 °C for 2 hours.

  • Quench the reaction by adding 50 mL of cold water. Separate the organic layer, wash with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate to give the crude mesylate. This intermediate is often unstable and should be used immediately.

Step 3: Azide Substitution (Stereochemical Inversion)

  • Dissolve the crude mesylate in 50 mL of dimethylformamide (DMF).

  • Add sodium azide (NaN₃, 3.0 equivalents) and heat the mixture to 60 °C for 6 hours. The Sₙ2 reaction inverts the stereocenter.

  • Cool the reaction, pour it into 200 mL of ice-water, and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash thoroughly with brine to remove DMF, dry over anhydrous MgSO₄, and concentrate to yield methyl (R)-2-azido-2-(2,3-difluorophenyl)acetate.

Step 4: Reduction and Hydrolysis

  • Dissolve the azide from Step 3 in 100 mL of methanol.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (10 mol% loading).

  • Hydrogenate the mixture under a balloon of H₂ gas at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

  • Dissolve the resulting crude amino ester in a mixture of THF/water (1:1). Add lithium hydroxide (LiOH, 2.0 equivalents) and stir at room temperature for 3 hours to hydrolyze the ester.

  • Acidify the solution carefully with 1M HCl to the isoelectric point (approx. pH 6) to precipitate the amino acid.

  • Collect the solid product by filtration, wash with cold water and ether, and dry under vacuum to obtain the final (R)-amino acid.

References

Application Notes & Protocols: Leveraging 2,3-Difluoromandelic Acid for High-Efficiency Chiral Resolution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In pharmaceutical development and fine chemical synthesis, the isolation of single enantiomers is a critical step, as stereoisomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles.[1][2] Chiral resolution via diastereomeric salt formation remains a robust, scalable, and widely employed method for separating enantiomers from racemic mixtures.[3][4][] These application notes provide a comprehensive technical guide on the use of 2,3-difluoromandelic acid as a highly effective chiral resolving agent, particularly for racemic amines and related compounds. We will delve into the underlying principles, provide detailed, field-proven protocols for resolution and analysis, and offer insights into process optimization. The protocols are designed to be self-validating, incorporating analytical checkpoints to ensure the integrity of the resolution process.

The Principle: Diastereomeric Salt Formation

The foundational principle of this resolution technique is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which do not.[6] A racemic mixture, containing equal amounts of (R)- and (S)-enantiomers of a base (e.g., an amine), is reacted with a single, pure enantiomer of a chiral acid—in this case, (R)- or (S)-2,3-difluoromandelic acid.

This acid-base reaction yields two diastereomeric salts. For example, reacting a racemic amine ((R/S)-Amine) with (R)-2,3-difluoromandelic acid ((R)-Acid) produces:

  • Salt 1: ((R)-Amine • (R)-Acid)

  • Salt 2: ((S)-Amine • (R)-Acid)

These two salts are not mirror images of each other and thus possess distinct physicochemical properties, most critically, different solubilities in a given solvent system.[7][8] This difference allows for the selective crystallization of the less soluble diastereomeric salt, which can then be physically separated by filtration. The enantiomerically pure amine is subsequently liberated from the isolated salt.

G cluster_start Racemic Mixture cluster_products Diastereomeric Salts cluster_separation Separation (Different Solubilities) racemate <(R)-Amine & (S)-Amine> salt1 <(R)-Amine • (R)-Acid> racemate->salt1 Reaction salt2 <(S)-Amine • (R)-Acid> racemate->salt2 Reaction resolver <(R)-2,3-Difluoromandelic Acid> (Pure Enantiomer) resolver->salt1 resolver->salt2 crystal Less Soluble Salt Crystallizes salt1->crystal e.g. solution More Soluble Salt Remains in Solution salt2->solution e.g.

Figure 1: Principle of Chiral Resolution.

Physicochemical Properties of this compound

Understanding the properties of the resolving agent is crucial for designing a successful experiment. The fluorine substituents on the phenyl ring can enhance crystal lattice interactions and modify acidity and solubility compared to unsubstituted mandelic acid, often leading to more efficient resolutions.

PropertyValueSource
CAS Number 207974-19-4[9]
Molecular Formula C₈H₆F₂O₃
Molar Mass 188.13 g/mol
Appearance White to off-white solid[9]
Melting Point 109-113 °C[9]
pKa 3.17 ± 0.10 (Predicted)[9]
Boiling Point 313.3 ± 37.0 °C (Predicted)[9]
Density 1.522 ± 0.06 g/cm³ (Predicted)[9]

Application Protocol: Resolution of a Racemic Amine

This section provides a generalized yet detailed protocol for the resolution of a racemic primary amine.

Core Insight: The choice of solvent is the most critical experimental parameter. It must be selected to maximize the solubility difference between the two diastereomeric salts. A screening of several solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and their aqueous mixtures) is highly recommended for any new racemic compound.

General Experimental Workflow

The overall process is a multi-step procedure designed for high-purity isolation.

G A 1. Salt Formation Dissolve Racemic Amine & Resolving Agent. Mix and induce crystallization. B 2. Isolation of Diastereomer Filter the crystalline salt. Wash with cold solvent. A->B C 3. Liberation of Free Amine Treat isolated salt with base (e.g., NaOH). Extract pure enantiomer. B->C E 5. Recovery (Optional) Recover resolving agent from aqueous layer. Recover other enantiomer from filtrate. B->E D 4. Analysis Determine Enantiomeric Excess (ee%) via Chiral HPLC. C->D C->E

Figure 2: General Workflow for Chiral Resolution.
Detailed Protocol

Materials and Reagents:

  • Racemic amine (e.g., (±)-1-phenylethylamine)

  • (R)- or (S)-2,3-Difluoromandelic acid (1.0 molar equivalent)

  • Selected solvent (e.g., 9:1 Ethanol:Water)

  • 2M Sodium Hydroxide (NaOH) solution

  • Organic extraction solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, filtration apparatus, and rotary evaporator.

Step 1: Diastereomeric Salt Formation and Crystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the racemic amine (e.g., 10 mmol) in a minimal amount of the chosen warm solvent system (e.g., 50 mL of 9:1 EtOH:H₂O). In a separate flask, dissolve an equimolar amount of (R)-2,3-difluoromandelic acid (10 mmol) in the same warm solvent.

  • Salt Formation: Slowly add the resolving agent solution to the amine solution with constant stirring.[10] The mixture may become cloudy or a precipitate may form immediately.

  • Crystallization: Gently heat the mixture until a clear solution is re-formed. Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals and achieving high enantiomeric purity.

    • Expert Tip: If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal if available. Further cooling in an ice bath (0-4 °C) can also induce crystallization.

  • Maturation: Allow the mixture to stand for several hours (or overnight) to ensure complete crystallization of the less soluble diastereomeric salt.

Step 2: Isolation and Purification of the Diastereomeric Salt

  • Filtration: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • Drying: Dry the salt in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • (Optional) Recrystallization: For maximum purity, the isolated salt can be recrystallized from the same or a different solvent system.[10] This step is often necessary to achieve >99% enantiomeric excess.

Step 3: Liberation of the Enantiomerically Enriched Amine

  • Suspension: Suspend the dried, purified diastereomeric salt in water.

  • Basification: With vigorous stirring, add 2M NaOH solution dropwise until the solution is strongly basic (pH > 11). This neutralizes the acidic resolving agent and liberates the free amine.[6][10] The amine may separate as an oil or remain dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and extract the liberated amine with an organic solvent (e.g., 3 x 30 mL of dichloromethane).[11]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.

Analysis of Enantiomeric Purity

A resolution is incomplete without a quantitative analysis of its success. The most common metric is enantiomeric excess (ee%) , which measures the degree of purity.[12]

  • Formula: ee% = |([R] - [S]) / ([R] + [S])| * 100

Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the ee% of the final product.[13]

Protocol: General Chiral HPLC Analysis
  • Sample Preparation: Prepare a dilute solution of the resolved amine (approx. 1 mg/mL) in the mobile phase.

  • Column: Use a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often effective for separating amine enantiomers.

  • Mobile Phase: A typical mobile phase is a mixture of a non-polar solvent like hexane or heptane with a polar modifier like isopropanol or ethanol. The exact ratio must be optimized to achieve baseline separation of the two enantiomer peaks.

  • Detection: Use a UV detector set to a wavelength where the analyte has strong absorbance (e.g., 254 nm for aromatic amines).

  • Quantification: Integrate the peak areas for the (R)- and (S)-enantiomers. Calculate the ee% using the formula above.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No crystallization occurs. 1. Solution is too dilute. 2. Inappropriate solvent choice. 3. Supersaturation not achieved.1. Slowly evaporate some solvent. 2. Screen other solvents or solvent mixtures. 3. Scratch the flask, add a seed crystal, or cool to a lower temperature.
Yield of salt is very low. 1. Both diastereomeric salts are highly soluble. 2. Insufficient cooling or maturation time.1. Change the solvent to one in which the salts are less soluble. 2. Increase the crystallization time and/or cool to a lower temperature.
Low enantiomeric excess (ee%). 1. Incomplete separation of diastereomers. 2. Co-crystallization of the more soluble salt.1. Recrystallize the diastereomeric salt one or more times. 2. Optimize the solvent and cooling rate; a slower cooling rate is often better.
Product is an oil, not a solid. 1. Salt melting point is below room temperature. 2. Impurities are present.1. Try a different solvent system. 2. Ensure the starting racemic amine is pure.

Conclusion

This compound stands as a powerful and effective chiral resolving agent, offering a reliable method for the separation of racemic compounds, particularly amines. Its distinct physicochemical properties, enhanced by difluoro-substitution, often lead to the formation of highly crystalline diastereomeric salts with significant solubility differences. By following a systematic approach involving careful solvent selection, controlled crystallization, and rigorous analytical validation, researchers can achieve high yields of enantiomerically pure products, a critical requirement for the advancement of pharmaceuticals and specialized chemicals.

References

Application Note: High-Throughput Quantification of 2,3-Difluoromandelic Acid using Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols for the accurate and robust quantification of 2,3-Difluoromandelic acid, a key intermediate in pharmaceutical synthesis. We present validated methodologies using High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. Additionally, a Gas Chromatography-Mass Spectrometry (GC-MS) method following derivatization is outlined for specific applications. The protocols are designed for researchers, quality control analysts, and drug development professionals, emphasizing the scientific rationale behind procedural choices to ensure data integrity and reproducibility in accordance with international regulatory standards.

Introduction: The Analytical Imperative for this compound

This compound is a fluorinated aromatic compound of significant interest in the pharmaceutical industry. Its structural motifs are incorporated into various active pharmaceutical ingredients (APIs), where the fluorine atoms can critically modulate metabolic stability, binding affinity, and lipophilicity. As a chiral building block, the precise quantification of not just its concentration but also its enantiomeric purity is paramount for ensuring the safety and efficacy of final drug products.

The analytical challenge lies in developing methods that are not only accurate and precise but also specific, especially in complex matrices such as reaction mixtures or biological fluids. This document serves as a practical guide, moving beyond mere procedural steps to explain the causality behind the selection of instruments, reagents, and parameters, grounded in both chemical principles and regulatory expectations. All methodologies are presented with a framework for validation based on the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the generation of trustworthy and reliable data.[1][2][3][4]

Physicochemical Characterization

A thorough understanding of the analyte's properties is the foundation of robust method development. The characteristics of this compound dictate choices in solvent selection, pH control, and separation strategy.

PropertyValueSource
Molecular Formula C₈H₆F₂O₃[5]
Molar Mass 188.13 g/mol [5]
Melting Point 109-113 °C[6]
pKa (Predicted) 3.17 ± 0.10[6]
Appearance Solid[6]

The low pKa value is a critical consideration; it indicates a relatively acidic carboxylic group.[6] To achieve consistent retention and sharp peak shapes in reversed-phase chromatography, the mobile phase pH must be controlled to keep the analyte in a single, non-ionized state.

Core Analytical Workflow

A unified workflow underpins all quantitative analyses, ensuring a systematic approach from sample receipt to final data reporting. This process is designed to be self-validating at each critical stage.

Analytical_Workflow cluster_prep Phase 1: Preparation & Planning cluster_analysis Phase 2: Execution cluster_data Phase 3: Data & Reporting Sample Sample Receipt & Logging Method_Selection Method Selection (HPLC, LC-MS/MS, GC-MS) Sample->Method_Selection Reagent_Prep Standard & Reagent Preparation Method_Selection->Reagent_Prep Sample_Prep Sample Preparation (Dilution, Extraction) Reagent_Prep->Sample_Prep Sys_Suitability System Suitability Test Sample_Prep->Sys_Suitability Sequence Sequence Run (Calibrants, QCs, Samples) Sys_Suitability->Sequence Integration Peak Integration & Quantification Sequence->Integration Validation Data Review & Validation Integration->Validation Report Final Report Generation Validation->Report

Caption: General workflow for the quantification of this compound.

Method 1: Reversed-Phase HPLC with UV Detection

This method is ideal for routine quantification in relatively clean sample matrices, such as in-process control of chemical reactions or analysis of the bulk substance. It balances performance, cost-effectiveness, and accessibility.

Scientific Rationale

The choice of a C18 stationary phase provides excellent hydrophobic retention for the phenyl ring of the analyte. The mobile phase is acidified with phosphoric acid to a pH of approximately 2.5, which is well below the analyte's pKa of ~3.17.[6] This suppresses the ionization of the carboxylic acid group, ensuring the molecule is in its neutral form (R-COOH). This single protonation state prevents peak splitting and tailing, leading to sharp, symmetrical peaks and improved reproducibility. Acetonitrile is chosen as the organic modifier for its low UV cutoff and excellent elution strength. Detection is set at 220 nm, corresponding to a strong absorbance band of the phenyl ring, maximizing sensitivity.

Protocol: HPLC-UV Quantification

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or DAD detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents: HPLC-grade acetonitrile, water, and ortho-phosphoric acid (85%).

  • Reference Standard: this compound (purity ≥98%).

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water. Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.

    • Mobile Phase B: Acetonitrile.

    • Filter and degas both mobile phases prior to use.

  • Standard Solution Preparation:

    • Stock Standard (1 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

    • Calibration Standards: Perform serial dilutions of the Stock Standard with the diluent to prepare a minimum of five calibration standards covering the expected sample concentration range (e.g., 1, 5, 25, 50, 100 µg/mL).[4]

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in the diluent to achieve a theoretical concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 60% A / 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 220 nm
Run Time 10 minutes
  • System Suitability:

    • Before running the sequence, inject a mid-level standard five times.

    • The system is deemed ready if the Relative Standard Deviation (%RSD) of the peak area is ≤ 2.0%.[2]

  • Analysis and Calculation:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Perform a linear regression analysis (y = mx + c). The correlation coefficient (r²) should be ≥ 0.999.

    • Quantify the this compound in the sample by applying its peak area to the regression equation.

Method 2: LC-MS/MS for High-Sensitivity Quantification

For trace-level quantification, especially in complex matrices like biological fluids or environmental samples, LC-MS/MS is the method of choice. Its superior selectivity and sensitivity are achieved through Multiple Reaction Monitoring (MRM).

Scientific Rationale

The method utilizes electrospray ionization in negative ion mode (ESI-), which is highly efficient for acidic molecules that readily deprotonate to form [M-H]⁻ ions. The MRM experiment is set up to monitor a specific precursor-to-product ion transition. The precursor ion is the deprotonated molecule ([M-H]⁻, m/z 187.0). This ion is isolated and fragmented in the collision cell, and a specific, stable product ion is monitored. This two-stage mass filtering dramatically reduces chemical noise, allowing for quantification at levels far below what UV detection can achieve.

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry LC Reversed-Phase Separation (Isolates Analyte in Time) ESI ESI Source (-) Generates [M-H]⁻ Ion LC->ESI Q1 Quadrupole 1 (Q1) Isolates Precursor Ion (m/z 187.0) ESI->Q1 Q2 Collision Cell (Q2) Fragments Precursor Q1->Q2 Q3 Quadrupole 3 (Q3) Isolates Product Ion Q2->Q3 Detector Detector Signal Generation Q3->Detector

Caption: Workflow of the LC-MS/MS analysis for this compound.

Protocol: LC-MS/MS Quantification

Instrumentation and Materials:

  • LC-MS/MS system (e.g., Triple Quadrupole) with an ESI source.

  • LC system and column as described in Method 1.

  • Reagents: LC-MS grade acetonitrile, water, and formic acid.

  • Internal Standard (IS): A suitable stable isotope-labeled analog (e.g., this compound-d5) is highly recommended to compensate for matrix effects and variations in instrument response.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid is a volatile acid compatible with MS, providing protons for efficient ionization while maintaining a low pH for good chromatography.

  • Standard and Sample Preparation:

    • Prepare calibration standards and samples as in Method 1, but use a diluent compatible with the LC-MS mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).

    • For biological samples (e.g., plasma), perform protein precipitation by adding 3 parts cold acetonitrile (containing the IS) to 1 part sample, vortexing, and centrifuging to pellet the protein.[7] The supernatant is then analyzed.

  • LC and MS Conditions:

ParameterSetting
LC Conditions
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile PhaseGradient: 5% B to 95% B over 5 min
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
MS Conditions
Ionization ModeESI Negative (ESI-)
Capillary Voltage-3.0 kV
Gas Temperature325 °C
Gas Flow8 L/min
Nebulizer Pressure40 psi
MRM Transitions
2,3-DFMA (Quant)187.0 → 143.0 (Loss of CO₂)
2,3-DFMA (Qual)187.0 → 123.0 (Further fragmentation)
IS (if used)e.g., 192.0 → 148.0
  • Analysis and Calculation:

    • Quantification is based on the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio against concentration. A weighted (1/x²) linear regression is often most appropriate.

Method 3: GC-MS Analysis (Post-Derivatization)

This method is applicable when a GC-MS system is preferred or available, or for specific matrices where volatility is advantageous. It requires a chemical derivatization step to make the analyte suitable for gas chromatography.

Scientific Rationale

This compound contains two polar functional groups (a carboxylic acid and a hydroxyl group) that make it non-volatile.[8][9] GC analysis requires volatile compounds. Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogens on both the carboxyl and hydroxyl groups with non-polar trimethylsilyl (TMS) groups.[9] This reaction creates a volatile derivative that can be readily analyzed by GC-MS.

Protocol: GC-MS Quantification

Instrumentation and Materials:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Derivatization Reagent: MSTFA or BSTFA with 1% TMCS.

  • Solvent: Pyridine or Acetonitrile (anhydrous).

Procedure:

  • Sample Preparation and Derivatization:

    • Prepare standards and samples in an appropriate anhydrous solvent.

    • Evaporate a known volume (e.g., 100 µL) to complete dryness under a gentle stream of nitrogen.

    • Add 50 µL of anhydrous pyridine and 50 µL of MSTFA.

    • Cap the vial tightly and heat at 60 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

ParameterSetting
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL)
Carrier Gas Helium, constant flow 1.2 mL/min
Oven Program 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)
Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions Monitor characteristic ions of the di-TMS derivative.

Method Validation Protocol (ICH Q2 Framework)

Any analytical method intended for regulatory submission or critical decision-making must be validated to prove it is fit for purpose.[10] The following parameters, based on ICH Q2(R2) guidelines, must be assessed.[1][3][4]

Validation Parameters & Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte.No significant interference at the analyte's retention time in blank/placebo samples. Peak purity analysis (DAD) or specific MRM transition confirms identity.
Linearity To demonstrate a proportional relationship between signal and concentration.Correlation coefficient (r²) ≥ 0.995 over a range of 5 concentrations.[4]
Range The concentration interval where the method is precise, accurate, and linear.Typically 80-120% of the target concentration.
Accuracy Closeness of test results to the true value.%Recovery of 98.0-102.0% for spiked samples at three levels (low, mid, high).
Precision Agreement between a series of measurements.Repeatability: %RSD ≤ 2.0% (n=6). Intermediate Precision: %RSD ≤ 3.0% (different day/analyst).
LOD/LOQ Lowest amount detectable/quantifiable with acceptable precision/accuracy.LOD: Signal-to-Noise ratio ≥ 3. LOQ: Signal-to-Noise ratio ≥ 10, with acceptable precision and accuracy.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.%RSD of results remains within limits when parameters (e.g., pH, flow rate, column temp) are slightly varied.

References

Application Note: A Robust HPLC Method for the Enantioselective Separation of 2,3-Difluoromandelic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and reproducible High-Performance Liquid Chromatography (HPLC) method for the baseline separation of the (R)- and (S)-enantiomers of 2,3-Difluoromandelic acid. Enantiomerically pure fluorinated mandelic acid derivatives are critical chiral building blocks in the synthesis of various active pharmaceutical ingredients (APIs). This method employs an immobilized polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions, providing excellent resolution and peak shape. The protocol herein is designed for researchers, quality control analysts, and process chemists in the pharmaceutical and chemical industries, offering a comprehensive guide from method development principles to a validated, step-by-step protocol.

Introduction and Scientific Principle

This compound is a key chiral intermediate whose enantiomeric purity can significantly influence the efficacy and safety of the final pharmaceutical product. Regulatory agencies worldwide demand strict control over stereoisomeric impurities, making reliable enantioselective analytical methods essential. High-Performance Liquid Chromatography using Chiral Stationary Phases (CSPs) is the preeminent technique for this purpose due to its simplicity, speed, and high efficiency.[1]

The Principle of Chiral Recognition:

The separation strategy detailed here relies on the principle of transient diastereomeric complex formation between the analyte enantiomers and the chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs, particularly those derived from derivatized cellulose or amylose, are highly effective for a broad range of chiral compounds.[2] The chiral recognition mechanism is governed by a combination of intermolecular interactions, including:

  • Hydrogen Bonding: Interactions between the hydroxyl and carboxyl groups of the mandelic acid derivative and the carbamate groups on the polysaccharide backbone.

  • π-π Interactions: Stacking between the aromatic ring of the analyte and the phenyl groups of the chiral selector.

  • Steric Hindrance: The enantiomers fit differently into the chiral grooves or cavities formed by the helical structure of the derivatized polysaccharide polymer, a concept often explained by the three-point interaction model.[3][4]

For acidic analytes like this compound, it is crucial to suppress the ionization of the carboxylic acid group to promote these interactions and prevent peak tailing. This is achieved by adding a small percentage of an acidic modifier, such as trifluoroacetic acid (TFA), to the mobile phase.[1]

Method Development Strategy: Justification of Experimental Choices

A logical, science-driven approach to method development ensures a robust and transferable final method.

Chiral Stationary Phase (CSP) Selection

The choice of CSP is the most critical parameter in any chiral separation.

  • Rationale for Polysaccharide-Based CSPs: Literature extensively documents the success of polysaccharide-based columns, such as CHIRALPAK® and CHIRALCEL®, for separating mandelic acid and its halogenated derivatives.[1][5] Specifically, cellulose tris(3,5-dichlorophenylcarbamate) has proven effective for chloromandelic acid, a close structural analog.[1]

  • Immobilized vs. Coated Phases: An immobilized polysaccharide CSP (e.g., CHIRALPAK® IC) was selected over a traditional coated phase. Immobilized phases covalently bond the chiral selector to the silica support, offering superior durability and universal solvent compatibility.[6][7] This allows for the use of a wider range of solvents during method development and ensures greater column longevity, which is a critical aspect of a trustworthy and self-validating system.[7]

Mobile Phase Selection

The mobile phase modulates the interaction between the analyte and the CSP.

  • Mode: Normal-phase chromatography was chosen. This mode typically involves a non-polar primary solvent (e.g., n-hexane) and a polar modifier (e.g., an alcohol), which has been shown to provide excellent selectivity for this class of compounds.[1]

  • Solvents: A combination of n-hexane and an alcohol modifier (isopropanol or ethanol) is a standard starting point. The alcohol competes with the analyte for polar interaction sites on the CSP; therefore, decreasing the alcohol percentage generally increases retention and can improve resolution.[1]

  • Acidic Additive: As previously mentioned, 0.1% Trifluoroacetic Acid (TFA) is incorporated into the mobile phase. This suppresses the deprotonation of the analyte's carboxylic acid moiety, leading to a single, non-ionized species that interacts consistently with the CSP, resulting in sharp, symmetrical peaks.[1]

Detection Parameters

The analyte possesses a difluorinated phenyl ring, which is a strong chromophore. Standard UV detection is therefore the most straightforward and effective detection method. A detection wavelength of 220 nm is selected to ensure high sensitivity for this aromatic structure, consistent with wavelengths used for similar compounds.[1]

Method_Development_Logic cluster_0 CSP Selection cluster_1 Mobile Phase Optimization CSP_Screen Screen Primary CSPs Polysaccharide Polysaccharide-Based (e.g., CHIRALPAK IC) CSP_Screen->Polysaccharide High success with analogs Pirkle Pirkle-Type (e.g., Whelk-O 1) CSP_Screen->Pirkle Alternative selectivity CSP_Select Select Best Candidate (Polysaccharide) Polysaccharide->CSP_Select MP_Screen Screen Mobile Phases (Normal Phase) CSP_Select->MP_Screen Proceed with selected column Hex_IPA Hexane/IPA/TFA MP_Screen->Hex_IPA Hex_EtOH Hexane/EtOH/TFA MP_Screen->Hex_EtOH Optimize Optimize Alcohol % (e.g., 5-20%) Hex_IPA->Optimize Adjust Retention & Resolution Hex_EtOH->Optimize Final Final Method: Hex/IPA/TFA (90:10:0.1) Optimize->Final

Caption: Logical workflow for chiral method development.

Detailed Experimental Protocol

This protocol provides a validated starting point. Analysts should verify performance on their specific instrumentation.

Materials and Reagents
  • Analyte: Racemic this compound

  • Solvents: HPLC-grade n-Hexane, HPLC-grade Isopropanol (IPA)

  • Additive: Trifluoroacetic Acid (TFA), ≥99.5% purity

  • Sample Diluent: A solution of n-Hexane/IPA (90:10, v/v)

Instrumentation and Chromatographic Conditions
  • HPLC System: Any standard HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.

  • Data Acquisition: Chromatography Data System (CDS) software.

The optimized method parameters are summarized in the table below.

ParameterRecommended Condition
Chiral Column CHIRALPAK® IC (5 µm, 4.6 x 250 mm)
Mobile Phase n-Hexane / Isopropanol / TFA (90 / 10 / 0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes (adjust as needed based on retention)
Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of racemic this compound into a 10 mL volumetric flask.

  • Dissolution: Add approximately 7 mL of the sample diluent (Hexane/IPA, 90:10) and sonicate for 5 minutes or until fully dissolved.

  • Final Volume: Allow the solution to return to room temperature, then dilute to the mark with the sample diluent. Mix thoroughly.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[1]

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Hex/IPA/TFA) B Prepare Sample (1 mg/mL in Diluent) C Equilibrate System with Mobile Phase B->C D Inject Sample (10 µL) C->D E Execute HPLC Run (Isocratic Elution) D->E F Acquire Chromatogram (UV at 220 nm) E->F G Integrate Peaks & Calculate Resolution (Rs) F->G H Report Results G->H

Caption: Step-by-step experimental workflow.

Expected Results and Discussion

Under the conditions specified, baseline separation of the two enantiomers is expected.

  • Resolution (Rs): The resolution factor between the two enantiomer peaks should be greater than 2.0, indicating a complete separation at the baseline.

  • Selectivity (α): The selectivity factor (alpha), which is the ratio of the retention factors of the two enantiomers, is expected to be approximately 1.3 or greater.

  • Peak Shape: The use of TFA should result in excellent peak symmetry, with tailing factors between 0.9 and 1.2.

Method Optimization: If the resolution is insufficient or retention times are too long/short, the primary parameter to adjust is the percentage of the isopropanol modifier.

  • To Increase Resolution/Retention: Decrease the IPA concentration (e.g., to 8%).

  • To Decrease Retention: Increase the IPA concentration (e.g., to 12%).

Confirmation of Elution Order: The elution order of the (R)- and (S)-enantiomers must be confirmed experimentally by injecting a solution of a single, known enantiomeric standard. The peak that increases in area corresponds to that enantiomer.[]

Conclusion

The HPLC method described provides a highly effective solution for the enantiomeric separation of this compound. By employing an immobilized polysaccharide-based chiral stationary phase (CHIRALPAK® IC) with a normal-phase mobile system containing an acidic modifier, this protocol achieves excellent resolution, selectivity, and peak shape. The detailed justification for each parameter provides a framework for robust method development and troubleshooting, making this application note a valuable resource for scientists engaged in chiral analysis and drug development.

References

The Strategic Deployment of 2,3-Difluoromandelic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Fluorine in Rational Drug Design

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its small van der Waals radius, high electronegativity, and the ability of the C-F bond to act as a hydrogen bond acceptor and a metabolic shield—offer a powerful toolkit for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] Among the plethora of fluorinated building blocks, substituted mandelic acids are of particular interest due to their inherent chirality and the presence of both a carboxylic acid and a hydroxyl group, providing multiple points for molecular elaboration.[3] This guide focuses on the synthesis and potential applications of a lesser-explored yet highly promising building block: 2,3-difluoromandelic acid . The ortho-difluoro substitution pattern on the phenyl ring is anticipated to impart unique conformational constraints and electronic properties, making it a valuable scaffold for the discovery of novel therapeutics.

While specific examples of marketed drugs containing the this compound moiety are not prevalent in publicly available literature, its structural motifs are present in various investigational compounds. This document, therefore, serves as a forward-looking guide for researchers, scientists, and drug development professionals, providing detailed protocols for its synthesis and outlining its potential in the design of next-generation therapeutic agents.

Physicochemical Properties and Design Rationale

The introduction of two fluorine atoms at the 2 and 3 positions of the mandelic acid phenyl ring significantly alters its electronic and conformational landscape compared to its non-fluorinated counterpart.

PropertyEffect of 2,3-Difluoro SubstitutionRationale in Drug Design
Acidity (pKa) Increased acidity of the carboxylic acid.The strong electron-withdrawing nature of the two fluorine atoms stabilizes the carboxylate anion, leading to a lower pKa. This can influence salt formation, solubility, and interactions with biological targets.[4]
Lipophilicity (logP) Increased lipophilicity.Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance membrane permeability and oral bioavailability.[5]
Conformational Rigidity Restricted rotation around the phenyl-Cα bond.The ortho-difluoro substitution can induce a preferred conformation, which may lead to higher binding affinity and selectivity for a target protein by reducing the entropic penalty upon binding.
Metabolic Stability Blockade of oxidative metabolism at the 2 and 3 positions.The C-F bond is significantly stronger than the C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can lead to an increased half-life of the drug.[1]
Hydrogen Bonding Potential for intramolecular hydrogen bonding between the ortho-fluorine and the α-hydroxyl group.This interaction can further influence the molecule's conformation and its interaction with target proteins.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved from commercially available starting materials. The following protocol outlines a reliable two-step synthesis starting from 2,3-difluorobenzaldehyde.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Hydrolysis A 2,3-Difluorobenzaldehyde D 2-Hydroxy-2-(2,3-difluorophenyl)acetonitrile (2,3-Difluoromandelonitrile) A->D Reaction B Sodium Cyanide (NaCN) B->D C Sodium Bisulfite (NaHSO3) C->D E 2,3-Difluoromandelonitrile G This compound E->G Acid Hydrolysis F Concentrated HCl F->G

Caption: Synthetic pathway for this compound.

Protocol 1: Synthesis of this compound

Materials:

  • 2,3-Difluorobenzaldehyde (1.0 eq)

  • Sodium cyanide (1.1 eq)

  • Sodium bisulfite (saturated aqueous solution)

  • Concentrated hydrochloric acid

  • Deionized water

  • Ice

  • Benzene (for extraction)

  • Diethyl ether (for extraction)

  • Toluene (for crystallization)

  • Anhydrous magnesium sulfate

  • Round-bottom flasks

  • Separatory funnel

  • Mechanical stirrer

  • Heating mantle

  • Rotary evaporator

Procedure:

Step 1: Synthesis of 2-Hydroxy-2-(2,3-difluorophenyl)acetonitrile (2,3-Difluoromandelonitrile)

  • In a wide-mouthed glass jar equipped with a mechanical stirrer, prepare a solution of sodium cyanide (1.1 eq) in deionized water.

  • Add 2,3-difluorobenzaldehyde (1.0 eq) to the sodium cyanide solution.

  • Begin stirring and slowly add a saturated aqueous solution of sodium bisulfite.

  • During the addition of the first half of the bisulfite solution, add cracked ice to the reaction mixture to maintain a low temperature.

  • After the addition is complete, a layer of 2,3-difluoromandelonitrile will separate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer once with benzene.

  • Combine the organic layers and evaporate the benzene under reduced pressure to yield the crude 2,3-difluoromandelonitrile. Caution: Mandelonitrile derivatives are toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

Step 2: Hydrolysis to this compound

  • Place the crude 2,3-difluoromandelonitrile in an evaporating dish and add concentrated hydrochloric acid.

  • Allow the hydrolysis to proceed at room temperature for approximately 12 hours in a fume hood.

  • After 12 hours, heat the mixture on a steam bath to remove water and excess hydrochloric acid.

  • Cool the mixture to allow the precipitation of a mixture of ammonium chloride and this compound.

  • Filter the solid and wash the crude product with two portions of cold benzene to remove colored impurities.

  • Extract the solid mixture with diethyl ether.

  • Filter the ether solution and add toluene.

  • Distill the ether-toluene mixture to remove the ether.

  • Cool the remaining toluene solution in an ice bath to induce crystallization of this compound.

  • Collect the crystals by filtration, wash with cold toluene, and dry under vacuum.

Characterization:

  • Melting Point: Determine the melting point of the final product.

  • NMR Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the structure.

  • Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight.

Application in Medicinal Chemistry: A Hypothetical Case Study

Given the known biological activities of mandelic acid derivatives, such as antimicrobial and anti-inflammatory effects, this compound serves as an excellent starting point for the design of novel inhibitors of enzymes implicated in these pathways.[6][7] For instance, many bacterial enzymes have hydrophobic active sites where the fluorinated phenyl ring could form favorable interactions.

Design and Synthesis of a Hypothetical Amide Derivative

Let's hypothesize the design of an amide derivative of this compound as a potential antimicrobial agent. The amide functionality is a common pharmacophore in many drugs, and its synthesis from a carboxylic acid is a robust and well-established reaction.

Workflow for the Synthesis of a this compound Amide

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling A This compound C 2-Hydroxy-2-(2,3-difluorophenyl)acetyl chloride A->C Reaction B Thionyl Chloride (SOCl2) B->C D 2-Hydroxy-2-(2,3-difluorophenyl)acetyl chloride F N-substituted-2-hydroxy-2-(2,3-difluorophenyl)acetamide D->F Reaction E Primary or Secondary Amine (R1R2NH) E->F

Caption: General scheme for the synthesis of amide derivatives.

Protocol 2: Synthesis of N-benzyl-2-(2,3-difluorophenyl)-2-hydroxyacetamide

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (1.2 eq)

  • Benzylamine (1.1 eq)

  • Triethylamine (2.2 eq)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the suspension to 0 °C and slowly add thionyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 2 hours, or until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acid chloride in anhydrous dichloromethane and cool to 0 °C.

  • In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane.

  • Slowly add the amine solution to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired amide.

Characterization:

  • NMR Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the structure.

  • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass of the synthesized compound.

  • Purity Analysis: Assess purity by HPLC.

Protocol for Biological Evaluation: A General Workflow

Once a library of this compound derivatives is synthesized, a systematic biological evaluation is necessary to identify promising lead compounds.

Workflow for Biological Screening

G A Synthesized Compound Library B Primary Screening (e.g., Antimicrobial MIC Assay) A->B C Hit Identification B->C D Secondary Screening (e.g., Enzyme Inhibition Assay) C->D E Lead Compound Selection D->E F In vivo Efficacy Studies E->F

Caption: A general workflow for the biological evaluation of new chemical entities.

  • Primary Screening: For antimicrobial activity, a Minimum Inhibitory Concentration (MIC) assay against a panel of pathogenic bacteria would be the first step.

  • Hit Identification: Compounds showing significant activity in the primary screen are identified as "hits."

  • Secondary Screening: Hits would be further evaluated in more specific assays, such as an enzyme inhibition assay against a purified bacterial enzyme that is hypothesized to be the target.

  • Lead Compound Selection: The most potent and selective compounds are chosen as "leads" for further optimization.

  • In Vivo Efficacy: Lead compounds are tested in animal models of infection to assess their therapeutic potential.

Conclusion and Future Perspectives

This compound represents a valuable, yet underexplored, chiral building block for medicinal chemistry. Its unique electronic and conformational properties, imparted by the ortho-difluoro substitution pattern, make it an attractive scaffold for the design of novel therapeutic agents. The synthetic protocols provided herein offer a reliable route to this compound and its derivatives. While the direct application of this compound in approved drugs is yet to be established, its potential for generating new chemical entities with improved pharmacological profiles is significant. Researchers in drug discovery are encouraged to explore the incorporation of this versatile building block into their synthetic programs.

References

The Strategic Synthesis of Pharmaceutical Intermediates from 2,3-Difluoromandelic Acid: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, binding affinity, and lipophilicity to drug candidates. 2,3-Difluoromandelic acid, a readily available chiral building block, represents a valuable starting point for the synthesis of a diverse array of pharmaceutical intermediates. The presence of the vicinal difluoro substitution pattern on the phenyl ring, coupled with the versatile hydroxyl and carboxylic acid functionalities, offers a unique platform for the construction of complex molecular architectures.

This guide provides an in-depth exploration of key synthetic transformations of this compound into valuable pharmaceutical intermediates. The protocols detailed herein are designed to be robust and scalable, with a focus on the underlying chemical principles to empower researchers in their drug discovery and development endeavors.

Core Synthetic Transformations and Key Intermediates

The synthetic utility of this compound is primarily centered around the selective modification of its hydroxyl and carboxylic acid groups. These transformations lead to the formation of key intermediates such as esters, amides, and α-halo acids, which serve as versatile precursors for a range of active pharmaceutical ingredients (APIs).

G start This compound ester Methyl 2,3-Difluoromandelate start->ester Esterification amide Chiral Amides start->amide Amidation halo_acid 2,3-Difluoro-α-chlorophenylacetic Acid Derivatives start->halo_acid Halogenation api1 Potential API Scaffolds (e.g., Beta-Blockers) ester->api1 api2 Potential API Scaffolds (e.g., Antibacterials) amide->api2 halo_acid->api1 halo_acid->api2

Caption: Key synthetic pathways from this compound.

Application Note 1: Synthesis of Methyl 2,3-Difluoromandelate

Introduction: Esterification of the carboxylic acid moiety of this compound is a fundamental transformation that protects the acid group and provides a versatile handle for subsequent reactions. The resulting methyl ester is a key intermediate for the synthesis of more complex molecules, including certain classes of beta-blockers and other cardiovascular agents.[1] The following protocol is adapted from established procedures for the esterification of mandelic acid derivatives.[2]

Protocol 1: Fischer Esterification of this compound

This protocol utilizes the classical Fischer esterification method, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[3][4] The use of methanol as both the reactant and solvent drives the equilibrium towards the formation of the methyl ester.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
This compound207974-19-4188.13 g/mol 1.0 g
Methanol (anhydrous)67-56-132.04 g/mol 20 mL
Hydrochloric acid (conc.)7647-01-036.46 g/mol ~2 mL (to make 10% HCl in MeOH)
Toluene108-88-392.14 g/mol As needed for workup
Sodium carbonate (aq. solution)497-19-8105.99 g/mol As needed for workup

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend 1.0 g of this compound in 20 mL of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Carefully add concentrated hydrochloric acid to the methanol to create a solution with approximately 10% HCl concentration.

  • Heat the reaction mixture to 60°C and maintain this temperature for 8 hours, with continuous stirring.

  • Monitor the reaction progress by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the excess methanol.

  • Redissolve the residue in toluene.

  • Wash the organic layer with an aqueous solution of sodium carbonate to neutralize any remaining acid, followed by a water wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield methyl 2,3-difluoromandelate as an oil.[2]

Expected Yield: ~74%[2]

Causality and Experimental Choices:

  • Inert Atmosphere: Prevents the introduction of moisture, which could hydrolyze the product back to the carboxylic acid.

  • Excess Methanol: Serves as both a reactant and the solvent, shifting the reaction equilibrium towards the product side according to Le Châtelier's principle.[3]

  • Acid Catalyst (HCl): Protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[4]

  • Heating: Increases the reaction rate to achieve completion within a reasonable timeframe.

  • Aqueous Workup with Sodium Carbonate: Removes the acid catalyst and any unreacted starting material, simplifying purification.

Application Note 2: Synthesis of 2,3-Difluoro-α-chlorophenylacetic Acid Derivatives

Introduction: The conversion of the hydroxyl group of this compound to a halogen, such as chlorine, generates a highly reactive intermediate. α-Chloro-aryl-acetic acids are valuable precursors for the synthesis of various pharmaceuticals, including semi-synthetic penicillins and cephalosporins, where the α-chloro group can be displaced by various nucleophiles.[5] The following protocol is a general method adapted from the synthesis of α-chlorophenylacetic acid from mandelic acid.[6]

Protocol 2: Chlorination of Methyl 2,3-Difluoromandelate

This two-step procedure first converts the carboxylic acid to its methyl ester (as described in Protocol 1) to prevent unwanted side reactions with the chlorinating agent. The subsequent reaction with thionyl chloride replaces the hydroxyl group with a chlorine atom.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
Methyl 2,3-difluoromandelateN/A202.15 g/mol 1.0 g
Thionyl chloride (SOCl₂)7719-09-7118.97 g/mol 1.2 equivalents
Pyridine (anhydrous)110-86-179.10 g/mol Catalytic amount
Diethyl ether (anhydrous)60-29-774.12 g/mol As needed for workup
Saturated sodium bicarbonate (aq. solution)144-55-884.01 g/mol As needed for workup

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere, dissolve 1.0 g of methyl 2,3-difluoromandelate in a minimal amount of anhydrous diethyl ether.

  • Add a catalytic amount of anhydrous pyridine to the solution.

  • Slowly add 1.2 equivalents of thionyl chloride to the stirred solution at 0°C (ice bath).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into ice water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 2-(2,3-difluorophenyl)-2-chloroacetate.

  • The crude product can be purified by vacuum distillation.

Causality and Experimental Choices:

  • Ester Protection: The carboxylic acid is protected as a methyl ester to prevent its conversion to an acid chloride by thionyl chloride.

  • Thionyl Chloride: A common and effective reagent for the conversion of alcohols to alkyl chlorides via an SNi mechanism, often with retention of configuration, though the presence of pyridine can lead to inversion.

  • Pyridine: Acts as a catalyst by forming a more reactive chlorosulfite intermediate and also neutralizes the HCl byproduct.

  • Anhydrous Conditions: Essential as thionyl chloride reacts violently with water.

  • Aqueous Workup: Quenches the excess thionyl chloride and removes water-soluble byproducts.

Application Note 3: Amidation of this compound

Introduction: The formation of an amide bond is one of the most important reactions in pharmaceutical synthesis. Amides of this compound, particularly those derived from chiral amines, can serve as precursors to a variety of bioactive molecules, including potential antibacterial agents.[7][8] The use of standard peptide coupling reagents provides a mild and efficient method for this transformation.[9]

Protocol 3: General Procedure for Amide Coupling

This protocol describes a general method for the amidation of this compound using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt).

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
This compound207974-19-4188.13 g/mol 1.0 equivalent
Amine (chiral or achiral)VariesVaries1.1 equivalents
EDC or DCC25952-53-8 or 538-75-0191.70 or 206.33 g/mol 1.2 equivalents
HOBt2592-95-2135.12 g/mol 1.2 equivalents
Dichloromethane (DCM, anhydrous)75-09-284.93 g/mol As needed
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24 g/mol 2.0 equivalents (if amine salt is used)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of this compound and 1.2 equivalents of HOBt in anhydrous dichloromethane.

  • Add 1.1 equivalents of the desired amine. If the amine is a hydrochloride or other salt, add 2.0 equivalents of DIPEA.

  • Cool the mixture to 0°C in an ice bath.

  • Add 1.2 equivalents of EDC or DCC portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • If DCC was used, filter off the dicyclohexylurea (DCU) byproduct.

  • Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude amide can be purified by flash column chromatography.

G cluster_0 Amide Synthesis Workflow start This compound + Amine reagents EDC/HOBt or DCC/HOBt DCM, 0°C to rt start->reagents workup Aqueous Workup & Purification reagents->workup product 2,3-Difluoromandelamide Derivative workup->product

Caption: Workflow for the amidation of this compound.

Causality and Experimental Choices:

  • Coupling Reagents (EDC/DCC and HOBt): These reagents facilitate the formation of the amide bond under mild conditions by activating the carboxylic acid. HOBt is added to suppress side reactions and minimize racemization at the chiral center.[9]

  • Anhydrous Solvent: Prevents the hydrolysis of the activated carboxylic acid intermediate.

  • Base (DIPEA): Used to deprotonate the amine salt, liberating the free amine for the coupling reaction.

  • Aqueous Workup: Removes the coupling reagents, byproducts, and any unreacted starting materials.

Application Note 4: this compound as a Chiral Resolving Agent

Introduction: Enantiomerically pure mandelic acid and its derivatives are widely used as chiral resolving agents for racemic amines and alcohols through the formation of diastereomeric salts.[10][11] The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. This compound can be employed in a similar manner to resolve racemic mixtures of valuable synthetic intermediates.

Principle of Resolution:

The resolution process involves reacting a racemic base (e.g., an amine) with one enantiomer of this compound. This results in the formation of two diastereomeric salts with different physical properties, most notably solubility. The less soluble diastereomer will crystallize out of solution and can be isolated by filtration. The resolved amine can then be liberated by treatment with a base.

G racemic_amine Racemic Amine (R-amine + S-amine) diastereomeric_salts Diastereomeric Salts (R-amine•R-acid + S-amine•R-acid) racemic_amine->diastereomeric_salts resolving_agent (R)-2,3-Difluoromandelic Acid resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Salt (e.g., R-amine•R-acid) crystallization->less_soluble more_soluble More Soluble Salt (e.g., S-amine•R-acid) crystallization->more_soluble filtration Filtration less_soluble->filtration liberation2 Base Treatment more_soluble->liberation2 liberation1 Base Treatment filtration->liberation1 resolved_amine1 Enantiopure R-Amine liberation1->resolved_amine1 resolved_amine2 Enantioenriched S-Amine liberation2->resolved_amine2

Caption: Logical steps in chiral resolution using this compound.

General Protocol Considerations:

  • Solvent Selection: The choice of solvent is critical and often requires empirical screening to find a system where the diastereomeric salts have a significant difference in solubility.

  • Stoichiometry: The molar ratio of the resolving agent to the racemic mixture can influence the efficiency of the resolution.

  • Temperature Profile: A controlled cooling profile during crystallization is often necessary to obtain crystals of high diastereomeric purity.

  • Analysis of Enantiomeric Excess (ee): The ee of the resolved amine should be determined using a suitable chiral analytical technique, such as chiral HPLC or GC.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of pharmaceutical intermediates. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage the unique properties of this fluorinated building block in their synthetic campaigns. The ability to readily access key intermediates such as esters, amides, and α-halo acids opens up a multitude of possibilities for the construction of novel and efficacious drug candidates.

References

A Researcher's Guide to the Mild and Efficient Esterification of 2,3-Difluoromandelic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2,3-Difluoromandelic Acid Esters

Abstract

Esters of this compound are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules. However, the presence of both a secondary hydroxyl group and fluorine substituents on the aromatic ring presents unique challenges for esterification. Traditional acid-catalyzed methods, such as the Fischer-Speier esterification, often require harsh conditions that can lead to side reactions and degradation of sensitive substrates.[1][2] This application note provides a detailed protocol and mechanistic insights for the Steglich esterification of this compound, a method renowned for its mild reaction conditions and broad substrate scope.[3][4] By utilizing N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, this protocol ensures high yields and purity, making it ideal for complex and sterically hindered molecules.[3][5]

Introduction: The Challenge of Esterifying Fluorinated Mandelic Acids

This compound is a specialized carboxylic acid featuring an α-hydroxy group and a difluorinated phenyl ring. Its derivatives are of significant interest in medicinal chemistry. The esterification of this molecule is a critical step in creating diverse molecular libraries for drug discovery.

However, the molecule's structure poses two primary challenges:

  • Acid Sensitivity: The benzylic hydroxyl group is susceptible to elimination or other side reactions under the high temperatures and strong acidic conditions of traditional Fischer esterification.[1][6]

  • Steric Hindrance: While not excessively bulky, the ortho-fluorine atom can influence the reactivity of the adjacent carboxyl group, potentially slowing down reactions.

To overcome these issues, a method that proceeds under neutral, ambient conditions is highly desirable. The Steglich esterification, developed in 1978, is an exemplary choice as it avoids harsh acids and high heat, thereby preserving the integrity of sensitive functional groups.[5][7]

Mechanistic Rationale: The Role of DCC and DMAP

The success of the Steglich esterification lies in its unique catalytic cycle which activates the carboxylic acid without strong acids.[5] The reaction is not driven by equilibrium manipulation (like removing water) but by the formation of highly reactive intermediates.[2]

The key steps are:

  • Activation of the Carboxylic Acid: The process begins with the reaction between this compound and the coupling agent, DCC. This forms a highly reactive O-acylisourea intermediate.[5][6]

  • Interception by DMAP: DMAP, a potent nucleophile, is crucial for efficiency. It rapidly attacks the O-acylisourea intermediate to form an N-acylpyridinium salt.[5][6] This step is vital as it outcompetes a slower, irreversible rearrangement of the O-acylisourea into an unreactive N-acylurea byproduct.[5][6]

  • Nucleophilic Attack by Alcohol: The alcohol, even if sterically hindered, can now efficiently attack the highly electrophilic N-acylpyridinium intermediate. This forms the desired ester and regenerates the DMAP catalyst.[5]

  • Byproduct Formation: The activated DCC, having served its purpose, becomes N,N'-dicyclohexylurea (DCU), a stable and poorly soluble solid that precipitates out of most organic solvents, simplifying its removal.[3]

Steglich_Mechanism Acid 2,3-Difluoromandelic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate Acid->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Slow Rearrangement (No DMAP) Acylpyridinium N-Acylpyridinium Intermediate ('Active Ester') O_Acylisourea->Acylpyridinium + DMAP (Fast) DMAP DMAP (Catalyst) DMAP->Acylpyridinium Ester Product Ester (R-COOR') Acylpyridinium->Ester + Alcohol DCU DCU (Byproduct) Acylpyridinium->DCU DMAP_regen DMAP (Regenerated) Acylpyridinium->DMAP_regen Alcohol Alcohol (R'-OH) Alcohol->Ester

Catalytic cycle of the Steglich Esterification.

Protocol: Esterification of this compound

This protocol details the esterification of this compound with ethanol as a representative alcohol. The stoichiometry can be adapted for other primary or secondary alcohols.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )Amount (1 mmol scale)Molar Eq.Notes
This compoundC₈H₆F₂O₃188.13188 mg1.0Substrate
EthanolC₂H₅OH46.0769 mg (87 µL)1.5Nucleophile. Anhydrous grade is crucial.
DCCC₁₃H₂₂N₂206.33227 mg1.1Coupling agent. Potent allergen.[7]
DMAPC₇H₁₀N₂122.1712 mg0.1Catalyst. Toxic.
Dichloromethane (DCM)CH₂Cl₂84.9310 mL-Solvent. Anhydrous grade.
Hydrochloric Acid (aq)HCl36.46~10 mL-1 M solution for work-up.
Sodium Bicarbonate (aq)NaHCO₃84.01~10 mL-Saturated solution for work-up.
Brine (aq)NaCl58.44~10 mL-Saturated solution for work-up.
Anhydrous MgSO₄ or Na₂SO₄--q.s.-Drying agent.
Round-bottom flask--50 mL-Oven-dried before use.
Magnetic stirrer & stir bar----
Ice bath----
Filtration apparatus----Sintered glass funnel or Celite pad.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.[8]

  • DCC Handling: N,N'-dicyclohexylcarbodiimide (DCC) is a potent skin sensitizer and allergen. Avoid inhalation of the powder and any skin contact.

  • DMAP Handling: 4-Dimethylaminopyridine (DMAP) is toxic and should be handled with care.

  • Solvents: Dichloromethane is a volatile solvent. Avoid inhalation and ensure no ignition sources are nearby.

Step-by-Step Experimental Procedure
  • Reaction Setup:

    • Place a magnetic stir bar into an oven-dried 50 mL round-bottom flask.

    • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon).

    • Add this compound (188 mg, 1.0 mmol), ethanol (87 µL, 1.5 mmol), and DMAP (12 mg, 0.1 mmol) to the flask.

    • Add anhydrous dichloromethane (10 mL) via syringe and stir the mixture at room temperature until all solids have dissolved.

  • Initiation of Reaction:

    • Cool the flask to 0 °C using an ice-water bath.

    • In a separate vial, dissolve DCC (227 mg, 1.1 mmol) in a minimal amount of anhydrous DCM (~2 mL).

    • Slowly add the DCC solution dropwise to the stirred reaction mixture over 5 minutes. A white precipitate (DCU) should begin to form almost immediately.

    • Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 4-12 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Prepare a TLC plate and spot the starting material (a solution of the acid in DCM), a co-spot (starting material and reaction mixture), and the reaction mixture.

    • Elute the plate using a solvent system such as 3:1 Hexane:Ethyl Acetate.

    • Visualize the spots under UV light. The reaction is complete when the spot corresponding to the starting acid has been fully consumed. The product ester will have a higher Rf value (less polar) than the starting carboxylic acid.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture back down to 0 °C for 30 minutes to maximize the precipitation of the DCU byproduct.[5]

    • Filter the mixture through a pad of Celite or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM (~5 mL).[5]

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 10 mL) to remove DMAP, saturated NaHCO₃ solution (1 x 10 mL) to remove any unreacted acid, and finally with brine (1 x 10 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification:

    • The resulting crude oil or solid should be purified by flash column chromatography on silica gel.

    • A gradient elution, for example, starting with 100% hexane and gradually increasing the polarity with ethyl acetate, is typically effective.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the pure ethyl 2,3-difluoromandelate.

General experimental workflow for Steglich Esterification.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure of the ester and the absence of starting material impurities. The α-proton and the protons of the newly incorporated ester group should be clearly identifiable.

  • ¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atoms on the aromatic ring.

  • Infrared (IR) Spectroscopy: Look for the appearance of a strong ester carbonyl (C=O) stretch (typically ~1735 cm⁻¹) and the disappearance of the broad carboxylic acid O-H stretch (from ~3300-2500 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized ester.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction - Reagents not anhydrous (water consumes activated intermediate).- Inactive DCC or DMAP.- Insufficient reaction time.- Use anhydrous solvents and oven-dried glassware.- Use fresh, high-purity reagents.- Extend reaction time and continue monitoring by TLC.
Formation of N-Acylurea - Insufficient DMAP or slow addition of alcohol after acid activation.- Ensure the catalytic amount of DMAP is present.- Add DCC to the mixture of acid, alcohol, and DMAP, not to the acid alone.
Difficult Purification - DCU not fully precipitated.- Product co-elutes with impurities.- Ensure the work-up mixture is thoroughly cooled before filtration.- Optimize the solvent system for column chromatography; try a different solvent system (e.g., DCM/Methanol or Toluene/Acetone).
Low Yield after Work-up - Product is partially water-soluble.- Emulsion formation during extraction.- Back-extract the aqueous layers with the organic solvent.- Add more brine to the separatory funnel to break up emulsions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Difluoromandelic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Difluoromandelic Acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for improving reaction yields and overcoming common synthetic challenges. The information herein is structured to offer not just protocols, but a foundational understanding of the reaction mechanics to empower effective troubleshooting.

Overview of Primary Synthetic Routes

The synthesis of this compound typically begins with 2,3-difluorobenzaldehyde. Two primary, reliable routes are prevalent in laboratory and industrial settings: the Cyanohydrin pathway and the Phase-Transfer Catalysis (PTC) pathway. Each has distinct advantages and challenges.

  • Cyanohydrin Formation and Hydrolysis: This classic route involves the reaction of 2,3-difluorobenzaldehyde with a cyanide source (e.g., NaCN, KCN) to form 2,3-difluoromandelonitrile, followed by acidic or basic hydrolysis to yield the final carboxylic acid. While effective, it requires handling highly toxic cyanide reagents.[1]

  • Phase-Transfer Catalysis (PTC): A safer alternative that avoids large quantities of free cyanide. This method involves the reaction of 2,3-difluorobenzaldehyde with chloroform and a strong base (e.g., NaOH) in a biphasic system, facilitated by a phase-transfer catalyst like a quaternary ammonium salt.[2][3] This pathway is often preferred for its milder conditions and improved safety profile.

The following diagram illustrates a high-level comparison of these two workflows.

cluster_0 Route 1: Cyanohydrin Pathway cluster_1 Route 2: Phase-Transfer Catalysis (PTC) Start 2,3-Difluorobenzaldehyde Cyanide Step 1a: Cyanide Addition (e.g., NaCN, TMSCN) Start->Cyanide PTC_Reaction Step 1b: Reaction with CHCl3 / NaOH (PTC Catalyst) Start->PTC_Reaction Hydrolysis Step 2a: Hydrolysis (Acid or Base) Cyanide->Hydrolysis Forms Mandelonitrile Intermediate End_Product This compound Hydrolysis->End_Product PTC_Reaction->End_Product

Caption: High-level overview of the two primary synthetic routes to this compound.

Troubleshooting Guide & Yield Optimization (Q&A)

This section addresses specific issues encountered during the synthesis, focusing on the more common and safer Phase-Transfer Catalysis (PTC) route.

Issue 1: Low or No Conversion of 2,3-Difluorobenzaldehyde

Q: My reaction has stalled. After several hours, TLC/LC-MS analysis shows a significant amount of unreacted 2,3-difluorobenzaldehyde. What are the likely causes and how can I fix it?

A: This is a common issue often related to catalyst inefficiency or poor mixing. Let's break down the potential causes and solutions.

  • Potential Cause 1: Ineffective Phase-Transfer Catalyst.

    • Scientific Rationale: The PTC catalyst (e.g., Tetrabutylammonium Bromide, TBAB) is crucial for transporting the hydroxide ion (OH⁻) or dichlorocarbene precursor from the aqueous phase to the organic phase where the benzaldehyde resides. If the catalyst is impure, degraded, or insufficient, this transport mechanism fails, and the reaction cannot proceed.[4][5]

    • Solutions:

      • Verify Catalyst Quality: Use a fresh, high-purity batch of the PTC catalyst. Quaternary ammonium salts can degrade over time, especially if exposed to moisture.

      • Increase Catalyst Loading: While typically used in catalytic amounts (1-5 mol%), increasing the loading to 5-10 mol% can sometimes overcome minor activity issues and accelerate the reaction.

      • Consider a Different Catalyst: Some catalysts are more effective than others. Triethylbenzylammonium chloride (TEBA) combined with a co-catalyst like PEG-800 has been shown to be highly efficient for mandelic acid synthesis.[3][6]

  • Potential Cause 2: Insufficient Mixing/Agitation.

    • Scientific Rationale: The reaction occurs at the interface between the aqueous and organic phases. Insufficient agitation leads to a low interfacial surface area, drastically reducing the reaction rate. The catalyst can only work effectively if the two phases are intimately mixed.

    • Solutions:

      • Increase Stirring Speed: Use a mechanical stirrer set to a speed that creates a vortex and ensures a fine emulsion of the two phases. A simple magnetic stir bar may be insufficient for larger-scale reactions.

      • Employ Ultrasonic Irradiation: Sonication is an excellent method for creating micro-emulsions, which massively increases the interfacial surface area and can significantly shorten reaction times and improve yields.[3][4]

  • Potential Cause 3: Incorrect Base Concentration.

    • Scientific Rationale: A high concentration of sodium hydroxide (typically 50% w/v) is required to deprotonate chloroform, generating the reactive dichlorocarbene species. A diluted base will not be effective.

    • Solution: Ensure you are using a freshly prepared, concentrated solution of NaOH.

Issue 2: Formation of a Major By-product, 2,3-Difluorobenzoic Acid

Q: My final product is contaminated with a significant amount of 2,3-difluorobenzoic acid, which is complicating purification and lowering my yield. Why is this happening?

A: The formation of the corresponding benzoic acid is a classic side reaction, primarily caused by oxidation of the starting aldehyde.

  • Potential Cause 1: Air Oxidation under Basic Conditions (Cannizzaro-type reaction).

    • Scientific Rationale: Aldehydes lacking an alpha-hydrogen, like 2,3-difluorobenzaldehyde, can undergo a disproportionation reaction (Cannizzaro reaction) in the presence of a strong base. In this reaction, one molecule of the aldehyde is oxidized to a carboxylic acid, and another is reduced to an alcohol. Furthermore, exposure to atmospheric oxygen during the reaction can directly oxidize the aldehyde. Fluorinated benzaldehydes can be particularly susceptible to oxidation.[7]

    • Solutions:

      • Maintain an Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere. This is the most effective way to prevent air oxidation. Purge the reaction vessel with inert gas before adding reagents.

      • Control Temperature: While the reaction is often run at 50-60°C to ensure a reasonable rate, excessive temperatures can accelerate side reactions.[8] Maintain the temperature strictly within the recommended range.

      • Minimize Reaction Time: Optimize other parameters (catalyst, stirring) to reduce the overall reaction time, minimizing the aldehyde's exposure to oxidative conditions. The use of sonication can reduce reaction times from many hours to just a couple.[5]

  • Potential Cause 2: Impure Starting Material.

    • Scientific Rationale: The 2,3-difluorobenzaldehyde starting material may already contain some 2,3-difluorobenzoic acid from improper storage. Aldehydes are prone to air oxidation over time.[7]

    • Solution: Check the purity of the starting material by NMR or GC-MS before starting the reaction. If necessary, purify the aldehyde by distillation or flash chromatography.

Issue 3: Difficulty in Product Isolation and Purification

Q: After acidification, I get an oily crude product that is difficult to crystallize. How can I effectively isolate and purify the this compound?

A: Purification challenges often stem from the presence of unreacted starting materials, by-products, or catalyst residues. A systematic workup and purification strategy is key.

  • Scientific Rationale: The product, this compound, is a carboxylic acid and is soluble in base (as its carboxylate salt) and moderately polar organic solvents. By-products like 2,3-difluorobenzoic acid have similar properties, while the starting aldehyde is less polar. The PTC catalyst can also form emulsions.

  • Recommended Purification Protocol:

    • Initial Workup: After the reaction is complete, cool the mixture and dilute it with water. Transfer to a separatory funnel and perform a basic wash (e.g., with dilute NaHCO₃) to remove any acidic by-products like 2,3-difluorobenzoic acid if it is a minor contaminant. Caution: This step may also extract some of your product if the pH is not carefully controlled. A better approach is to proceed to the extraction.

    • Removal of Unreacted Aldehyde: Extract the aqueous phase with a non-polar organic solvent like diethyl ether or dichloromethane before acidification. This will remove the neutral starting aldehyde and other non-acidic organic impurities, leaving the sodium salt of your product in the aqueous layer.

    • Acidification and Extraction: Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl until the pH is ~1-2. The this compound will precipitate or form an oil. Extract the product thoroughly from the acidified aqueous layer using a polar solvent like ethyl acetate (3x washes).

    • Drying and Crystallization: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure. The resulting crude solid or oil can then be recrystallized. A common and effective method for mandelic acids is recrystallization from water or by using a toluene/heptane solvent system.[1]

Frequently Asked Questions (FAQs)

Q1: Which solvent is best for the PTC synthesis of this compound? A: The reaction is typically performed without an additional organic solvent, using chloroform as both a reagent and the organic phase. This simplifies the process and maximizes reagent concentration. If solubility issues arise, a co-solvent like dichloromethane can be used, but it may dilute the reactants and slow the reaction.

Q2: How can I monitor the reaction progress effectively? A: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a mobile phase like 30-50% ethyl acetate in hexanes. The starting aldehyde will have a high Rf value, while the product, being a carboxylic acid, will be much more polar and have a lower Rf value (often streaking unless a small amount of acetic acid is added to the eluent). Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, taking small aliquots, quenching them, and analyzing by LC-MS or GC-MS is recommended.[9]

Q3: Can I improve my yield by changing the stoichiometry of chloroform or NaOH? A: Yes, but there is an optimal range. A moderate excess of chloroform is typically used. A large excess of NaOH is necessary to drive the reaction, so using a 50% aqueous solution is standard. See the table below for a typical optimization study.

Q4: What are the key safety precautions for this synthesis? A:

  • Chloroform: Is a suspected carcinogen and is toxic. Always handle it in a well-ventilated fume hood.

  • Concentrated NaOH: Is highly corrosive and can cause severe burns. Wear appropriate PPE, including gloves and safety goggles. The reaction can be exothermic, so have an ice bath ready for temperature control.

  • Acidification: The neutralization of the concentrated NaOH solution with strong acid is highly exothermic. Perform this step slowly and with external cooling (ice bath).

Data Presentation: Optimization of Reaction Conditions

The following table summarizes a hypothetical optimization study for the PTC synthesis, demonstrating how varying parameters can impact yield.

EntryCatalyst (mol%)Temperature (°C)Agitation MethodTime (h)Yield (%)
1TBAB (5%)60Magnetic Stir855
2TBAB (5%)60Mechanical Stir672
3TEBA/PEG-800 (5%/1%)60Mechanical Stir481
4 TEBA/PEG-800 (5%/1%) 60 Sonication 2 85
5TEBA/PEG-800 (5%/1%)40Sonication468

This data is illustrative and serves as a guide for experimental design. The results suggest that the combination of an efficient catalyst system, vigorous mixing (sonication), and optimal temperature is key to achieving high yield in a short time frame.[3][6]

Detailed Experimental Protocol: PTC Synthesis

This protocol is a representative procedure for the synthesis of this compound on a laboratory scale.

Materials:

  • 2,3-Difluorobenzaldehyde (1.42 g, 10 mmol)[10]

  • Chloroform (CHCl₃, 2.4 g, 20 mmol)

  • Sodium Hydroxide (NaOH), 50% aqueous solution (w/v, 10 mL)

  • Triethylbenzylammonium chloride (TEBA, 0.11 g, 0.5 mmol, 5 mol%)

  • Polyethylene glycol 800 (PEG-800, 0.08 g, 1 mol%)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Equip a 100 mL three-necked round-bottom flask with a mechanical stirrer, a condenser, and a thermometer. Place the flask in an ultrasonic bath.

  • Charging Reagents: To the flask, add the 50% NaOH solution (10 mL), TEBA (0.11 g), and PEG-800 (0.08 g).

  • Reaction Initiation: Begin vigorous stirring and sonication. Add a solution of 2,3-difluorobenzaldehyde (1.42 g) in chloroform (2.4 g) dropwise over 10 minutes.

  • Reaction: Heat the mixture to 60°C and maintain this temperature with vigorous stirring/sonication for 2 hours. Monitor the reaction by TLC until the starting aldehyde spot has disappeared.

  • Workup - Aldehyde Removal: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 20 mL) to remove any unreacted aldehyde. Discard the organic layers.

  • Acidification: Cool the remaining aqueous layer in an ice bath. Slowly and carefully add concentrated HCl with stirring until the pH of the solution is 1-2. A white precipitate or oil should form.

  • Product Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 30 mL).

  • Drying and Isolation: Combine the ethyl acetate extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: Recrystallize the crude product from hot water or a toluene/heptane mixture to obtain pure, white crystals.

Troubleshooting Workflow Diagram

Start Problem: Low Final Yield Check_Conversion Is Starting Material Fully Consumed? Start->Check_Conversion Low_Conversion_Cause Cause: Inefficient Reaction Check_Conversion->Low_Conversion_Cause No High_Conversion_Cause Cause: Side Reactions or Workup Losses Check_Conversion->High_Conversion_Cause Yes Check_Catalyst 1. Check PTC Catalyst (Age, Purity, Loading) Low_Conversion_Cause->Check_Catalyst Check_Mixing 2. Improve Agitation (Mechanical Stirrer / Sonication) Check_Catalyst->Check_Mixing Check_Base 3. Verify Base Concentration (Use 50% NaOH) Check_Mixing->Check_Base Check_Oxidation 1. Check for Oxidation (2,3-Difluorobenzoic Acid) High_Conversion_Cause->Check_Oxidation Check_Workup 2. Review Workup Procedure High_Conversion_Cause->Check_Workup Oxidation_Solution Solution: Use Inert Atmosphere (N2/Ar) and Control Temperature Check_Oxidation->Oxidation_Solution Workup_Solution Solution: Ensure complete extraction (3x Ethyl Acetate) after acidification to pH 1-2 Check_Workup->Workup_Solution

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Preventing Racemization of 2,3-Difluoromandelic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Difluoromandelic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on maintaining the enantiomeric purity of this compound throughout your experimental workflows. Racemization, the conversion of an enantiomerically pure compound into a mixture of equal parts of both enantiomers, can compromise the efficacy and safety of pharmaceutical products.[1][2] Understanding and controlling the factors that lead to racemization is therefore of paramount importance.

This resource provides troubleshooting guides and frequently asked questions (FAQs) to directly address the specific challenges you may encounter.

I. Understanding the Risk: The Mechanism of Racemization

Q1: What makes the stereocenter of this compound susceptible to racemization?

A1: The primary mechanism for the racemization of this compound, like other α-hydroxy carboxylic acids, involves the deprotonation of the α-hydrogen (the hydrogen on the carbon bearing both the carboxyl and hydroxyl groups).[3] This abstraction is facilitated by the presence of both an electron-withdrawing carboxyl group and the phenyl ring, which can stabilize the resulting carbanion intermediate through resonance. The presence of fluorine atoms on the phenyl ring further enhances this effect through their inductive electron-withdrawing nature. Once the planar carbanion is formed, reprotonation can occur from either face with equal probability, leading to a racemic mixture.[4]

Mechanism of Base-Catalyzed Racemization

Racemization_Mechanism cluster_0 Enantiomerically Pure (S)-Acid cluster_1 Planar Intermediate cluster_2 Racemic Mixture S_Acid (S)-2,3-Difluoromandelic Acid Enolate Planar Enolate Intermediate S_Acid->Enolate Deprotonation (Base) R_Acid (R)-2,3-Difluoromandelic Acid Enolate->R_Acid Reprotonation S_Acid2 (S)-2,3-Difluoromandelic Acid Enolate->S_Acid2 Reprotonation Workflow Start Receive/Synthesize Enantiopure This compound Analyze_Initial_ee Analyze Initial ee (Chiral HPLC) Start->Analyze_Initial_ee Workup Aqueous Workup (pH < 7) Analyze_Initial_ee->Workup Purification Purification (e.g., Crystallization or Acidic/Neutral Chromatography) Workup->Purification Analyze_Final_ee Analyze Final ee (Chiral HPLC) Purification->Analyze_Final_ee Storage Store Solid/Solution (-20°C, Inert Atmosphere, Protect from Light) Analyze_Final_ee->Storage End Use in Subsequent Steps Storage->End

References

Technical Support Center: Optimizing Reaction Conditions for 2,3-Difluoromandelic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2,3-difluoromandelic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges encountered during synthesis, providing in-depth, troubleshooting-oriented answers in a direct Q&A format. Our focus is not just on the "how," but the fundamental "why" behind each experimental step, ensuring your success in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Foundational Synthetic Strategy

Question: I am starting a project to synthesize this compound. What are the primary synthetic routes I should consider?

Answer: The synthesis of this compound typically begins with the commercially available starting material, 2,3-difluorobenzaldehyde[1][2][3]. From this point, the core challenge is the formation of a new carbon-carbon bond at the carbonyl carbon, followed by the establishment of the carboxylic acid and hydroxyl functionalities. Two principal, well-established routes are recommended:

  • The Cyanohydrin Route: This is arguably the most common and direct method. It involves the nucleophilic addition of a cyanide anion to the aldehyde, forming an intermediate called a cyanohydrin (specifically, 2,3-difluoromandelonitrile). This intermediate is then hydrolyzed to yield the final α-hydroxy acid.[4] This route is advantageous due to its straightforward nature and the utility of cyanohydrins as synthetic intermediates.[4]

  • The Organometallic Route: This approach utilizes a pre-formed organometallic reagent, such as a Grignard or organolithium reagent, to add a masked carboxylate group or a group that can be later converted to a carboxylate. While potentially more complex, this route offers versatility for creating a wider range of derivatives.[5]

The choice between these routes depends on your specific target derivative, scale, and available reagents.

Synthetic_Pathways start 2,3-Difluorobenzaldehyde cyanohydrin Cyanohydrin Formation (e.g., NaCN, TMSCN) start->cyanohydrin Route 1 organometallic Organometallic Addition (e.g., Grignard, Organolithium) start->organometallic Route 2 intermediate_cyano 2,3-Difluoromandelonitrile cyanohydrin->intermediate_cyano intermediate_organo Addition Adduct organometallic->intermediate_organo hydrolysis_cyano Hydrolysis intermediate_cyano->hydrolysis_cyano hydrolysis_organo Workup & Oxidation/ Carboxylation intermediate_organo->hydrolysis_organo product This compound hydrolysis_cyano->product hydrolysis_organo->product

Caption: High-level synthetic routes to this compound.

Section 2: Troubleshooting the Cyanohydrin Route

Question: My cyanohydrin formation reaction with 2,3-difluorobenzaldehyde is giving a low yield. What are the critical parameters to check?

Answer: Low yield in a cyanohydrin formation is a frequent issue, often traceable to a few key parameters. The reaction is a reversible nucleophilic addition, and its equilibrium can be unfavorable under suboptimal conditions.[6][7]

Key Parameters for Optimization:

ParameterCommon IssueRecommended Solution & Rationale
pH Control pH is too low or too high.Maintain a slightly acidic to neutral pH (approx. 4.5-6).[7] Rationale: If the pH is too low, the concentration of the essential cyanide nucleophile (⁻CN) is drastically reduced due to protonation to the much less nucleophilic HCN (pKa ≈ 9.2).[4] If the pH is too high, the competing benzoin condensation of the aromatic aldehyde is favored.[6]
Cyanide Source Inefficient generation of cyanide nucleophile.Use a cyanide salt like NaCN or KCN with a weak acid for in situ generation of HCN.[7] Alternatively, trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst can be a safer and highly effective option that minimizes exposure to toxic HCN gas.[6][7]
Aldehyde Purity Presence of acidic impurities.Ensure the 2,3-difluorobenzaldehyde is pure. The most common impurity is 2,3-difluorobenzoic acid, formed by air oxidation.[8] Rationale: This acidic impurity will consume the cyanide nucleophile in a non-productive acid-base reaction, reducing its availability for addition to the carbonyl.
Temperature Reaction temperature is too high.Run the reaction at a reduced temperature (e.g., 0-10 °C). Rationale: The cyanohydrin formation is an equilibrium reaction. It is often exothermic, so lower temperatures will shift the equilibrium towards the product side (Le Châtelier's principle). This also helps to suppress the benzoin condensation side reaction.[6]
Competing Reactions Formation of benzoin condensation byproduct.In addition to lower temperature and careful pH control, slow addition of the cyanide source can help. Rationale: The benzoin condensation is second order in aldehyde. Keeping the concentration of reactants controlled can disfavor this competing pathway.[6]

Question: I am attempting to hydrolyze the 2,3-difluoromandelonitrile intermediate, but the reaction is messy and gives poor yields of the desired acid. How can I improve this step?

Answer: The hydrolysis of the nitrile group to a carboxylic acid requires harsh conditions (strong acid or base and heat), which can unfortunately promote side reactions with the adjacent hydroxyl group.

  • Problem: Dehydration. Under strong acidic conditions (e.g., concentrated H₂SO₄) and heat, the α-hydroxy group can be eliminated, leading to the formation of α,β-unsaturated byproducts.[4]

  • Problem: Racemization. If you are working with an enantiomerically enriched cyanohydrin, harsh conditions can lead to racemization.

  • Problem: Incomplete Reaction. Milder conditions may lead to the formation of the intermediate amide, which may be difficult to hydrolyze further.

Troubleshooting the Hydrolysis Step:

  • Two-Step Hydrolysis: A more controlled method is a two-step approach. First, use concentrated HCl at a moderate temperature. This often cleanly hydrolyzes the nitrile to the primary amide. After isolation, the amide can then be hydrolyzed to the carboxylic acid under conditions that are typically milder than direct nitrile-to-acid hydrolysis.

  • Basic Hydrolysis: Consider using aqueous NaOH or Ba(OH)₂ followed by careful acidic workup. This can sometimes be a cleaner transformation, but you must ensure complete neutralization and protonation during workup to isolate the final product.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting nitrile and the formation of the product. This will prevent you from running the reaction for too long under harsh conditions, which can degrade the desired mandelic acid.

Section 3: Troubleshooting the Organometallic Route

Question: My Grignard reaction using an alkyl/aryl magnesium halide and 2,3-difluorobenzaldehyde is failing to initiate or providing extremely low yields. What is going wrong?

Answer: This is a classic and often frustrating problem in organic synthesis. Grignard reagents are potent nucleophiles but also exceptionally strong bases, making them highly sensitive to their environment.[9] Failure is almost always due to reagent deactivation or poor initiation.

Core Principles & Causality:

  • Anhydrous Conditions are Non-Negotiable: Grignard reagents react rapidly and irreversibly with acidic protons.[9] The most common culprit is water. This acid-base reaction is significantly faster than the desired nucleophilic addition to the carbonyl.[9] Sources of moisture include glassware, solvents, reagents, and even the atmosphere.

  • Magnesium Activation is Key: Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO). This layer prevents the metal from reacting with the organic halide to form the Grignard reagent.[10]

Grignard_Troubleshooting start Grignard Reaction Failed q1 Is the reaction initiating? (Color change, gentle reflux) start->q1 q2 Is the yield very low? q1->q2 Yes sol1 Activate Mg Surface: - Crush turnings - Add I₂ crystal - Use 1,2-dibromoethane q1->sol1 No sol2 Ensure Strict Anhydrous Conditions: - Flame-dry all glassware - Use anhydrous solvents - Run under inert gas (Ar, N₂) q2->sol2 Possible Quenching sol3 Check Aldehyde Purity: - Test for acidic impurities (e.g., 2,3-difluorobenzoic acid) - Purify aldehyde if necessary q2->sol3 Possible Quenching sol4 Check Grignard Concentration: - Titrate the reagent before use - Ensure correct stoichiometry q2->sol4 Stoichiometry Error sol5 Control Side Reactions: - Add organic halide slowly to prevent Wurtz coupling - Keep temperature moderate q2->sol5 Side Reactions

Caption: Troubleshooting workflow for failed Grignard reactions.

Step-by-Step Troubleshooting Protocol:

  • Glassware and Solvent Preparation: All glassware must be rigorously dried, preferably by flame-drying under vacuum or oven-drying overnight at >120 °C and cooling under a stream of inert gas (Argon or Nitrogen).[9] Use freshly distilled, anhydrous solvents like diethyl ether or THF.[10]

  • Magnesium Activation: In the reaction flask, place magnesium turnings and a magnetic stir bar under a positive pressure of inert gas. Add a single crystal of iodine.[10] The iodine etches the surface of the magnesium, exposing fresh metal. Gently warm the flask with a heat gun until violet iodine vapors are observed, then allow it to cool.[10]

  • Initiation: Add a small portion of your organic halide solution in anhydrous ether/THF to the activated magnesium. Initiation is indicated by a color change (often becoming cloudy/gray) and gentle, spontaneous refluxing of the solvent.[11] If it doesn't start, gentle warming may be required.[11]

  • Reagent Addition: Once initiated, add the remaining organic halide dropwise at a rate that maintains a gentle reflux.[10] An ice bath should be kept on hand to moderate the reaction if it becomes too vigorous.[10] Slow addition is also critical to minimize the Wurtz coupling side reaction, where the Grignard reagent attacks another molecule of the organic halide.[10]

  • Addition to Aldehyde: After the Grignard reagent has formed, cool the solution in an ice bath and slowly add the 2,3-difluorobenzaldehyde solution. This exothermic nucleophilic addition should be carefully controlled to prevent side reactions.

Section 4: Purification and Stereochemistry

Question: How can I effectively purify the final this compound product?

Answer: Purification is critical to obtaining a high-quality final product. The strategy will depend on the nature of the impurities.

  • For Unreacted Aldehyde: If you have residual 2,3-difluorobenzaldehyde, perform an extractive workup. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bisulfite. The bisulfite forms a water-soluble adduct with the aldehyde, pulling it into the aqueous layer.

  • For General Impurities: Recrystallization is the most powerful technique. Mandelic acid and its derivatives are often soluble in hot water or benzene, and crystallize upon cooling.[12][13] A common procedure involves dissolving the crude acid in boiling benzene, decanting the hot solution, and allowing it to cool slowly to induce crystallization.[12]

  • For Dimeric Impurities: If dimers formed during synthesis, purification can be achieved by crystallization from an aqueous solvent system.[13] One patented method involves suspending the crude acid in water and stirring for several hours before filtering and drying.[13]

Question: My application requires a single enantiomer of a this compound derivative. What strategies can I employ to achieve this?

Answer: Achieving high enantioselectivity is a key challenge in modern organic synthesis. The standard synthetic routes described above will produce a racemic mixture (a 50:50 mix of both enantiomers). There are two primary strategies to obtain a single enantiomer:

  • Asymmetric Synthesis: This involves building the chirality into the reaction itself.

    • Catalytic Asymmetric Cyanohydrin Formation: This is a highly effective method. Chiral Lewis acids or other catalysts can be used to direct the addition of the cyanide nucleophile to one face of the aldehyde. For example, using a chiral ligand like (R)-Binol with a lithium alkoxy compound can produce cyanohydrins with high enantiomeric excess (ee).[6]

    • Enzymatic Synthesis: Biocatalysis offers exceptional selectivity under mild conditions.[14] Hydroxynitrile lyase (HNL) enzymes can catalyze the enantioselective synthesis of cyanohydrins from aldehydes.[15]

  • Chiral Resolution: This strategy involves separating the two enantiomers from the racemic mixture you've already synthesized.

    • Diastereomeric Salt Formation: The most common method. The racemic mandelic acid is reacted with a single, pure enantiomer of a chiral base (e.g., (D)-proline amide, pseudoephedrine).[16][17] This forms two diastereomeric salts, which have different physical properties (like solubility). These salts can then be separated by fractional crystallization. After separation, the acid is liberated from the salt to yield the pure enantiomer.[17]

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC of 2,3-Difluoromandelic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2,3-Difluoromandelic acid. This resource is designed for researchers, scientists, and drug development professionals to diagnose and rectify common chromatographic challenges, ensuring robust and accurate analytical results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a form of peak asymmetry where the latter half of the peak is broader than the front half, resulting in a gradual return to the baseline.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2][3] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value close to 1.0 indicates a symmetrical peak, while values greater than 1.2 are generally considered to indicate significant tailing.[1][4]

Q2: Why is my this compound peak tailing?

A2: Peak tailing for an acidic compound like this compound in reversed-phase HPLC is often due to secondary interactions between the analyte and the stationary phase. The most common cause is the interaction of the analyte's carboxylate group with residual silanol groups on the silica-based column packing material.[5][6] Other contributing factors can include improper mobile phase pH, column degradation, or issues with the HPLC system itself.[7]

Q3: What is the pKa of this compound and why is it important?

A3: The predicted pKa of this compound is approximately 3.17.[2] The pKa is a critical parameter in HPLC method development for ionizable compounds.[8] To achieve optimal peak shape for an acidic analyte, the mobile phase pH should be controlled to be at least 1.5 to 2 pH units below the analyte's pKa.[9] This suppresses the ionization of the analyte, making it more hydrophobic and less likely to engage in secondary interactions with the stationary phase.[10]

In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound. The troubleshooting process is broken down into a logical workflow, starting with the most common and easily addressable issues.

Troubleshooting_Workflow cluster_mobile_phase Mobile Phase Checks cluster_column Column Health Checks cluster_system System Checks cluster_method Method Parameter Checks start Peak Tailing Observed for This compound mobile_phase Step 1: Evaluate Mobile Phase start->mobile_phase column_health Step 2: Assess Column Health mobile_phase->column_health If tailing persists check_pH Verify pH << pKa (3.17) mobile_phase->check_pH check_buffer Check Buffer Strength (10-50 mM) mobile_phase->check_buffer system_check Step 3: Inspect HPLC System column_health->system_check If tailing persists check_void Inspect for Voids/Blockages column_health->check_void method_params Step 4: Review Method Parameters system_check->method_params If tailing persists check_dead_volume Minimize Extra-Column Volume system_check->check_dead_volume solution Symmetrical Peak Achieved method_params->solution Resolution check_overload Investigate Sample Overload method_params->check_overload flush_column Perform Column Flush check_void->flush_column replace_column Consider Column Replacement flush_column->replace_column

Caption: A systematic workflow for troubleshooting peak tailing.

Part 1: Mobile Phase Optimization

The composition of your mobile phase is the most critical factor influencing the peak shape of ionizable compounds.[8]

Question: Is the mobile phase pH appropriate for this compound?

  • Causality: With a predicted pKa of 3.17, this compound will exist in both its protonated (less polar) and deprotonated (more polar, anionic) forms if the mobile phase pH is close to this value.[2] This dual state leads to inconsistent interactions with the reversed-phase column, causing peak broadening and tailing.[8] The ionized carboxylate group can also have a strong secondary interaction with positively charged sites on the silica surface or with residual silanol groups, which are acidic and can become deprotonated and negatively charged at higher pH values.[9][11]

  • Troubleshooting Protocol:

    • Verify pH: Accurately measure the pH of the aqueous component of your mobile phase before mixing it with the organic modifier.

    • Adjust pH: For optimal peak shape, adjust the mobile phase pH to be at least 1.5-2 units below the pKa of this compound. A target pH of ≤ 2.0 is recommended.[9] Use a suitable acidic modifier like formic acid, phosphoric acid, or trifluoroacetic acid (TFA).[12]

    • Buffering: Use a buffer to maintain a stable pH throughout the analysis.[6] A phosphate or formate buffer at a concentration of 10-50 mM is generally sufficient.[7][12] Insufficient buffering can lead to pH shifts on the column, causing peak distortion.[12]

Mobile Phase pHExpected State of this compoundExpected Peak Shape
> 4.0Mostly ionized (anionic)Significant tailing likely
~ 3.2 (near pKa)Mixture of ionized and non-ionizedBroad, possibly split peaks[8]
< 2.0Mostly non-ionized (protonated)Improved symmetry, sharper peak

Question: Is the buffer concentration adequate?

  • Causality: Buffers resist changes in pH, which is crucial for reproducible chromatography of ionizable compounds.[12] If the buffer concentration is too low, the sample itself can alter the local pH on the column, leading to peak distortion.[13]

  • Troubleshooting Protocol:

    • Initial Concentration: Start with a buffer concentration of 20-25 mM.

    • Optimization: If tailing persists, you can increase the buffer concentration. However, be mindful of the buffer's solubility in the organic modifier to avoid precipitation.[6]

Part 2: Column Health and Chemistry

The column is the heart of the separation, and its condition and chemistry are paramount for good peak shape.

Question: Is the column contaminated or degraded?

  • Causality: Over time, columns can become contaminated with strongly retained sample components, leading to active sites that can cause peak tailing.[3] Voids can also form at the head of the column due to pressure shocks or dissolution of the silica bed at high pH, which can distort the flow path and cause peak distortion.[4][7]

  • Troubleshooting Protocol:

    • Guard Column: If you are using a guard column, remove it and re-run the analysis. If the peak shape improves, the guard column is the source of the problem and should be replaced.

    • Column Flushing: If the analytical column is suspected, perform a rigorous flushing procedure as recommended by the column manufacturer. A typical flush for a reversed-phase column involves washing with progressively stronger, miscible solvents.[4]

    • Column Reversal: In some cases, reversing the column and flushing it can dislodge particulates from the inlet frit.[4]

    • Column Replacement: If the above steps do not resolve the issue, the column may be permanently damaged and require replacement.[1]

Question: Are secondary interactions with the stationary phase the culprit?

  • Causality: Standard silica-based C18 columns have residual silanol groups (Si-OH) on the surface. These silanols are acidic and can become ionized (Si-O-), creating sites for secondary ionic interactions with analytes.[9] For an acidic analyte like this compound, this is more pronounced when the analyte is ionized.

  • Troubleshooting Protocol:

    • Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups to make them less active.[6] Using a well-end-capped column can significantly reduce peak tailing for polar and ionizable compounds.

    • Consider an Alternative Stationary Phase: If tailing persists even with an end-capped column and optimized mobile phase, consider a column with a different stationary phase, such as one with a polar-embedded group. These phases offer different selectivity and can sometimes provide better peak shapes for acidic compounds.

Silanol_Interaction cluster_column Silica Surface Silanol Si-OH (Residual Silanol) Analyte This compound (R-COO⁻) Silanol->Analyte Secondary Interaction (Causes Tailing)

Caption: Secondary interaction between an ionized analyte and a residual silanol group.

Part 3: System and Method Parameters

Sometimes, the source of peak tailing lies outside of the mobile phase and column chemistry.

Question: Could the HPLC system be contributing to the peak tailing?

  • Causality: Excessive extra-column volume (dead volume) in the tubing, fittings, or detector flow cell can cause band broadening and peak tailing.[7] This is particularly noticeable in high-efficiency, low-volume systems.

  • Troubleshooting Protocol:

    • Check Connections: Ensure all tubing connections are made correctly, with the tubing fully bottomed out in the fitting before tightening. Poorly made connections can introduce dead volume.

    • Minimize Tubing Length: Use the shortest possible length of narrow internal diameter tubing to connect the various components of the HPLC system.

Question: Is column overload a possibility?

  • Causality: Injecting too much sample onto the column can saturate the stationary phase, leading to a distorted, tailing peak.[3][4]

  • Troubleshooting Protocol:

    • Dilute the Sample: Prepare a 1:10 and a 1:100 dilution of your sample and inject them. If the peak shape improves and becomes more symmetrical at lower concentrations, you were likely overloading the column.

    • Reduce Injection Volume: Alternatively, reduce the injection volume while keeping the sample concentration the same.

By systematically working through these troubleshooting steps, you can effectively diagnose and resolve peak tailing issues in the HPLC analysis of this compound, leading to more accurate and reliable results in your research and development endeavors.

References

Technical Support Center: Purification of Crude 2,3-Difluoromandelic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 2,3-Difluoromandelic acid. The methodologies and advice presented herein are grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and successful experimental outcomes.

Introduction to Purification Challenges

Crude this compound, a valuable building block in pharmaceutical synthesis, often contains a variety of impurities stemming from its synthesis. The nature and quantity of these impurities can vary depending on the synthetic route employed. Common impurities may include unreacted starting materials (e.g., 2,3-difluorobenzaldehyde), residual reagents, and byproducts from side reactions. Effective purification is therefore critical to obtain a final product of high purity, suitable for downstream applications where even trace impurities can have significant consequences.

This guide will focus on the most common and effective purification techniques: Acid-Base Extraction and Recrystallization . A brief section on Chromatographic Methods is also included for challenging separations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and problems encountered during the purification of this compound.

Q1: What are the likely impurities in my crude this compound?

A1: The impurities will largely depend on the synthetic route. A common synthesis involves the reaction of 2,3-difluorobenzaldehyde with a cyanide source to form the corresponding mandelonitrile, followed by hydrolysis. Potential impurities from this route include:

  • Unreacted 2,3-difluorobenzaldehyde: A neutral impurity that can often be removed by acid-base extraction.

  • Residual cyanide salts: Inorganic impurities that are typically removed during aqueous workup.

  • 2,3-Difluorobenzoic acid: An oxidation byproduct of the aldehyde.

  • Dimers or oligomers of mandelic acid: These can form, particularly at elevated temperatures.

If the synthesis starts from a different precursor, other impurities may be present. For instance, syntheses involving Friedel-Crafts reactions may introduce positional isomers as impurities.

Q2: My crude product is a dark, oily substance. Can I still purify it?

A2: Yes, this is a common starting point. Discoloration often arises from polymeric or highly conjugated impurities. An initial acid-base extraction is highly effective at separating the desired carboxylic acid from neutral and basic colored impurities. If the color persists in the acidic product, treatment with activated charcoal during recrystallization can be effective. "Oiling out" during recrystallization is a separate issue addressed in the troubleshooting section.

Q3: How do I choose the best purification technique for my crude this compound?

A3: The choice of technique depends on the nature and quantity of the impurities. A general workflow is as follows:

Purification_Workflow Crude Crude this compound Extraction Acid-Base Extraction Crude->Extraction Initial Purification Recrystallization Recrystallization Extraction->Recrystallization Further Purification Chromatography Column Chromatography Extraction->Chromatography Difficult Separation Recrystallization->Chromatography Trace Impurities Pure Pure Product (>98%) Recrystallization->Pure High Purity Chromatography->Pure

Caption: General purification workflow for this compound.

For most crude samples, a combination of acid-base extraction followed by recrystallization is sufficient to achieve high purity. Column chromatography is typically reserved for separating impurities with very similar properties to the desired product.

Q4: How can I assess the purity of my this compound after purification?

A4: The most common methods for assessing purity are:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is ideal for quantifying purity and detecting trace impurities. A typical starting point would be a C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like trifluoroacetic acid or phosphoric acid to ensure the carboxylic acid is protonated).[1][2][3] Detection is usually by UV absorbance, for example at 210 nm or 230 nm.[1]

  • Melting Point Analysis: A sharp melting point range close to the literature value (109-113 °C) is a good indicator of high purity. Impurities will typically broaden and depress the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the presence of organic impurities. ¹⁹F NMR is particularly useful for identifying any isomeric fluorinated impurities.

Part 2: Troubleshooting Guide - Acid-Base Extraction

Acid-base extraction is a powerful technique for separating acidic compounds like this compound from neutral and basic impurities.[4] It relies on the differential solubility of the acid and its corresponding salt in aqueous and organic layers.[4]

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent such as ethyl acetate or diethyl ether.

  • Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).

  • Extraction: Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the sodium salt of this compound) into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery of the acid. Combine the aqueous extracts.

  • Wash (Optional): The organic layer, which now contains neutral and basic impurities, can be washed with brine and dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) to recover any non-acidic compounds of interest.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as 6M hydrochloric acid (HCl), dropwise with stirring until the solution is acidic (test with pH paper). The this compound will precipitate out as a white solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and air dry.

AcidBase_Extraction cluster_0 Separatory Funnel cluster_1 Separation cluster_2 Isolation Organic_Layer Organic Layer (Crude Product in Ethyl Acetate) Organic_Impurities Organic Layer (Neutral/Basic Impurities) Organic_Layer->Organic_Impurities Shake & Separate Aqueous_Layer Aqueous Layer (Sodium Bicarbonate Solution) Aqueous_Product Aqueous Layer (Sodium 2,3-Difluoromandelate) Aqueous_Layer->Aqueous_Product Shake & Separate Acidification Acidify with HCl Aqueous_Product->Acidification Filtration Vacuum Filtration Acidification->Filtration Pure_Solid Purified this compound Filtration->Pure_Solid

Caption: Workflow for Acid-Base Extraction.

Troubleshooting Common Issues in Acid-Base Extraction
Problem Possible Cause Solution
Emulsion formation (a third layer that doesn't separate). Vigorous shaking of the separatory funnel.- Allow the mixture to stand for a longer period. - Gently swirl the funnel instead of shaking vigorously. - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.
No precipitate forms upon acidification. - The product is soluble in the aqueous solution (too much water was used). - Not enough acid was added to fully protonate the carboxylate.- Extract the acidified aqueous solution with a fresh portion of organic solvent (e.g., ethyl acetate). The protonated acid will move back into the organic layer. Then, dry and evaporate the organic solvent. - Add more acid while monitoring the pH with pH paper until it is strongly acidic (pH 1-2).
Low recovery of the product. - Incomplete extraction from the organic layer. - The product has some solubility in the cold aqueous solution after acidification.- Perform multiple extractions (2-3 times) of the initial organic solution with the basic aqueous solution. - Ensure the aqueous solution is thoroughly chilled in an ice bath before and during acidification to minimize solubility. - After filtration, you can try to extract the filtrate with an organic solvent to recover any dissolved product.

Part 3: Troubleshooting Guide - Recrystallization

Recrystallization is a purification technique for solids that relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.[5][6] The ideal recrystallization solvent is one in which the desired compound is highly soluble at high temperatures and poorly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures.[7]

Solvent Selection for this compound
Solvent Polarity Suitability as a Primary or Co-solvent
Water HighGood primary solvent, especially for removing non-polar impurities. Solubility is likely low at room temperature and increases with heat.
Ethanol/Methanol HighMay be too good of a solvent, leading to low recovery. Can be used in a mixed solvent system with water.
Ethyl Acetate MediumA good candidate for a primary solvent or as the more polar component in a mixed solvent system with a non-polar solvent.
Toluene LowA potential primary solvent for recrystallization, especially for removing more polar impurities.
Hexane/Heptane Very LowUnlikely to be a good primary solvent but can be an excellent anti-solvent when used with a more polar solvent like ethyl acetate.

A good starting point for solvent screening would be a mixed solvent system, such as Toluene/Ethyl Acetate or Water/Ethanol .

Experimental Protocol: Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen primary solvent. Heat the mixture to boiling while stirring.

  • Add Solvent: Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding an excess of solvent, as this will reduce the recovery yield.[7]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and then perform the hot filtration.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]

  • Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven at a temperature well below the melting point.

Recrystallization_Workflow Start Crude Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Hot_Filter Hot Gravity Filtration (if needed) Dissolve->Hot_Filter Cool Slow Cooling to Room Temperature Hot_Filter->Cool Ice_Bath Cool in Ice Bath Cool->Ice_Bath Vacuum_Filter Vacuum Filtration Ice_Bath->Vacuum_Filter Wash Wash with Cold Solvent Vacuum_Filter->Wash Dry Dry Crystals Wash->Dry Pure_Crystals Pure Crystalline Product Dry->Pure_Crystals

Caption: Step-by-step recrystallization workflow.

Troubleshooting Common Issues in Recrystallization
Problem Possible Cause Solution
No crystals form upon cooling. - Too much solvent was used: The solution is not saturated at the lower temperature. - Supersaturation: The solution is saturated, but crystal nucleation has not initiated.- Boil off some of the solvent to concentrate the solution and allow it to cool again. - Induce crystallization by: - Scratching the inside of the flask at the surface of the solution with a glass rod. - Adding a "seed crystal" of the pure compound.[5]
"Oiling out" (product separates as a liquid instead of crystals). - The melting point of the crude solid is lower than the boiling point of the solvent. - High concentration of impurities.- Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and cool more slowly. - Choose a different solvent or solvent system with a lower boiling point.
Low recovery yield. - Too much solvent was used. - Crystals were washed with solvent that was not cold enough. - Premature crystallization during hot filtration. - Use the minimum amount of hot solvent necessary for dissolution. - Always use ice-cold solvent for washing the crystals on the filter paper. - Use a pre-heated funnel and flask for hot filtration to prevent the solution from cooling and crystallizing prematurely.[6]
Colored crystals are obtained. - Colored impurities are co-crystallizing with the product. - After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal, swirl, and perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.

Part 4: Chromatographic Purification

For very challenging separations where impurities have similar solubility and acidity to this compound, column chromatography may be necessary.

General Considerations for Column Chromatography:

  • Stationary Phase: Silica gel is the most common stationary phase. However, the acidic nature of this compound can lead to "tailing" or streaking on the column. This can often be mitigated by adding a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to the mobile phase.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent is gradually increased to elute the compounds from the column. Thin-Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column.

  • Detection: Fractions are collected and analyzed by TLC or HPLC to identify those containing the pure product.

References

Technical Support Center: Scale-Up Synthesis of 2,3-Difluoromandelic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support portal for the scale-up synthesis of 2,3-Difluoromandelic acid. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting, and explain the rationale behind key process decisions to ensure a safe, efficient, and reproducible synthesis.

Introduction: The Importance and Challenges of this compound

This compound is a crucial chiral building block in modern medicinal chemistry.[1] The difluoro-substitution pattern on the aromatic ring can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable intermediate for various active pharmaceutical ingredients (APIs).[2][3]

However, scaling its synthesis from grams to kilograms presents significant hurdles. These include managing highly toxic reagents, controlling reaction exotherms, preventing side reactions, and achieving high purity on a large scale. This guide provides a framework for navigating these challenges based on established chemical principles and field-proven insights.

Section 1: Synthesis Pathway Overview & Core Protocol

The most common and scalable route to this compound begins with 2,3-Difluorobenzaldehyde. The synthesis proceeds via a two-step sequence: (1) formation of the corresponding cyanohydrin, followed by (2) acidic hydrolysis to the final carboxylic acid.

Overall Synthesis Workflow

G Start Starting Material: 2,3-Difluorobenzaldehyde Step1 Step 1: Cyanohydrin Formation (Phase Transfer Catalysis) Start->Step1  NaCN or KCN,  Phase Transfer Catalyst (e.g., TBAB),  Water/Organic Solvent Intermediate Intermediate: 2,3-Difluoromandelonitrile Step1->Intermediate Step2 Step 2: Acid Hydrolysis Intermediate->Step2  Concentrated HCl or H₂SO₄,  Heat Purification Work-up & Purification (Extraction & Recrystallization) Step2->Purification Product Final Product: This compound Purification->Product

Caption: High-level workflow for the two-step synthesis of this compound.

Baseline Scale-Up Protocol (100g Scale)

This protocol is a representative starting point. Optimization will be necessary based on your specific equipment and safety infrastructure.

Materials & Reagents

ReagentCAS No.AmountMolar Eq.PurityNotes
2,3-Difluorobenzaldehyde2646-91-5100.0 g1.0>98%Starting material.[4]
Sodium Cyanide (NaCN)143-33-937.8 g1.1>98%EXTREMELY TOXIC .[5]
Tetrabutylammonium Bromide (TBAB)1643-19-211.3 g0.05>99%Phase Transfer Catalyst.
Toluene108-88-3500 mL-AnhydrousOrganic Solvent.
Hydrochloric Acid (HCl)7647-01-0500 mL~8.537% (conc.)For hydrolysis.
Ethyl Acetate141-78-6~2 L-Reagent GradeFor extraction.
Sodium Chloride (NaCl)7647-14-5As needed--For brine wash.

Step 1: Cyanohydrin Formation

  • Setup: In a 2L jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge toluene (500 mL) and 2,3-Difluorobenzaldehyde (100.0 g). Begin stirring and cool the mixture to 5 °C.

  • Catalyst & Cyanide Prep: In a separate vessel, carefully dissolve Sodium Cyanide (37.8 g) and TBAB (11.3 g) in deionized water (250 mL). CAUTION: NaCN is highly toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[6][7] Ensure the pH of this solution is >11 to prevent HCN gas evolution.[8]

  • Reaction: Slowly add the aqueous cyanide/TBAB solution to the reactor over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Monitoring: After the addition is complete, allow the reaction to stir at 5-10 °C for 3-5 hours. Monitor the disappearance of the aldehyde by TLC or HPLC.

  • Quench & Separation: Once the reaction is complete, stop the stirrer and allow the layers to separate. Carefully separate the bottom aqueous layer. This layer contains excess cyanide and must be quenched and disposed of according to institutional safety protocols. The upper organic layer contains the 2,3-Difluoromandelonitrile intermediate.

Step 2: Hydrolysis, Work-up, and Purification

  • Hydrolysis: Transfer the organic layer containing the cyanohydrin to a suitable reactor. Add concentrated HCl (500 mL). Heat the mixture to 80-90 °C with vigorous stirring. CAUTION: This step will evolve heat and potentially gas. Ensure adequate ventilation and pressure relief.

  • Monitoring: Maintain the temperature and stir for 8-12 hours. The reaction is complete when the intermediate is no longer detectable by HPLC and a sample of the organic layer shows a single spot for the acid on TLC.

  • Work-up: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and add 500 mL of ethyl acetate and 500 mL of water. Shake and separate the layers.

  • Extraction: Extract the aqueous layer twice more with 250 mL portions of ethyl acetate.

  • Wash & Dry: Combine all organic extracts. Wash with 250 mL of water, followed by 250 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., Toluene/Heptane or Water).[9][10] Dry the purified white crystals under vacuum at 40-50 °C. The expected melting point is 109-113 °C.[11]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is a phase transfer catalyst (PTC) necessary for the cyanohydrin formation? A1: The reaction involves two immiscible phases: an organic phase containing the aldehyde (in toluene) and an aqueous phase containing the nucleophile (cyanide ion). The PTC, typically a quaternary ammonium salt like TBAB, facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase where it can react with the aldehyde. This dramatically increases the reaction rate and allows for milder reaction conditions, which is crucial for scale-up.[12][13]

Q2: Can I use a different cyanide source, like TMSCN? A2: Trimethylsilyl cyanide (TMSCN) is an excellent reagent for cyanohydrin formation on a lab scale. However, for large-scale synthesis, it is significantly more expensive than NaCN or KCN. Furthermore, it is highly moisture-sensitive and liberates HCN gas rapidly upon contact with water, posing a significant safety risk without specialized handling equipment. For these reasons, the NaCN/PTC system is generally preferred for industrial applications.

Q3: What are the primary safety concerns when scaling this synthesis? A3: The single greatest hazard is the use of sodium cyanide.[6]

  • HCN Gas Evolution: Contact of NaCN with acid generates highly toxic hydrogen cyanide (HCN) gas. Always handle NaCN in a basic environment (pH > 11) and have a cyanide antidote kit readily available.[8] All manipulations should be performed in a high-performance fume hood or ventilated enclosure.

  • Exotherms: Both the cyanohydrin formation and hydrolysis steps can be exothermic. Use a jacketed reactor for precise temperature control and employ slow, controlled addition of reagents.

  • Waste Disposal: Aqueous waste containing cyanide must be treated before disposal, typically by oxidation with bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions. Follow all local and federal regulations for hazardous waste disposal.

Q4: My final product needs to be enantiomerically pure. How can this be achieved? A4: The protocol described produces racemic this compound. To obtain a single enantiomer, you must introduce a resolution step. Common industrial methods include:

  • Diastereomeric Salt Formation: React the racemic acid with a chiral amine (e.g., (R)- or (S)-α-methylbenzylamine) to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.[1][14]

  • Enzymatic Resolution: Utilize enzymes like lipases that can selectively esterify one enantiomer, allowing for the separation of the ester from the unreacted acid.[15][16] This is considered a "green" and highly efficient method.

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Troubleshooting Cyanohydrin Formation (Step 1)
ProblemPotential Cause(s)Recommended Solution(s)
Reaction is sluggish or stalls (low conversion of aldehyde). 1. Inefficient Mixing: Poor agitation between the organic and aqueous layers. 2. Inactive Catalyst: The PTC may be old or of poor quality. 3. Low Temperature: The reaction rate may be too slow below 5 °C. 4. Impure Aldehyde: Aldehyde may have oxidized to the corresponding carboxylic acid.1. Increase the stirrer speed to ensure a fine emulsion. 2. Use a fresh, high-purity batch of TBAB. 3. Maintain the temperature strictly between 5-10 °C. 4. Check the purity of the starting aldehyde by NMR or GC-MS before starting.
Significant formation of a byproduct identified as 2,3-Difluorobenzoic acid. The starting aldehyde is being oxidized. This can happen if air (oxygen) is introduced, especially under basic conditions.Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon). Use de-gassed solvents if the problem persists.
An intractable emulsion forms during work-up. The concentration of the PTC or other salts is too high, stabilizing the emulsion.Add a small amount of brine (saturated NaCl solution) and allow the mixture to stand without stirring for an extended period. If necessary, filter the entire mixture through a pad of Celite.

Troubleshooting Hydrolysis & Purification (Step 2)

G Start Problem: Low Yield or Purity After Purification CheckHydrolysis Is Hydrolysis Complete? (Check by HPLC/TLC) Start->CheckHydrolysis CheckExtraction Was the Extraction Efficient? (Check pH and Solvent Volumes) CheckHydrolysis->CheckExtraction Yes Incomplete Action: Increase hydrolysis time/temp or acid concentration. CheckHydrolysis->Incomplete No CheckPurity What is the Nature of the Impurity? CheckExtraction->CheckPurity Yes LossToAqueous Action: Adjust aqueous pH to <2. Perform additional extractions. CheckExtraction->LossToAqueous No OilyProduct Impurity: Unhydrolyzed nitrile or other organic residue. Action: Re-subject to hydrolysis or perform a different recrystallization. CheckPurity->OilyProduct Oily / Low MP DiscoloredProduct Impurity: Colored degradation products. Action: Treat with activated carbon during recrystallization. CheckPurity->DiscoloredProduct Discolored

References

Technical Support Center: Stability of 2,3-Difluoromandelic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Difluoromandelic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

Understanding the Stability of this compound

This compound, like other alpha-hydroxy acids, possesses reactive functional groups—a carboxylic acid and a secondary alcohol—that can be susceptible to degradation under certain conditions. The fluorine substituents on the phenyl ring also influence its chemical properties. While generally stable as a solid when stored correctly, its stability in solution is a critical consideration for experimental success. The primary degradation pathways for mandelic acid derivatives are oxidation and decarboxylation, which can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound in solution.

Q1: I am observing a gradual loss of my this compound peak in my HPLC analysis over time. What could be the cause?

A1: A decreasing peak area for this compound over time is a classic indicator of degradation. The most likely culprits are oxidative decarboxylation or photodegradation.

  • Oxidative Decarboxylation: In the presence of oxygen and potentially trace metal catalysts, this compound can be oxidized. This process can lead to the formation of 2,3-difluorobenzaldehyde and subsequently 2,3-difluorobenzoic acid.[1][2] This is often accelerated by elevated temperatures and the presence of oxidizing agents.

  • Photodegradation: Mandelic acid derivatives can be sensitive to light, particularly UV radiation.[3] Exposure to light can induce decarboxylation, leading to the formation of other aromatic compounds. Ensure your solutions are protected from light by using amber vials or covering your glassware with aluminum foil.

Troubleshooting Steps:

  • Protect from Light: Immediately switch to using amber glassware or wrap your vials and containers in aluminum foil.

  • De-gas Solvents: If you suspect oxidation, de-gassing your solvents with nitrogen or argon before preparing your solutions can help to remove dissolved oxygen.

  • Control Temperature: Store your solutions at a lower temperature (e.g., 4°C) when not in use. Avoid leaving solutions at room temperature for extended periods.

  • Check for Contaminants: Ensure your solvents and glassware are free from trace metals or oxidizing contaminants.

Q2: My solution of this compound has turned a pale yellow color. Is it still usable?

A2: A color change, such as the appearance of a yellow tint, often indicates the formation of degradation products. While the solution may still contain a significant amount of the parent compound, the presence of impurities can interfere with your experiments. It is highly recommended to prepare a fresh solution. The yellowing could be due to the formation of conjugated systems resulting from degradation.

Q3: I am working in a basic pH environment and notice rapid degradation of my compound. Why is this happening and what can I do?

A3: The stability of alpha-hydroxy acids is highly pH-dependent.[4][5][6] In a basic solution, the carboxylic acid group of this compound will be deprotonated to form the carboxylate anion. This can facilitate certain degradation pathways. For instance, some studies on trifluoromethyl-substituted phenylacetic and mandelic acids show efficient photodecarboxylation in basic aqueous solutions.[3][7]

Recommendations:

  • pH Adjustment: If your experimental conditions allow, consider lowering the pH of your solution. Alpha-hydroxy acids are generally more stable in acidic to neutral pH ranges.

  • Buffer Selection: Use a well-characterized buffer system to maintain a stable pH throughout your experiment.

  • Minimize Exposure to Light: As mentioned, basic conditions can enhance photodegradation, so light protection is crucial.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound in solution?

A1: Based on the known degradation pathways of mandelic acid and its derivatives, the primary degradation products are likely to be:

  • 2,3-Difluorobenzaldehyde: Formed via oxidative decarboxylation.

  • 2,3-Difluorobenzoic Acid: Formed from the further oxidation of 2,3-difluorobenzaldehyde.[1][2]

The potential degradation pathway is illustrated below:

2,3-Difluoromandelic_Acid This compound Oxidative_Decarboxylation Oxidative Decarboxylation (+O2, -CO2, -H2O) 2,3-Difluoromandelic_Acid->Oxidative_Decarboxylation 2,3-Difluorobenzaldehyde 2,3-Difluorobenzaldehyde Oxidative_Decarboxylation->2,3-Difluorobenzaldehyde Oxidation Oxidation (+O) 2,3-Difluorobenzaldehyde->Oxidation 2,3-Difluorobenzoic_Acid 2,3-Difluorobenzoic Acid Oxidation->2,3-Difluorobenzoic_Acid

Caption: Potential Degradation Pathway of this compound.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: For optimal stability, solutions of this compound should be:

  • Stored at low temperatures: 2-8°C is recommended for short-term storage. For long-term storage, consider freezing at -20°C or below, being mindful of potential freeze-thaw cycle effects.

  • Protected from light: Use amber vials or wrap containers in aluminum foil.

  • Stored under an inert atmosphere: For sensitive applications, purging the solution with nitrogen or argon can prevent oxidation.

Q3: Which solvents are best for dissolving this compound to ensure stability?

A3: this compound is soluble in water and polar organic solvents. For stability:

  • Aprotic Solvents: Solvents like acetonitrile and dimethylformamide (DMF) are often good choices as they are less likely to participate in degradation reactions compared to protic solvents.

  • Aqueous Solutions: If using water, it is best to use purified, de-gassed water and to buffer the solution to a slightly acidic pH if compatible with your experiment.

A study on the oxidation of mandelic acid in different solvents found the reaction rate to be highest in DMSO and lowest in chloroform, suggesting that solvent choice can significantly impact stability in the presence of oxidants.[8][9]

Q4: How can I monitor the stability of my this compound solution?

A4: The most effective way to monitor stability is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[10][11] A stability-indicating method is one that can separate the parent compound from its degradation products.

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment of this compound

This protocol provides a starting point for developing a stability-indicating HPLC method. Method optimization will be necessary for your specific instrumentation and application.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid

  • This compound standard

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acidifier (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.[12]

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Dilute your experimental samples to an appropriate concentration with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Mobile Phase: Acetonitrile:Water with 0.1% acidifier (isocratic or gradient)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection Wavelength: Scan for an optimal wavelength, likely around 220-230 nm.

  • Analysis: Inject your standard and samples. Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the this compound peak.

Protocol 2: Forced Degradation Study

To understand the potential degradation pathways and to validate your stability-indicating method, a forced degradation study is recommended.[13][14]

Workflow for Forced Degradation Study:

cluster_0 Stress Conditions Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Neutralize_and_Dilute Neutralize (if necessary) and Dilute Samples Acid_Hydrolysis->Neutralize_and_Dilute Base_Hydrolysis Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base_Hydrolysis->Neutralize_and_Dilute Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Neutralize_and_Dilute Thermal_Stress Thermal Stress (e.g., 80°C) Thermal_Stress->Neutralize_and_Dilute Photolytic_Stress Photolytic Stress (UV/Vis light exposure) Photolytic_Stress->Neutralize_and_Dilute Prepare_Stock_Solution Prepare Stock Solution of This compound Expose_to_Stress Expose Aliquots to Different Stress Conditions Prepare_Stock_Solution->Expose_to_Stress HPLC_Analysis Analyze by Stability-Indicating HPLC Method Neutralize_and_Dilute->HPLC_Analysis Identify_Degradants Identify and Quantify Degradation Products HPLC_Analysis->Identify_Degradants

Caption: Workflow for a Forced Degradation Study.

Procedure:

  • Prepare a stock solution of this compound.

  • Aliquot the stock solution into separate vials for each stress condition.

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 24 hours).

  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Heat at 60°C for a specified time.

  • Oxidation: Add 3% hydrogen peroxide. Keep at room temperature.

  • Thermal Stress: Heat a solution of the compound at an elevated temperature (e.g., 80°C).

  • Photolytic Stress: Expose a solution to UV and/or visible light.

  • At various time points, take samples from each condition. For acid and base hydrolysis, neutralize the sample before dilution.

  • Analyze all samples by the developed HPLC method.

By performing these studies, you can proactively identify potential stability issues and ensure the reliability and accuracy of your experimental results.

References

Technical Support Center: Synthesis of 2,3-Difluoromandelic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-difluoromandelic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with or troubleshooting this synthesis. As a crucial building block in the development of novel pharmaceuticals and materials, ensuring a high-yield, high-purity synthesis of this compound is paramount.[1] This document provides in-depth, field-proven insights into common challenges, their underlying chemical principles, and robust solutions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of this compound, particularly via the common cyanohydrin pathway starting from 2,3-difluorobenzaldehyde.

Question 1: My reaction yields are consistently low. What are the primary factors affecting the overall yield?

Answer:

Low yield is a multifaceted issue that can originate from either the initial cyanohydrin formation or the subsequent hydrolysis step. A systematic approach is required to diagnose the root cause.

Possible Cause A: Inefficient Cyanohydrin Formation

The nucleophilic addition of a cyanide anion to the carbonyl of 2,3-difluorobenzaldehyde is a reversible equilibrium reaction.[2] Driving this equilibrium towards the product, 2,3-difluoromandelonitrile, is critical.

  • Chemical Rationale: The cyanide anion (CN⁻) is the active nucleophile. Using only hydrogen cyanide (HCN), a weak acid (pKa ≈ 9.2), will not provide a sufficient concentration of CN⁻ for an efficient reaction.[3] Therefore, a salt like sodium cyanide (NaCN) or potassium cyanide (KCN) is used to increase the nucleophile concentration. The reaction is typically performed at a slightly basic pH to ensure the presence of free CN⁻ without promoting side reactions.

  • Troubleshooting Steps:

    • Reagent Stoichiometry: Ensure at least a slight molar excess (1.1-1.2 equivalents) of the cyanide salt is used relative to the aldehyde.

    • Temperature Control: The initial addition should be performed at a low temperature (0-5 °C). This helps to control the exotherm of the reaction and shifts the equilibrium in favor of the addition product.

    • pH Management: The reaction is often buffered or performed in a two-phase system to maintain an optimal pH. If the medium becomes too acidic, the concentration of the CN⁻ nucleophile drops. If it becomes too basic, the risk of a competing Cannizzaro reaction or benzoin condensation increases.[2]

    • Reaction Time: Allow sufficient time for the equilibrium to be established. Monitoring the disappearance of the starting aldehyde by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is highly recommended.

Possible Cause B: Incomplete Hydrolysis of the Nitrile Intermediate

Hydrolyzing the mandelonitrile intermediate to the corresponding carboxylic acid requires harsh conditions, and incomplete conversion is a common source of yield loss.

  • Chemical Rationale: The hydrolysis of a nitrile to a carboxylic acid proceeds via an amide intermediate. If the reaction conditions (acid concentration, temperature, time) are insufficient, the reaction can stall at the 2,3-difluoromandelamide stage.[4] This amide may be difficult to separate from the final product.

  • Troubleshooting Steps:

    • Acid Concentration: Use a high concentration of a strong acid, such as concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[5]

    • Elevated Temperature: Heat the reaction mixture to reflux (typically >100 °C) to drive the hydrolysis of both the nitrile and the intermediate amide to completion.

    • Extended Reaction Time: Nitrile hydrolysis can be slow. A reaction time of several hours (5-12 hours) is often necessary. Monitor the reaction for the disappearance of the nitrile and amide intermediates.[5]

Question 2: My final product is contaminated with unreacted 2,3-difluorobenzaldehyde. How can I resolve this?

Answer:

The presence of the starting aldehyde in the final product points directly to an incomplete initial reaction.

  • Chemical Rationale: As the cyanohydrin formation is reversible, any factor that pushes the equilibrium back towards the starting materials will result in residual aldehyde.[2] This can include insufficient cyanide, a pH that is too acidic, or premature workup. During workup, the acidic conditions required for hydrolysis can also partially reverse the cyanohydrin formation if it was not fully "trapped" or if the initial reaction was incomplete.

  • Troubleshooting Steps:

    • Confirm Complete Initial Reaction: Before initiating hydrolysis, confirm the complete consumption of 2,3-difluorobenzaldehyde via TLC or GC analysis of the crude mandelonitrile.

    • Purification: Unreacted aldehyde can often be removed during purification. After hydrolysis and initial workup, the crude mandelic acid can be dissolved in an aqueous basic solution (e.g., sodium bicarbonate). The desired carboxylic acid will form a water-soluble carboxylate salt, while the neutral aldehyde impurity can be extracted away with an organic solvent like ether or ethyl acetate. Subsequent re-acidification of the aqueous layer will precipitate the purified mandelic acid.

Question 3: I've isolated a significant byproduct that I suspect is 2,3-difluorobenzoic acid. What causes its formation and how can I prevent it?

Answer:

The formation of 2,3-difluorobenzoic acid is typically due to the oxidation of the starting aldehyde.

  • Chemical Rationale: Aldehydes are susceptible to oxidation to carboxylic acids, a reaction that can be facilitated by air (O₂), especially under basic conditions or in the presence of trace metal impurities. The electron-withdrawing fluorine atoms on the aromatic ring can make the aldehyde proton more acidic, potentially increasing susceptibility to certain side reactions.

  • Troubleshooting Steps:

    • Inert Atmosphere: Perform the cyanohydrin formation step under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.

    • Use High-Purity Reagents: Ensure the 2,3-difluorobenzaldehyde starting material is of high purity and has not been partially oxidized during storage. Use freshly distilled or purchased aldehyde if possible.

    • Controlled Basicity: Avoid excessively strong basic conditions which can promote disproportionation reactions (e.g., Cannizzaro reaction) that also yield a carboxylic acid byproduct.

Question 4: My product is a sticky, oily solid that is difficult to crystallize. What's the best purification strategy?

Answer:

An oily or gummy product is a classic sign of impurities that inhibit the formation of a stable crystal lattice. The most common impurity in mandelic acid syntheses, besides starting materials, is a dimeric ester formed between two molecules of the product.[6]

  • Chemical Rationale: The product, this compound, contains both a carboxylic acid and a hydroxyl group. Under the acidic and high-temperature conditions of hydrolysis, an intermolecular esterification can occur, where the hydroxyl group of one molecule reacts with the carboxylic acid of another, forming a dimer. This large, flexible molecule can act as a "crystallization poison."

  • Troubleshooting & Purification Protocol:

    • Aqueous Workup: After hydrolysis, it is crucial to perform a clean workup. A common procedure involves basifying the crude product to form the sodium mandelate salt and washing with an organic solvent to remove neutral impurities.[7]

    • Recrystallization: This is the most effective method for purification.

      • Solvent Selection: Water is often a good solvent for recrystallizing mandelic acids.[6] The crude product is dissolved in a minimum amount of hot water, and the solution is slowly cooled to allow for the formation of pure crystals.

      • Alternative Solvents: If water is not effective, a mixed solvent system may be required. A common technique described in Organic Syntheses involves extraction into a solvent like ether, followed by addition of a less polar co-solvent like toluene to induce crystallization upon concentration.[5]

    • Dimer Hydrolysis: If dimer formation is significant, it can sometimes be reversed. Dissolving the crude product in a dilute aqueous base (e.g., NaOH solution) and stirring at a moderate temperature (e.g., 50-60 °C) for a period can hydrolyze the ester linkage of the dimer back to the monomeric mandelic acid before proceeding with acidification and recrystallization.

Frequently Asked Questions (FAQs)

Q: What is the most reliable synthetic route for lab-scale synthesis? A: The cyanohydrin route, starting from 2,3-difluorobenzaldehyde, is the most widely documented and reliable method. It involves the formation of 2,3-difluoromandelonitrile followed by acidic hydrolysis.[5][8] This method is generally high-yielding and avoids the use of more hazardous reagents like chloroform under strongly basic conditions.

Q: How can I safely handle the cyanide reagents required for this synthesis? A: Extreme caution is mandatory. Sodium or potassium cyanide are highly toxic solids. Hydrogen cyanide (HCN) is a volatile and extremely poisonous gas that can be liberated if the cyanide salts are mixed with acid.

  • ALWAYS work in a well-ventilated chemical fume hood.

  • ALWAYS wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • NEVER add acid directly to cyanide salts. The reaction should be set up so that the pH remains neutral or slightly basic during the cyanide addition step.

  • Have a cyanide poisoning antidote kit and trained personnel available. All waste containing cyanide must be quenched and disposed of according to institutional safety protocols (e.g., by treatment with bleach or hydrogen peroxide under basic conditions).

Q: How do I monitor the reaction progress effectively? A: Thin Layer Chromatography (TLC) is the most convenient method.

  • Step 1 (Cyanohydrin formation): Use a non-polar eluent system (e.g., 20-30% ethyl acetate in hexanes). The aldehyde starting material will have a high Rf value, while the more polar cyanohydrin intermediate will have a lower Rf. The reaction is complete when the aldehyde spot is no longer visible.

  • Step 2 (Hydrolysis): Use a more polar eluent system (e.g., 50% ethyl acetate in hexanes, with 1% acetic acid). The final mandelic acid product is very polar and will have a low Rf value. The disappearance of the intermediate cyanohydrin and/or amide spots indicates reaction completion.

Protocols & Data

Table 1: Typical Reaction Parameters for Cyanohydrin Route
ParameterStep 1: Cyanohydrin FormationStep 2: Nitrile HydrolysisExpected Outcome
Key Reagents 2,3-Difluorobenzaldehyde, NaCN2,3-Difluoromandelonitrile, conc. HClThis compound
Solvent Water/Organic Biphasic or WaterWater (from conc. HCl)Purified Solid
Temperature 0 - 25 °C100 - 110 °C (Reflux)Melting Point: 109-113 °C[9]
Time 2 - 12 hours5 - 12 hoursTypical Yield: 50 - 75%
Key Control Point Maintain pH > 8, inert atmosphereEnsure vigorous refluxPurity (post-recrystallization): >97%
Experimental Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for mandelic acid synthesis and should be performed with strict adherence to all safety guidelines.[5]

  • Cyanohydrin Formation:

    • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, under a nitrogen atmosphere, dissolve sodium cyanide (NaCN, 1.1 eq) in water.

    • Add 2,3-difluorobenzaldehyde (1.0 eq).

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a saturated aqueous solution of sodium bisulfite (NaHSO₃, 1.0 eq) over 15-20 minutes, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 6-12 hours, or until TLC analysis shows complete consumption of the aldehyde.

    • The organic layer containing the crude 2,3-difluoromandelonitrile is separated. The aqueous layer is extracted once with benzene or toluene, and the organic extracts are combined.

  • Hydrolysis:

    • Caution: This step generates HCl gas and should be performed in a highly efficient fume hood.

    • Place the crude mandelonitrile in a round-bottom flask. Add concentrated hydrochloric acid (approx. 1.5 mL per gram of starting aldehyde).

    • Allow the mixture to stand at room temperature for ~12 hours.

    • Heat the mixture on a steam bath or in a heating mantle to a vigorous reflux for 5-6 hours to drive off water and excess HCl and complete the hydrolysis.

    • Cool the mixture. A solid mass containing the product and ammonium chloride will form.

Experimental Protocol 2: Purification by Recrystallization
  • Initial Wash:

    • Grind the crude solid mixture from the hydrolysis step into a fine powder.

    • Wash the powder twice with cold benzene or toluene to remove colored, non-polar impurities. Filter the solid after each wash.[5]

  • Recrystallization from Water: [6]

    • Transfer the washed solid to a flask.

    • Add a minimal amount of deionized water and heat the mixture to 80-90 °C with stirring until all the solid dissolves.

    • If the solution is colored, it can be treated with a small amount of activated carbon and hot-filtered.

    • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

    • Collect the white crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.

Diagrams

Reaction Pathway and Side Reactions

The following diagrams illustrate the primary synthetic route and potential side reactions that can impact yield and purity.

Synthesis_Pathway A 2,3-Difluorobenzaldehyde B 2,3-Difluoromandelonitrile (Cyanohydrin Intermediate) A->B + NaCN / H₂O (Nucleophilic Addition) E 2,3-Difluorobenzoic Acid (Oxidation Byproduct) A->E + [O] (Air Oxidation) C This compound (Product) D 2,3-Difluoromandelamide (Amide Intermediate) B->D + H₃O⁺ / Δ (Partial Hydrolysis) D->C + H₃O⁺ / Δ (Full Hydrolysis)

Caption: Main synthetic pathway and common side products.

Troubleshooting Workflow: Low Product Yield

This workflow provides a logical sequence for diagnosing the cause of low yields.

Troubleshooting_Yield start Low Yield of This compound check_aldehyde Analyze crude product: Is starting aldehyde present? start->check_aldehyde check_hydrolysis Analyze crude product: Is amide/nitrile present? check_aldehyde->check_hydrolysis No cause_addition Root Cause: Incomplete Cyanohydrin Formation check_aldehyde->cause_addition Yes cause_hydrolysis Root Cause: Incomplete Hydrolysis check_hydrolysis->cause_hydrolysis Yes cause_purification Root Cause: Purification Loss / Dimerization check_hydrolysis->cause_purification No solution_addition Solution: - Increase NaCN equivalents - Lower initial temperature - Extend reaction time cause_addition->solution_addition solution_hydrolysis Solution: - Increase acid concentration - Increase reflux temperature/time cause_hydrolysis->solution_hydrolysis solution_purification Solution: - Optimize recrystallization solvent - Perform basic wash to remove impurities cause_purification->solution_purification

Caption: A logical workflow for troubleshooting low yields.

References

Validation & Comparative

A Comparative Guide to 2,3-Difluoromandelic Acid and Other Mandelic Acid Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of 2,3-Difluoromandelic acid with other key mandelic acid derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties, applications in chiral resolution, and antimicrobial potential of these compounds. We will explore the theoretical advantages conferred by the specific 2,3-difluoro substitution pattern and provide adaptable experimental protocols for synthesis and evaluation.

Introduction: The Versatility of Mandelic Acid and the Impact of Fluorination

Mandelic acid, an aromatic alpha-hydroxy acid, is a cornerstone in various chemical and pharmaceutical applications. Its utility stems from its chiral nature and its biological activity.[1][2] Derivatives of mandelic acid are pivotal as precursors in the synthesis of pharmaceuticals like semi-synthetic penicillins and cephalosporins.[3] Furthermore, the inherent antimicrobial properties of mandelic acid have led to its use in treating urinary tract infections and in dermatological formulations.[4][5]

The strategic placement of fluorine atoms on the phenyl ring of mandelic acid can significantly alter its electronic properties, acidity, lipophilicity, and, consequently, its biological activity and efficacy in chemical processes. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can enhance metabolic stability and binding interactions with biological targets. This guide focuses on this compound, a less-studied derivative, and compares its predicted and known properties to its parent compound and other halogenated and substituted analogues.

Physicochemical Properties: A Comparative Analysis

The performance of a mandelic acid derivative in any application is fundamentally tied to its physicochemical properties. Key parameters include the acid dissociation constant (pKa), which influences its behavior in physiological and reaction media, and the partition coefficient (LogP), a measure of lipophilicity that affects membrane permeability and solubility.

The electron-withdrawing nature of the fluorine atoms is expected to increase the acidity of the carboxylic acid group, resulting in a lower pKa value for this compound compared to unsubstituted mandelic acid. This increased acidity can be advantageous in forming stable diastereomeric salts for chiral resolution. Furthermore, the addition of two fluorine atoms will increase the lipophilicity of the molecule, which may enhance its antimicrobial activity by facilitating passage through bacterial cell membranes.[4]

Below is a table comparing the known and predicted properties of this compound with other relevant derivatives.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)pKa (Predicted/Experimental)
Mandelic AcidC₈H₈O₃152.15119-1223.41 (exp.)[2]
2-Fluoromandelic AcidC₈H₇FO₃170.14--
This compound C₈H₆F₂O₃ 188.13 109-113 [6]3.17 (pred.) [6]
2,4-Difluoromandelic AcidC₈H₆F₂O₃188.13220-221[7]-

Note: "exp." denotes experimental values, while "pred." indicates predicted values from computational models.

Synthesis of this compound: A Plausible Route

While specific literature on the synthesis of this compound is scarce, a reliable synthetic pathway can be proposed based on established methodologies for mandelic acid synthesis, starting from the commercially available 2,3-difluorobenzaldehyde. The most common route involves the formation of a cyanohydrin intermediate, followed by hydrolysis.[8][9]

G cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Hydrolysis 2,3-Difluorobenzaldehyde 2,3-Difluorobenzaldehyde Mandelonitrile_Intermediate 2,3-Difluoromandelonitrile (Intermediate) 2,3-Difluorobenzaldehyde->Mandelonitrile_Intermediate NaCN / H+ 2,3-Difluoromandelic_Acid This compound (Final Product) Mandelonitrile_Intermediate->2,3-Difluoromandelic_Acid HCl / H2O, Heat

Experimental Protocol: General Synthesis of Mandelic Acids from Benzaldehydes

This protocol can be adapted for the synthesis of this compound from 2,3-difluorobenzaldehyde.

  • Cyanohydrin Formation:

    • In a well-ventilated fume hood, dissolve 1 equivalent of the corresponding benzaldehyde (e.g., 2,3-difluorobenzaldehyde) in a suitable solvent like dichloromethane.

    • Slowly add a solution of 1.1 equivalents of sodium cyanide in water, while keeping the reaction mixture cool in an ice bath.

    • Acidify the mixture slowly with a dilute acid (e.g., HCl) to generate hydrocyanic acid in situ.

    • Stir the reaction at room temperature until completion, monitored by TLC.

    • Extract the resulting cyanohydrin with an organic solvent and dry over anhydrous sodium sulfate.

  • Hydrolysis:

    • Carefully concentrate the cyanohydrin solution under reduced pressure.

    • Add concentrated hydrochloric acid and heat the mixture under reflux.

    • Monitor the reaction for the disappearance of the nitrile group and the formation of the carboxylic acid.

    • Upon completion, cool the reaction mixture and extract the mandelic acid derivative with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • Recrystallize the crude product from an appropriate solvent system to obtain the pure mandelic acid derivative.

Application in Chiral Resolution: A Comparative Perspective

One of the most significant applications of mandelic acid and its derivatives is as chiral resolving agents for racemic amines and alcohols through the formation of diastereomeric salts.[10][11][12] The efficiency of this process depends on the difference in solubility between the two diastereomeric salts formed.

The increased acidity (lower pKa) of this compound compared to the parent mandelic acid is expected to facilitate the formation of more stable salts with basic amines. This, combined with potential differences in the crystal lattice energy of the resulting diastereomers due to the fluorine substitutions, could lead to improved separation efficiency.

G Racemic_Amine Racemic Amine (R/S Mixture) Diastereomeric_Salts Mixture of Diastereomeric Salts ((R)-Amine-(S)-Acid and (S)-Amine-(S)-Acid) Racemic_Amine->Diastereomeric_Salts Chiral_Acid (S)-2,3-Difluoromandelic Acid Chiral_Acid->Diastereomeric_Salts Fractional_Crystallization Fractional Crystallization Diastereomeric_Salts->Fractional_Crystallization Less_Soluble_Salt Less Soluble Diastereomeric Salt Fractional_Crystallization->Less_Soluble_Salt More_Soluble_Salt More Soluble Diastereomeric Salt (in solution) Fractional_Crystallization->More_Soluble_Salt Liberation_of_Amine Liberation of Amine (Base addition) Less_Soluble_Salt->Liberation_of_Amine Resolved_Amine Enantiomerically Pure Amine Liberation_of_Amine->Resolved_Amine

Experimental Protocol: Chiral Resolution of a Racemic Amine
  • Salt Formation:

    • Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., ethanol, methanol, or isopropanol).

    • Add 0.5 to 1.0 equivalent of the chiral resolving agent (e.g., (S)-2,3-Difluoromandelic acid).

    • Heat the mixture gently to ensure complete dissolution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask or by adding a seed crystal.

    • Further cool the mixture in an ice bath to maximize the yield of the less soluble diastereomeric salt.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • The enantiomeric purity of the salt can be improved by recrystallization.

  • Liberation of the Free Amine:

    • Suspend the purified diastereomeric salt in water and add a base (e.g., NaOH or NaHCO₃ solution) to neutralize the acid.

    • Extract the liberated free amine with an organic solvent.

    • Dry the organic layer and evaporate the solvent to obtain the resolved amine.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the resolved amine using chiral HPLC or polarimetry.

Antimicrobial Potential: The Role of Lipophilicity

Mandelic acid exhibits broad-spectrum antimicrobial activity.[5] It is generally accepted that the antimicrobial efficacy of mandelic acid derivatives can be enhanced by increasing their lipophilicity, which facilitates their transport across the lipid-rich cell membranes of bacteria.[4][13] The introduction of two fluorine atoms in this compound is expected to significantly increase its lipophilicity compared to the parent compound. This suggests that this compound could be a more potent antimicrobial agent.

To quantify and compare the antimicrobial activity, the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against relevant bacterial strains, such as Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive), should be determined.

CompoundStaphylococcus aureus MIC (mg/mL)Escherichia coli MIC (mg/mL)
Mandelic Acid1.75 - 20[5][14]2.0[5]
This compound Data not available Data not available

G Prepare_Inoculum Prepare Standardized Bacterial Inoculum Inoculate_Plates Inoculate Microtiter Plate Wells with Bacteria and Compound Prepare_Inoculum->Inoculate_Plates Serial_Dilution Prepare Serial Dilutions of Test Compound Serial_Dilution->Inoculate_Plates Incubate Incubate at 37°C for 18-24 hours Inoculate_Plates->Incubate Read_MIC Determine MIC: Lowest concentration with no visible growth Incubate->Read_MIC Determine_MBC Plate onto Agar from clear wells to Determine MBC Read_MIC->Determine_MBC

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
  • Preparation of Bacterial Inoculum:

    • Culture the test bacteria (e.g., E. coli ATCC 25922, S. aureus ATCC 25923) in a suitable broth medium overnight at 37°C.

    • Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Test Compound:

    • Prepare a stock solution of this compound and other derivatives in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Conclusion and Future Directions

While direct experimental data for this compound is limited, a thorough analysis of its structure and comparison with related compounds allows for informed predictions of its properties and potential applications. The 2,3-difluoro substitution is anticipated to lower its pKa and increase its lipophilicity, which could translate to superior performance as a chiral resolving agent and a more potent antimicrobial agent compared to unsubstituted mandelic acid.

The adaptable protocols provided in this guide offer a solid foundation for researchers to synthesize and experimentally validate these hypotheses. Further studies are warranted to generate robust comparative data and to fully elucidate the potential of this compound in drug discovery and development.

References

A Comparative Guide to the Efficacy of Chiral Resolving Agents for 2,3-Difluoromandelic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is of paramount importance. Many drug molecules are chiral, existing as non-superimposable mirror images known as enantiomers. These enantiomers can exhibit markedly different pharmacological and toxicological profiles.[1] Consequently, regulatory bodies worldwide increasingly mandate the development of single-enantiomer drugs to enhance therapeutic efficacy and minimize adverse effects.

2,3-Difluoromandelic acid is a valuable chiral building block in the synthesis of various pharmaceutical agents. Its fluorine substituents can significantly modulate a molecule's metabolic stability, binding affinity, and lipophilicity. Access to enantiomerically pure forms of this acid is therefore a critical step in the development of novel therapeutics. This guide provides a comprehensive comparison of the efficacy of various chiral resolving agents for racemic this compound, supported by established principles of diastereomeric salt crystallization and relevant experimental data from closely related compounds.

The Principle of Chiral Resolution by Diastereomeric Salt Formation

The most prevalent method for the industrial-scale separation of enantiomers is through the formation of diastereomeric salts.[2] This technique involves reacting the racemic acid with an enantiomerically pure chiral base (the resolving agent). The resulting products are two diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, including solubility, which allows for their separation by fractional crystallization.[3][4][5] The less soluble diastereomer crystallizes preferentially from the solution, enabling its isolation. Subsequently, the resolved enantiomer of the acid is liberated from the salt, typically by treatment with a strong acid.

The success of this method hinges on several factors, most critically the choice of the resolving agent and the crystallization solvent. An ideal resolving agent will form a stable, easily crystallizable salt with one enantiomer of the acid, while the salt of the other enantiomer remains in solution.

Comparative Analysis of Chiral Resolving Agents

While specific comparative data for the resolution of this compound is not extensively published, we can draw valuable insights from studies on structurally similar fluorinated mandelic acids. The following section evaluates the potential efficacy of common chiral resolving agents based on this available data and general principles of chiral recognition.

Commonly Used Chiral Resolving Agents for Mandelic Acid Derivatives:
  • Ephedrine and Pseudoephedrine: These diastereomeric amino alcohols are widely used resolving agents. A study on the resolution of isomeric 2'-, 3'-, and 4'-fluoromandelic acids with (+)-(1S,2S)-pseudoephedrine in 95% ethanol demonstrated that it can produce both well and poorly discriminating salts.[6] Notably, the largest difference in solubility between the diastereomers was observed for 2'-fluoromandelic acid, suggesting that the position of the fluorine substituent significantly impacts the resolution efficiency.[6] The study also noted that the corresponding ephedrine system showed a lower discriminating ability in that specific case.[6] For 3,5-difluoromandelic acid, it has been noted that resolution with (1R,2R)-(-)-pseudoephedrine in isopropanol yields the (S)-enantiomer.[7]

  • Cinchona Alkaloids (Cinchonidine and Cinchonine): These naturally occurring alkaloids are powerful and versatile resolving agents for a wide range of acidic compounds.[8] Their rigid structures and multiple stereocenters often lead to significant differences in the crystal packing of the diastereomeric salts, resulting in effective separation. They have been successfully employed in the resolution of various carboxylic acids, including allenoic acids, by forming diastereomeric salts that are separable by crystallization.[8]

  • Brucine: This strychnine-related alkaloid is another classic resolving agent for acidic racemates.[3][4] Its structural complexity provides numerous points of interaction for chiral discrimination. The choice of solvent is particularly critical when using brucine, as it significantly influences the solubility difference between the diastereomeric salts.[9]

Performance Summary (Based on Related Compounds)
Chiral Resolving AgentPotential Efficacy for this compoundKey Considerations
(+)-Pseudoephedrine High Potential. Demonstrated efficacy with other fluoromandelic acids.[6]Solvent choice is crucial; ethanol and isopropanol have been shown to be effective.[6][7] The crystal form can be sensitive to hydration.[6]
(-)-Ephedrine Moderate Potential. May be less discriminating than pseudoephedrine for some fluorinated isomers.[6]Still a viable and commonly used agent that should be included in screening.
(-)-Cinchonidine High Potential. A versatile and powerful resolving agent for various acids.[8]Often provides good crystallinity. The stoichiometry of the salt formation should be optimized.
Brucine Good Potential. A classic and effective resolving agent.[3][4]Requires careful solvent screening to maximize the solubility difference between diastereomers.[9]

Experimental Workflow & Protocols

The following sections provide a detailed, generalized workflow and specific protocols for the chiral resolution of this compound. These protocols are based on established methods for mandelic acid and its derivatives and should be optimized for the specific substrate.

Workflow for Chiral Resolution

G cluster_0 Screening Phase cluster_1 Optimization & Scale-Up cluster_2 Isolation & Analysis Screen_Agents Select Resolving Agents (e.g., Pseudoephedrine, Cinchonidine) Screen_Solvents Screen Solvents (e.g., Ethanol, Acetone, Ethyl Acetate) Screen_Agents->Screen_Solvents Systematic Approach Small_Scale Small-Scale Crystallization Trials Screen_Solvents->Small_Scale Analyze_Purity Analyze Diastereomeric Purity (e.g., HPLC, NMR) Small_Scale->Analyze_Purity Identify Best Conditions Optimize_Conditions Optimize Molar Ratio, Temperature, and Cooling Rate Analyze_Purity->Optimize_Conditions Proceed with best hit Scale_Up Scale-Up Resolution Optimize_Conditions->Scale_Up Recrystallize Recrystallize for Higher Purity Scale_Up->Recrystallize Optional, for higher e.e. Liberate_Acid Liberate Enantiomer (Acidification) Scale_Up->Liberate_Acid Recrystallize->Liberate_Acid Extract_Purify Extract and Purify Liberate_Acid->Extract_Purify Analyze_EE Determine Enantiomeric Excess (e.e.) (Chiral HPLC) Extract_Purify->Analyze_EE

Caption: General workflow for chiral resolution of this compound.

Detailed Experimental Protocol: Resolution with (+)-Pseudoephedrine

This protocol is adapted from methodologies used for other fluorinated mandelic acids.[6]

  • Diastereomeric Salt Formation:

    • In a suitable flask, dissolve racemic this compound (1.0 equivalent) in a minimal amount of hot 95% ethanol.

    • In a separate flask, dissolve (+)-pseudoephedrine (0.5 - 1.0 equivalent) in a minimal amount of hot 95% ethanol. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the purity of the initially precipitated salt.

    • Slowly add the pseudoephedrine solution to the stirred solution of the acid.

    • Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can increase the yield.

  • Isolation and Purification of the Diastereomeric Salt:

    • Collect the crystalline precipitate by vacuum filtration and wash with a small amount of cold 95% ethanol.

    • Air-dry the crystals.

    • (Optional but recommended) Recrystallize the diastereomeric salt from a minimal amount of hot 95% ethanol to improve the diastereomeric purity. The progress of the resolution should be monitored after each recrystallization.

  • Liberation of the Enantiomerically Enriched Acid:

    • Suspend the purified diastereomeric salt in water.

    • Add 2 M hydrochloric acid (HCl) to the suspension with stirring until the solid dissolves completely and the pH is acidic (pH 1-2).

    • Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

  • Determination of Enantiomeric Excess (e.e.):

    • The enantiomeric excess of the resolved acid should be determined using an appropriate analytical method, most commonly chiral High-Performance Liquid Chromatography (HPLC).[10] A suitable chiral stationary phase, such as a CHIRALPAK® column, can be used to separate the enantiomers.[11]

Causality Behind Experimental Choices

  • Choice of Solvent: The solvent is a critical parameter. An ideal solvent should dissolve both diastereomeric salts at an elevated temperature but allow for the selective precipitation of the less soluble diastereomer upon cooling.[9] A solvent screening is the first and most crucial step in developing a resolution process.

  • Cooling Rate: A slow and controlled cooling process is essential. Rapid cooling can lead to the co-precipitation of the more soluble diastereomer, resulting in a lower diastereomeric excess in the crystalline product.[9]

  • Stoichiometry: While a 1:1 molar ratio of acid to resolving agent is common, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can be advantageous. This ensures that there is an excess of the racemic acid, which can help to keep the more soluble diastereomeric salt in solution, thereby increasing the purity of the precipitated salt.

Conclusion

The chiral resolution of this compound via diastereomeric salt formation is a highly effective method for obtaining the pure enantiomers required for pharmaceutical development. While a universal "best" resolving agent cannot be declared without specific experimental screening for this exact molecule, insights from structurally related fluorinated mandelic acids suggest that (+)-pseudoephedrine and (-)-cinchonidine are excellent starting candidates for investigation.

Successful resolution is a multi-parameter optimization problem. A systematic screening of resolving agents and solvents, followed by careful optimization of crystallization conditions, is paramount to achieving high yields and excellent enantiomeric purity. The protocols and principles outlined in this guide provide a robust framework for researchers and drug development professionals to efficiently develop a scalable resolution process for this compound and other chiral acids.

References

A Senior Application Scientist's Guide to the Comparative Analysis of Fluorinated Mandelic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in a Key Chiral Building Block

In the landscape of medicinal chemistry and asymmetric synthesis, mandelic acid and its derivatives are indispensable chiral building blocks.[1][2] The introduction of a fluorine atom onto the phenyl ring of mandelic acid dramatically alters its physicochemical and biological properties, a testament to fluorine's unique role in drug design.[3] Fluorine's high electronegativity and small size can enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs).[3] However, the position of this single fluorine atom—be it ortho (2-), meta (3-), or para (4-)—creates distinct isomers with subtle yet critical differences in reactivity, acidity, and spectral characteristics.

This guide provides a comprehensive comparative study of 2-fluoromandelic acid, 3-fluoromandelic acid, and 4-fluoromandelic acid. Moving beyond a simple data sheet, we will explore the causal relationships between isomeric structure and function, provide validated experimental protocols for their differentiation and separation, and present the data in a clear, comparative format to aid researchers in their analytical and synthetic endeavors.

Visualizing the Isomers: Chemical Structures

First, let's visualize the fundamental structural differences between the three positional isomers.

Figure 1: Structures of the three fluorinated mandelic acid isomers.

Part 1: Comparative Physicochemical Properties

The position of the electron-withdrawing fluorine atom directly influences the molecule's acidity (pKa), crystal lattice energy (melting point), and interaction with solvents (solubility). These properties are not just academic; they have profound implications for reaction kinetics, purification strategies, and formulation development.

Causality Behind the Trends:
  • Acidity (pKa) : The pKa is a measure of the ease with which the carboxylic proton can be donated. Fluorine is a strongly electron-withdrawing group. Through the inductive effect, it pulls electron density away from the carboxylate group, stabilizing the conjugate base and thus increasing the acidity (lowering the pKa) compared to unsubstituted mandelic acid (pKa ≈ 3.41). The strength of this inductive effect is distance-dependent, hence the ortho isomer is expected to be the most acidic, followed by the meta, and then the para isomer.

  • Melting Point : The melting point is determined by the strength of the intermolecular forces in the crystal lattice. For the fluoromandelic acids, hydrogen bonding from the hydroxyl and carboxylic acid groups is dominant. The position of the fluorine can influence crystal packing and potentially allow for intramolecular interactions. For instance, the ortho-fluoro isomer can form an intramolecular hydrogen bond between the fluorine and the α-hydroxyl group, which can affect its intermolecular bonding and, consequently, its melting point. A study of the optically active isomers found a clear trend in melting points, with the para-isomer having the highest, suggesting the most stable crystal lattice.[4]

Data Summary: Physicochemical Properties
Property2-Fluoromandelic Acid3-Fluoromandelic Acid4-Fluoromandelic AcidUnsubstituted Mandelic Acid (for reference)
Molecular Formula C₈H₇FO₃[5]C₈H₇FO₃[6]C₈H₇FO₃[7]C₈H₈O₃[8]
Molecular Weight 170.14 g/mol [5]170.14 g/mol [6]170.14 g/mol [7]152.15 g/mol [8]
Melting Point (°C) 88.7 (R-isomer)[4]121.1 (R-isomer)[4]136-137 (racemic)[9], 152.7 (R-isomer)[4]119 (racemic)[8]
pKa (predicted/exp.) ~3.1 (predicted)3.26 (predicted)[10]3.17 (predicted)[9]3.41
Solubility Soluble in water and polar organic solvents.[8]Data not readily available, but expected to be soluble in polar solvents.Soluble in water and polar organic solvents.[8]Soluble in water and polar organic solvents.[8][11]

Note: Experimental values can vary based on the specific enantiomer or racemic mixture and the analytical method used.

Part 2: Spectroscopic Differentiation (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for unambiguously distinguishing between positional isomers.[12] The key lies in analyzing the chemical shifts and, more importantly, the spin-spin coupling patterns of the aromatic protons.

The Logic of Differentiation:

The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.0 ppm) provides a unique fingerprint for each isomer.

  • 2-Fluoromandelic Acid (ortho) : The four aromatic protons are all chemically distinct and will exhibit complex splitting patterns. Expect to see multiplets resulting from ortho (³J, typically 6-10 Hz), meta (⁴J, 2-4 Hz), and para (⁵J, 0-1 Hz) couplings to each other, as well as coupling to the ¹⁹F nucleus.

  • 3-Fluoromandelic Acid (meta) : This isomer will also show four distinct signals in the aromatic region. One proton will appear as a broad singlet (or narrow triplet) due to two meta couplings. The other protons will show more complex patterns, including ortho and para couplings.

  • 4-Fluoromandelic Acid (para) : Due to symmetry, this isomer presents the simplest spectrum. The aromatic ring has only two unique proton environments. This results in two signals, each integrating to 2H, which appear as a pair of doublets (an AA'BB' system). The coupling constant will be a typical ortho coupling (³J).

In ¹³C NMR, the carbon directly bonded to fluorine will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). The effect of fluorine substitution also extends to other carbons in the ring, with two-bond (²JCF) and three-bond (³JCF) couplings being observable, providing further structural confirmation.[13]

NMR_Differentiation cluster_patterns Observed Splitting Pattern cluster_isomers Isomer Identification Start Analyze Aromatic Region of ¹H NMR Spectrum Pattern1 Two Doublets (each 2H integration) Start->Pattern1 Symmetrical? Pattern2 Four Complex Multiplets Start->Pattern2 Asymmetrical? Isomer4 4-Fluoro (para) Pattern1->Isomer4 Isomer23 2-Fluoro (ortho) or 3-Fluoro (meta) Pattern2->Isomer23 Further Requires detailed analysis of coupling constants (J-values) and potentially 2D NMR (COSY, HMBC) for full assignment. Isomer23->Further

Figure 2: Logical workflow for differentiating fluoromandelic acid isomers using ¹H NMR.

Experimental Protocol: NMR Analysis of Fluoromandelic Acid Isomers

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra for isomer identification.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the fluoromandelic acid isomer.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) directly in a 5 mm NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it solubilizes them well and allows for the observation of the acidic proton.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if the solvent does not provide a reference signal.

    • Cap the tube and gently invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrument Setup & Data Acquisition (400 or 500 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

    • Lock onto the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.

    • For ¹H NMR:

      • Use a standard single-pulse experiment (e.g., 'zg30').

      • Set the spectral width to approximately 16 ppm, centered around 6-7 ppm.

      • Acquisition time: 2-4 seconds.

      • Relaxation delay (d1): 2-5 seconds (to ensure full relaxation of all protons, including the slower-relaxing aromatic ones).

      • Number of scans: 8-16, depending on concentration.

    • For ¹³C{¹H} NMR (Proton-Decoupled):

      • Use a standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

      • Set the spectral width to ~240 ppm.[14][15]

      • Acquisition time: 1-2 seconds.

      • Relaxation delay (d1): 2 seconds.

      • Number of scans: 128-1024 or more, as ¹³C is inherently less sensitive.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum carefully to obtain a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm (for ¹H) or the solvent peak to its known chemical shift.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants in the aromatic region to identify the isomer as described above.

Part 3: Chromatographic Separation (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for both separating the positional isomers and resolving the enantiomers of each isomer.[16][17] The choice of stationary phase (column) and mobile phase is critical and depends on the analytical goal.

Principles of Separation:
  • Positional Isomer Separation (Reversed-Phase HPLC) : The three isomers have identical molecular weights but differ slightly in polarity and hydrophobicity. A standard C18 reversed-phase column can often separate them. The elution order will depend on the subtle differences in their interaction with the nonpolar stationary phase. A more polar isomer will interact less and elute earlier. The mobile phase typically consists of an aqueous buffer (e.g., phosphate buffer or water with formic/acetic acid) and an organic modifier like acetonitrile or methanol.

  • Enantiomeric Separation (Chiral HPLC) : To separate the (R)- and (S)-enantiomers of a single isomer, a chiral stationary phase (CSP) is required.[16] These columns contain a chiral selector that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based columns (e.g., cellulose or amylose derivatives like CHIRALPAK®) are widely used and have proven effective for separating mandelic acid derivatives.[16]

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Interpretation Sample Obtain Isomer Mixture or Racemic Sample Dissolve Dissolve in Mobile Phase Solvent Sample->Dissolve Filter Filter Sample (0.22 µm) Dissolve->Filter Inject Inject onto HPLC System Filter->Inject Column Select Column (C18 for Isomers, CSP for Enantiomers) Inject->Column Elute Elute with Optimized Mobile Phase Column->Elute Detect Detect with UV Detector (e.g., 225-230 nm) Elute->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Identify Identify Peaks by Retention Time Chromatogram->Identify Quantify Quantify by Peak Area Identify->Quantify

Figure 3: General experimental workflow for the HPLC analysis of fluoromandelic acids.

Experimental Protocol: HPLC Method Development for Chiral Separation

This protocol provides a starting point for separating the enantiomers of a fluorinated mandelic acid isomer using a polysaccharide-based chiral column.

  • Column and System Preparation:

    • Install a chiral column, such as a CHIRALPAK® IC (immobilized cellulosic tris(3,5-dichlorophenylcarbamate)) (250 mm x 4.6 mm, 5 µm).[16]

    • Thoroughly flush the HPLC system with the initial mobile phase to ensure equilibration. A stable baseline is required before injection.

  • Mobile Phase Preparation:

    • The primary mobile phase components for normal phase chiral chromatography are typically n-hexane and an alcohol modifier (e.g., isopropanol or ethanol).[16]

    • Prepare an initial mobile phase, for example, 90:10 (v/v) n-hexane:isopropanol .

    • Since the analytes are acidic, add a small amount of a strong acid additive to improve peak shape and reproducibility. A common choice is 0.1% trifluoroacetic acid (TFA) .[16]

    • Filter the prepared mobile phase through a 0.45 µm solvent filter and degas it thoroughly using sonication or vacuum degassing.[16]

  • Sample Preparation:

    • Prepare a stock solution of the racemic fluoromandelic acid isomer at approximately 1 mg/mL in the mobile phase or a compatible solvent.

    • Filter the sample solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions (Initial Run):

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 230 nm (adjust based on the isomer's UV maximum).[16]

  • Method Optimization (Self-Validating Logic):

    • Objective: Achieve baseline resolution (Rs > 1.5) between the two enantiomer peaks.

    • If no separation is observed:

      • Change the alcohol modifier. The selectivity can be very different between isopropanol and ethanol.

    • If resolution is poor (Rs < 1.5):

      • Decrease the percentage of the alcohol modifier (e.g., from 10% to 5%). This will increase retention times and often improves resolution.

      • Decrease the flow rate (e.g., to 0.8 mL/min). This can increase the efficiency of the separation.

      • Adjust the column temperature. Lowering the temperature sometimes enhances chiral recognition and improves resolution, though it will increase analysis time.

    • If retention times are too long:

      • Increase the percentage of the alcohol modifier in the mobile phase.

    • If peak shape is poor (tailing):

      • Ensure the acid additive (TFA) concentration is sufficient.

    • Iterate these steps logically until the desired separation is achieved.

Conclusion

The positional isomerism of fluorinated mandelic acids presents a classic challenge in chemical analysis and synthesis. While 2-, 3-, and 4-fluoromandelic acid share the same molecular formula, the location of the fluorine atom imparts a unique identity to each. These differences are manifested in their physicochemical properties, which are governed by the interplay of inductive effects and intermolecular forces, and in their spectroscopic signatures, which allow for their unambiguous identification. A systematic approach using ¹H NMR provides a definitive method for structural elucidation, while chiral HPLC offers a robust platform for their separation. For researchers in drug discovery and development, a thorough understanding and command of these analytical techniques are paramount for ensuring the purity, identity, and ultimate success of their chiral synthons and final API candidates.

References

A Comparative Guide to the Biological Activity of 2,3-Difluoromandelic Acid and its Non-Fluorinated Analog

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic efficacy. The introduction of fluorine atoms into a molecule is a well-established strategy in medicinal chemistry to modulate its biological activity. This guide provides an in-depth comparison of the biological activity of 2,3-Difluoromandelic acid and its non-fluorinated parent compound, mandelic acid. While direct comparative experimental data for this compound is limited in publicly accessible literature, this guide will extrapolate its potential activity based on established principles of medicinal chemistry and the known biological profile of mandelic acid.

Introduction: The Rationale for Fluorination

Mandelic acid, an alpha-hydroxy acid, is recognized for its antimicrobial and therapeutic properties.[1][2][3] Fluorination is a common tool used by medicinal chemists to enhance the pharmacokinetic and pharmacodynamic properties of a molecule.[4][5] The introduction of fluorine can lead to:

  • Increased Lipophilicity: Strategic fluorination can enhance a molecule's ability to cross cell membranes, potentially increasing its bioavailability and efficacy.[4][5]

  • Altered Acidity (pKa): The high electronegativity of fluorine can significantly impact the acidity of nearby functional groups, which can affect a compound's ionization state at physiological pH and its interaction with biological targets.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes such as cytochrome P450. This can prolong the half-life of a drug in the body.

  • Conformational Changes: Fluorine substitution can influence the preferred conformation of a molecule, potentially leading to a better fit with its biological target.

This guide will explore how the addition of two fluorine atoms to the 2 and 3 positions of the phenyl ring of mandelic acid is predicted to influence its biological activity.

Mandelic Acid: The Non-Fluorinated Analog - A Biological Snapshot

Mandelic acid has a well-documented history of biological activity, primarily as an antimicrobial agent. It has been used in various applications, from dermatology to as a component in the synthesis of other pharmaceuticals.[2][3]

Antimicrobial Activity

Mandelic acid exhibits broad-spectrum antimicrobial activity against various bacteria.[1][6] Its mechanism of action is attributed to its acidic nature, which can disrupt the cell membranes of microorganisms.

Property Value Source
pKa 3.41 (at 25°C)[7]

The pKa is a measure of the acidity of a compound. A lower pKa indicates a stronger acid.

This compound: A Predictive Analysis of Enhanced Biological Activity

Predicted Physicochemical Properties

The introduction of two electron-withdrawing fluorine atoms at the ortho and meta positions of the phenyl ring is expected to significantly alter the physicochemical properties of mandelic acid.

Property Mandelic Acid Predicted this compound Rationale for Prediction
pKa 3.41< 3.41The strong electron-withdrawing inductive effect of the two fluorine atoms will increase the acidity of the carboxylic acid group, resulting in a lower pKa.[8][9]
Lipophilicity (LogP) 0.62[7]> 0.62The addition of fluorine atoms generally increases the lipophilicity of a molecule, which could enhance its ability to penetrate bacterial cell membranes.[4][5]
Hypothesized Biological Implications

Based on these predicted changes in physicochemical properties, we can hypothesize the following enhancements in the biological activity of this compound compared to mandelic acid:

  • Potentially Enhanced Antimicrobial Activity: The predicted lower pKa of this compound would result in a greater proportion of the compound being in its ionized form at physiological pH. This, combined with increased lipophilicity, could lead to more effective disruption of microbial cell membranes and potentially a lower Minimum Inhibitory Concentration (MIC).

  • Potential for Novel Enzyme Inhibition: The altered electronic and conformational properties of the fluorinated ring could lead to new or enhanced interactions with biological targets, such as bacterial enzymes, that are not observed with mandelic acid.

  • Improved Metabolic Stability: The strong C-F bonds would likely make this compound more resistant to metabolic degradation, which could be advantageous for in vivo applications.

The following diagram illustrates the logical relationship between the structural modification and the predicted enhancement of biological activity.

G cluster_0 Structural Modification cluster_1 Physicochemical Changes cluster_2 Predicted Biological Consequences Mandelic_Acid Mandelic Acid Fluorination Addition of 2,3-Difluoro Groups Mandelic_Acid->Fluorination 2_3_DFMA This compound Fluorination->2_3_DFMA Lower_pKa Lower pKa (Increased Acidity) 2_3_DFMA->Lower_pKa Inductive Effect Higher_LogP Higher LogP (Increased Lipophilicity) 2_3_DFMA->Higher_LogP Hydrophobicity of Fluorine Novel_Enzyme_Interaction Novel Enzyme Interactions 2_3_DFMA->Novel_Enzyme_Interaction Improved_Metabolic_Stability Improved Metabolic Stability 2_3_DFMA->Improved_Metabolic_Stability Enhanced_Antimicrobial Enhanced Antimicrobial Activity Lower_pKa->Enhanced_Antimicrobial Higher_LogP->Enhanced_Antimicrobial

Caption: Predicted effects of 2,3-difluorination on the properties of mandelic acid.

Experimental Protocol: A Self-Validating System for Antimicrobial Susceptibility Testing

To empirically validate the hypothesized enhancement in antimicrobial activity, a standardized method for determining the Minimum Inhibitory Concentration (MIC) is essential. The broth microdilution method is a widely accepted and reliable technique.[5][10][11][12]

Principle

This method involves exposing a standardized bacterial inoculum to serial dilutions of the test compounds (mandelic acid and this compound) in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth after a defined incubation period.[12][13]

Materials
  • Test compounds (Mandelic acid, this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)[4]

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85%)

  • McFarland standard 0.5

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Pipettes and sterile tips

Step-by-Step Methodology
  • Preparation of Test Compound Stock Solutions:

    • Dissolve mandelic acid and this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[4]

    • Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well in the dilution series. This will create a range of concentrations of the test compound.

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to each well containing the serially diluted test compound.

  • Controls:

    • Growth Control: A well containing MHB and the bacterial inoculum, but no test compound.

    • Sterility Control: A well containing only MHB.

  • Incubation:

    • Incubate the microtiter plate at 35 ± 2°C for 16-20 hours.[5]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible bacterial growth.[12]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock Prepare Stock Solutions of Test Compounds Dilution Perform Serial Dilutions in 96-well Plate Stock->Dilution Inoculum Prepare and Standardize Bacterial Inoculum Inoculate Inoculate Wells with Bacteria Inoculum->Inoculate Dilution->Inoculate Controls Set up Growth and Sterility Controls Inoculate->Controls Incubate Incubate at 35°C for 16-20 hours Controls->Incubate Read_MIC Visually Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC

Caption: Workflow for the broth microdilution MIC assay.

Conclusion and Future Directions

The strategic incorporation of fluorine into the mandelic acid scaffold at the 2 and 3 positions of the phenyl ring is predicted to enhance its biological activity, particularly its antimicrobial properties. This is based on the fundamental principles of medicinal chemistry, where fluorination can favorably modulate a molecule's physicochemical properties such as acidity and lipophilicity.

While this guide provides a strong theoretical framework, empirical validation is crucial. The provided experimental protocol for determining the Minimum Inhibitory Concentration offers a robust and self-validating system for researchers to test these hypotheses. Further studies should also explore the potential anticancer, antiviral, and enzyme inhibitory activities of this compound to fully elucidate its therapeutic potential. Such research will contribute valuable data to the growing field of fluorinated pharmaceuticals and may lead to the development of novel and more effective therapeutic agents.

References

Differentiating 2,3- vs. 3,5-Difluoromandelic Acid: A Spectroscopic Comparison Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise characterization of molecular isomers is paramount. Positional isomers, such as 2,3-Difluoromandelic acid and 3,5-Difluoromandelic acid, can exhibit markedly different biological activities, toxicological profiles, and material properties. Consequently, the ability to unambiguously distinguish between these two compounds is a critical step in research and quality control. This guide provides a comprehensive comparison of the expected spectroscopic signatures of 2,3- and 3,5-Difluoromandelic acid, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. The analysis is grounded in fundamental spectroscopic principles and supported by data from analogous compounds to provide a robust framework for differentiation.

The Structural Imperative: Why Isomer Differentiation Matters

Both this compound and 3,5-Difluoromandelic acid are derivatives of mandelic acid, an alpha-hydroxy carboxylic acid. The key distinction lies in the substitution pattern of the two fluorine atoms on the phenyl ring. This seemingly subtle difference in atomic arrangement leads to significant variations in molecular symmetry, electron distribution, and steric hindrance. These variations, in turn, manifest as distinct and predictable differences in their spectroscopic outputs. For drug development professionals, an incorrect isomer could lead to inactive or even harmful therapeutics. For materials scientists, the isomeric form can influence polymer characteristics and reactivity. Therefore, a multi-technique spectroscopic approach is essential for unequivocal identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic environments of ¹H, ¹³C, and ¹⁹F nuclei, we can deduce the connectivity and spatial arrangement of atoms within a molecule. The differences in the substitution patterns of 2,3- and 3,5-Difluoromandelic acid will result in highly distinct NMR spectra.

¹H NMR Spectroscopy: The Proton's Perspective

The ¹H NMR spectra of the two isomers will differ primarily in the aromatic region. The number of signals, their chemical shifts, and their coupling patterns will be unique to each substitution pattern.

  • This compound: The aromatic region is expected to show a complex multiplet system due to the lower symmetry. The three aromatic protons will be chemically non-equivalent and will exhibit coupling to each other as well as to the two fluorine atoms. The proton ortho to the carboxyl group (at the 6-position) will likely be the most deshielded.

  • 3,5-Difluoromandelic Acid: Due to the plane of symmetry in this molecule, the two protons at the 2- and 6-positions are chemically equivalent, as is the single proton at the 4-position. This will result in a simpler spectrum with two distinct signals in the aromatic region. The signal for the H-2 and H-6 protons will appear as a doublet of doublets (or a triplet if the meta H-F coupling is not well resolved), and the signal for the H-4 proton will appear as a triplet of triplets.

Proton Predicted ¹H Chemical Shift (ppm) - 2,3-isomer Predicted ¹H Chemical Shift (ppm) - 3,5-isomer Predicted Multiplicity
Aromatic-H7.0 - 7.56.8 - 7.2Complex Multiplets (2,3-isomer); Doublet of Doublets & Triplet of Triplets (3,5-isomer)
α-H~5.2~5.1Singlet (or Doublet if coupled to OH)
OHVariableVariableBroad Singlet
COOHVariableVariableBroad Singlet
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectra will provide further confirmation of the isomeric identity, with the number of aromatic signals and the effect of fluorine substitution on carbon chemical shifts being key differentiators.

  • This compound: Six distinct signals are expected in the aromatic region due to the lack of symmetry. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants.

  • 3,5-Difluoromandelic Acid: Due to symmetry, only four signals are expected in the aromatic region. The carbons at the 2- and 6-positions will be equivalent, as will the fluorine-bearing carbons at the 3- and 5-positions.

Carbon Predicted ¹³C Chemical Shift (ppm) - 2,3-isomer Predicted ¹³C Chemical Shift (ppm) - 3,5-isomer Key Differentiator
Aromatic C-F145-165 (2 signals)160-165 (1 signal)Number of C-F signals and their coupling patterns
Aromatic C-H/C-C115-140 (4 signals)105-135 (3 signals)Number of aromatic signals
α-C~70~70Similar for both isomers
C=O~175~175Similar for both isomers
¹⁹F NMR Spectroscopy: The Fluorine Fingerprint

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds. The chemical shifts and coupling patterns of the fluorine atoms provide a direct and unambiguous fingerprint of their environment.

  • This compound: Two distinct ¹⁹F signals are expected, as the two fluorine atoms are in different chemical environments. These signals will likely show coupling to each other and to nearby protons.

  • 3,5-Difluoromandelic Acid: Only one ¹⁹F signal is expected due to the molecular symmetry, as both fluorine atoms are chemically equivalent.

Fluorine Environment Predicted ¹⁹F Chemical Shift (ppm) - 2,3-isomer Predicted ¹⁹F Chemical Shift (ppm) - 3,5-isomer Key Differentiator
Aromatic-FTwo distinct signalsOne signalNumber of signals is the primary distinguishing feature

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While many of the fundamental absorptions (O-H, C=O, C-O) will be similar for both isomers, the C-F stretching and aromatic C-H bending regions can offer distinguishing features.

  • C-F Stretching: The carbon-fluorine stretching vibrations typically appear in the region of 1100-1400 cm⁻¹. The precise position and number of these bands can be influenced by the substitution pattern on the aromatic ring. The asymmetric nature of the 2,3-isomer may lead to a broader or more complex set of C-F stretching bands compared to the more symmetric 3,5-isomer.

  • Aromatic C-H Out-of-Plane Bending: The pattern of absorption in the 900-675 cm⁻¹ region is often characteristic of the substitution pattern on a benzene ring. For the 2,3-disubstituted pattern, a strong band is expected in this region. The 3,5-disubstituted pattern (a form of 1,3,5-trisubstitution if considering the mandelic acid moiety) will also have characteristic bands, which will differ from the 2,3-isomer.

Vibrational Mode Expected Wavenumber (cm⁻¹) - 2,3-isomer Expected Wavenumber (cm⁻¹) - 3,5-isomer
O-H (Carboxylic Acid)3300-2500 (broad)3300-2500 (broad)
C-H (Aromatic)3100-30003100-3000
C=O (Carboxylic Acid)~1710~1710
C-F Stretch1100-1400 (complex)1100-1400
C-H Bending (oop)Characteristic of 1,2,3-trisubstitutionCharacteristic of 1,3,5-trisubstitution

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While both isomers have the same molecular weight and will therefore show the same molecular ion peak, their fragmentation patterns upon ionization can differ, although these differences may be subtle. The primary fragmentation of mandelic acid itself involves the loss of the carboxyl group. For the difluorinated analogs, characteristic fragments would include the difluorobenzyl cation and subsequent loss of HF.

  • This compound: The fragmentation pattern will be influenced by the adjacent fluorine atoms.

  • 3,5-Difluoromandelic Acid: The fragmentation will reflect the meta-positioning of the fluorine atoms.

The relative abundances of certain fragment ions may differ between the two isomers, providing a potential avenue for differentiation, especially when coupled with a separation technique like gas or liquid chromatography.

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., DMSO-d₆, CDCl₃, or D₂O with pH adjustment).

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the difluoromandelic acid isomer in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of a suitable internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing.

  • Sample Filtration: Filter the sample into a clean, dry NMR tube to remove any particulate matter.

Data Acquisition Parameters (General)
  • ¹H NMR: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. A spectral width of approximately 12 ppm is typically adequate.

  • ¹³C NMR: A larger number of scans will be required due to the lower natural abundance of ¹³C. A spectral width of around 220 ppm is standard.

  • ¹⁹F NMR: This is a high-sensitivity nucleus, so fewer scans are generally needed. The chemical shift range for fluorinated aromatic compounds is broad, so a spectral width of at least 200 ppm is recommended.

Visualizing the Analytical Workflow

Caption: Workflow for the spectroscopic analysis and differentiation of difluoromandelic acid isomers.

Conclusion: A Multi-faceted Approach to Isomer Identification

The differentiation of 2,3- and 3,5-Difluoromandelic acid is a task that can be confidently achieved through a systematic application of modern spectroscopic techniques. While mass spectrometry and IR spectroscopy provide valuable corroborating evidence, NMR spectroscopy, particularly the combination of ¹H, ¹³C, and ¹⁹F NMR, stands out as the most definitive method. The distinct symmetry of the 3,5-isomer compared to the 2,3-isomer leads to clear and predictable differences in the number of signals and coupling patterns observed in their respective NMR spectra. By carefully analyzing the data from these complementary techniques, researchers, scientists, and drug development professionals can ensure the correct identification of these critical building blocks, thereby maintaining the integrity and success of their scientific endeavors.

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2,3-Difluoromandelic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the nuanced molecular interactions of therapeutic candidates and their precursors are of paramount importance. Among the myriad of chemical scaffolds, fluorinated mandelic acid derivatives have emerged as significant building blocks in pharmaceutical synthesis.[1][2] The inclusion of fluorine atoms can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1] Specifically, 2,3-Difluoromandelic acid and its related structures are of growing interest. However, their structural similarity to endogenous molecules or other drug compounds necessitates a rigorous evaluation of their potential for off-target interactions, a phenomenon known as cross-reactivity.

This guide provides an in-depth technical comparison of methodologies for assessing the cross-reactivity of this compound derivatives. As direct comparative experimental data for this specific class of compounds is not broadly published, this guide will focus on the principles, experimental design, and data interpretation using established and powerful techniques. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating systems for trustworthy and reproducible results.

The Imperative of Cross-Reactivity Assessment

Cross-reactivity occurs when an antibody or protein receptor, designed to bind to a specific molecule, also binds to other, structurally similar molecules.[3] In drug development, unintended cross-reactivity can lead to a range of adverse effects, from diminished therapeutic efficacy to significant toxicity.[4][5][6] For small molecules like this compound derivatives, which may act as haptens, the potential for eliciting an immune response makes cross-reactivity studies a critical component of the preclinical safety assessment.[7][8][9][10]

Tissue cross-reactivity (TCR) studies are a vital part of this assessment, often mandated by regulatory bodies like the FDA and EMA before a drug candidate can proceed to clinical trials.[6][11] These studies aim to identify any "off-target" binding in a wide range of human tissues, thereby predicting potential toxicities.[5][6][11]

Comparative Methodologies for Assessing Cross-Reactivity

The two primary methodologies for evaluating the cross-reactivity of small molecules like this compound derivatives are immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), and label-free biosensor technologies like Surface Plasmon Resonance (SPR).

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a highly sensitive and widely used immunoassay for detecting and quantifying small molecules.[12] The principle relies on the competition between the analyte of interest (the this compound derivative) and a labeled version of the analyte for a limited number of antibody binding sites.

Causality Behind Experimental Choices:

  • Hapten Conjugation: this compound is a hapten, a small molecule that is not immunogenic on its own.[7][8][9] To generate antibodies, it must be covalently conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[9][10] The choice of conjugation chemistry is critical to ensure that the unique structural features of the hapten are exposed to the immune system.

  • Antibody Generation: The generation of specific and sensitive antibodies against the hapten-protein conjugate is paramount.[7] Both monoclonal and polyclonal antibodies can be used, with monoclonal antibodies generally offering higher specificity and batch-to-batch consistency.

  • Assay Format: A competitive format is necessary because the small size of the hapten makes it difficult for two antibodies to bind simultaneously, as required in a sandwich ELISA.[9][12]

Experimental Workflow: Competitive ELISA

ELISA_Workflow cluster_prep Preparation cluster_reaction Competitive Reaction cluster_detection Detection A 1. Antibody Coating: Microtiter plate wells are coated with anti-2,3-DFMA antibodies. B 2. Blocking: Unbound sites are blocked (e.g., with BSA) to prevent non-specific binding. A->B C 3. Competition: A mixture of the sample (containing 2,3-DFMA derivative) and a fixed amount of enzyme-labeled 2,3-DFMA is added to the wells. B->C D 4. Incubation: The plate is incubated to allow competition for antibody binding. C->D E 5. Washing: Unbound reagents are washed away. D->E F 6. Substrate Addition: A chromogenic substrate for the enzyme is added. E->F G 7. Signal Measurement: The color change is measured (e.g., absorbance at a specific wavelength). The signal is inversely proportional to the amount of analyte in the sample. F->G

Caption: Competitive ELISA workflow for 2,3-DFMA derivative cross-reactivity.

Data Interpretation and Comparison:

Cross-reactivity is typically expressed as a percentage relative to the binding of the primary analyte (this compound). This is calculated using the concentrations of the competitor molecules required to displace 50% of the labeled analyte (IC50).

% Cross-Reactivity = (IC50 of this compound / IC50 of Derivative) x 100

Hypothetical Cross-Reactivity Data for this compound Derivatives (ELISA)

CompoundIC50 (nM)% Cross-Reactivity
This compound 10 100%
2,4-Difluoromandelic acid5020%
2,5-Difluoromandelic acid2005%
3,5-Difluoromandelic acid10001%
Mandelic acid>10,000<0.1%
4-Hydroxymandelic acid>10,000<0.1%

This table illustrates how a higher IC50 value for a derivative indicates lower binding affinity for the antibody and, therefore, lower cross-reactivity.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free optical technique that allows for the real-time measurement of molecular interactions.[13][14][15] It provides detailed kinetic information (association and dissociation rates) and affinity data (equilibrium dissociation constant, KD).[14][15]

Causality Behind Experimental Choices:

  • Immobilization Strategy: In a typical SPR experiment for small molecule analysis, the larger binding partner (the antibody or target protein) is immobilized on the sensor chip surface.[14] This allows for the detection of the small molecule analyte as it flows over the surface.

  • Real-Time Monitoring: SPR measures changes in the refractive index at the sensor surface as the analyte binds to and dissociates from the immobilized ligand.[15] This provides a dynamic view of the interaction, which is not possible with endpoint assays like ELISA.

  • Kinetic Analysis: The ability to determine on-rates (ka) and off-rates (kd) provides a deeper understanding of the binding event than affinity alone.[16]

Experimental Workflow: Surface Plasmon Resonance (SPR)

SPR_Workflow cluster_setup Assay Setup cluster_binding Binding Analysis cluster_analysis Data Analysis A 1. Ligand Immobilization: The target protein (e.g., antibody) is immobilized on the SPR sensor chip. B 2. Analyte Injection: A solution containing the 2,3-DFMA derivative is injected over the surface. A->B C 3. Association Phase: The binding of the analyte to the immobilized ligand is monitored in real-time. B->C D 4. Dissociation Phase: Buffer is flowed over the surface, and the dissociation of the analyte is monitored. C->D E 5. Sensorgram Generation: A sensorgram (Response vs. Time) is generated for each concentration. D->E F 6. Kinetic Fitting: The data is fitted to a binding model to determine ka, kd, and KD. E->F

References

performance of different HPLC columns for 2,3-Difluoromandelic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to HPLC Column Performance for the Analysis of 2,3-Difluoromandelic Acid

Authored by: A Senior Application Scientist

Introduction: The Analytical Challenge of Fluorinated Mandelic Acids

This compound is a key chiral building block and intermediate in the synthesis of various pharmaceuticals. Its precise quantification and impurity profiling are critical for ensuring the quality, safety, and efficacy of final drug products. However, its analysis by High-Performance Liquid Chromatography (HPLC) presents a distinct set of challenges. The molecule's structure—featuring a hydrophilic carboxylic acid and α-hydroxyl group, a hydrophobic phenyl ring, and electron-withdrawing fluorine atoms—results in a highly polar and acidic compound.

Standard reversed-phase (RP) HPLC methods using traditional C18 columns often struggle to achieve adequate retention for such polar molecules, leading to elution near the void volume and poor resolution from other polar impurities.[1] This guide provides an in-depth, data-driven comparison of different HPLC column chemistries to develop a robust and reliable analytical method for this compound, designed for researchers, scientists, and drug development professionals.

Pillar 1: Expertise & Causality in Experimental Design

The selection of an appropriate stationary phase is the most critical factor in HPLC method development. The choice must be guided by the physicochemical properties of the analyte. For this compound, three key properties dictate our strategy:

  • Acidity (pKa): With a predicted pKa of approximately 3.17, the carboxylic acid group will be ionized (negatively charged) at neutral pH.[2] To achieve retention on a reversed-phase column, the mobile phase pH must be lowered to suppress this ionization, rendering the molecule more neutral and increasing its hydrophobicity.

  • Polarity: The presence of hydroxyl and carboxylic acid groups makes the molecule highly polar. This property suggests that conventional C18 columns may provide insufficient retention.[1] Therefore, exploring alternative retention mechanisms is essential.

  • Aromaticity: The difluorinated phenyl ring allows for π-π interactions. This characteristic can be exploited by using stationary phases that also contain aromatic functionalities, potentially offering a unique selectivity compared to purely aliphatic phases like C18.[3][4]

Based on this analysis, we selected three distinct column chemistries for evaluation, each leveraging a different primary retention mechanism to provide a comprehensive performance comparison.

  • Standard C18 (USP L1): The industry benchmark, relying on hydrophobic interactions.[5]

  • Phenyl-Hexyl (USP L11): A mixed-mode phase offering both hydrophobic and π-π interactions.[6]

  • HILIC (Amide): An alternative mode for highly polar compounds, relying on hydrophilic partitioning.[7][8]

G cluster_Analyte Analyte: this compound cluster_Strategy Chromatographic Strategy Analyte Properties: - Polar (OH, COOH) - Acidic (pKa ≈ 3.17) - Aromatic (Phenyl Ring) C18 C18 Column (Hydrophobic Interaction) Analyte->C18  Hydrophobicity of Phenyl Ring Phenyl Phenyl-Hexyl Column (Hydrophobic + π-π Interaction) Analyte->Phenyl  Aromaticity & Hydrophobicity HILIC HILIC Column (Hydrophilic Partitioning) Analyte->HILIC  High Polarity G cluster_prep Sample & MP Prep cluster_hplc HPLC Analysis Stock Stock Solution (1 mg/mL) Working Working Standard (0.1 mg/mL) Stock->Working Inject Inject 10 µL Working->Inject MP Mobile Phase (Filtered & Degassed) Separate Gradient Elution on Column MP->Separate Inject->Separate Detect UV Detection (220 nm) Separate->Detect Data Data Acquisition (k', As, N) Detect->Data G cluster_C18 C18 Retention cluster_Phenyl Phenyl-Hexyl Retention cluster_HILIC HILIC Retention C18_node Analyte <=> C18 Chain label_C18 Hydrophobic Interaction Phenyl_node1 Analyte <=> Hexyl Chain Phenyl_node2 Analyte Phenyl <=> Phase Phenyl label_Phenyl Hydrophobic + π-π Interactions HILIC_node Analyte <=> Water Layer on Phase label_HILIC Hydrophilic Partitioning

References

A Researcher's Guide to the Synthesis of Halogenated Mandelic Acids: A Comparative Analysis of Chemical and Biocatalytic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Halogenated mandelic acids are pivotal chiral building blocks in the pharmaceutical and fine chemical industries. Their derivatives are integral to the synthesis of various active pharmaceutical ingredients (APIs), including antithrombotic agents like Clopidogrel, which utilizes (R)-2-chloromandelic acid as a key precursor.[1] The stereochemistry of the α-hydroxy acid moiety is often critical to the biological activity of the final drug molecule, making enantioselective synthesis a primary focus for researchers and process chemists. This guide provides a comparative overview of the principal synthetic routes to these valuable compounds, evaluating both traditional chemical methods and modern biocatalytic approaches to inform methodology selection for research and development.

Chemical Synthesis Routes: The Classical Foundation

Traditional chemical methods offer robust and scalable pathways to halogenated mandelic acids. However, they often contend with challenges related to hazardous reagents, moderate enantioselectivity, and the need for subsequent resolution steps.

The Cyanohydrin Route: From Aldehyde to α-Hydroxy Acid

This is one of the most established methods for preparing mandelic acids. The synthesis begins with the corresponding halogenated benzaldehyde, which undergoes a nucleophilic addition of a cyanide source to form a cyanohydrin (mandelonitrile) intermediate. This intermediate is then hydrolyzed under acidic conditions to yield the final mandelic acid.[2][3][4]

Mechanism: The reaction is initiated by the nucleophilic attack of the cyanide ion on the carbonyl carbon of the aldehyde. The rate of this reaction is typically slow with hydrogen cyanide alone but is significantly accelerated by the addition of a base, which increases the concentration of the more nucleophilic cyanide ion (CN⁻).[3] The resulting cyanohydrin is then subjected to hydrolysis, where the nitrile group is converted to a carboxylic acid.

Caption: General mechanism of the cyanohydrin route.

Advantages:

  • Versatility: Applicable to a wide range of substituted benzaldehydes.

  • High Conversion: The initial cyanohydrin formation often proceeds with high yield.[3]

Disadvantages:

  • Toxicity: The use of highly toxic cyanides (e.g., HCN, KCN, NaCN) necessitates stringent safety protocols and waste management.[5]

  • Racemic Product: The reaction is typically not stereoselective, producing a racemic mixture that requires a subsequent resolution step to separate the desired enantiomer, limiting the theoretical yield of a single enantiomer to 50%.[6]

  • Harsh Conditions: The hydrolysis step often requires strong acids and elevated temperatures.[2]

Phase-Transfer Catalysis (PTC): Enhancing Reactivity

The PTC method is a refinement of the reaction between a halogenated benzaldehyde and chloroform in the presence of a strong base. A phase-transfer catalyst, such as a quaternary ammonium salt or a poly(ethylene glycol), facilitates the transport of the hydroxide ion from the aqueous phase to the organic phase, where it can react with chloroform to generate dichlorocarbene. The dichlorocarbene then reacts with the aldehyde, and subsequent hydrolysis yields the mandelic acid.[5][7][8]

Mechanism: The core of this method involves the in-situ generation of dichlorocarbene (:CCl₂) in the organic phase. The PTC agent is crucial for bringing the aqueous hydroxide into the organic phase containing the aldehyde and chloroform.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,3-Difluoromandelic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2,3-Difluoromandelic acid (CAS: 207974-19-4), ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are designed to be self-validating systems, grounded in established safety principles and regulatory standards.

Hazard Assessment and Initial Safety Precautions

This compound is a solid crystalline substance that presents several hazards that must be understood before any handling or disposal procedures commence.[1] It is classified as a skin, eye, and respiratory irritant.[1]

Hazard Identification:

Hazard StatementDescriptionGHS Classification
H315Causes skin irritationSkin Corrosion/Irritation, Category 2
H319Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2A
H335May cause respiratory irritationSpecific target organ toxicity — single exposure, Category 3

Source: Thermo Fisher Scientific Safety Data Sheet[1]

Given these hazards, the immediate priority is to prevent exposure. The causality is clear: direct contact with the skin or eyes, or inhalation of the dust, can lead to irritation and discomfort. Therefore, all handling and disposal operations must be conducted with the appropriate Personal Protective Equipment (PPE).

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A lab coat or chemical-resistant apron is required to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter is necessary. All work with the solid form of this acid should ideally be performed in a certified chemical fume hood to minimize inhalation risk.

Waste Characterization and Segregation: A Critical Step

Proper disposal begins with accurate waste characterization and segregation. This compound is a halogenated organic acid . This classification is critical because halogenated organic wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts.[2]

DOT Script for Waste Segregation Logic:

G cluster_0 Initial Waste Assessment cluster_1 Segregation Protocol cluster_2 Container Management start Generated 2,3-Difluoromandelic Acid Waste is_mixed Is the waste mixed with other chemical types? start->is_mixed halogenated Segregate into HALOGENATED ORGANIC WASTE container. is_mixed->halogenated No non_halogenated Consult EHS for proper segregation of mixed waste. is_mixed->non_halogenated Yes labeling Label container with: 'HAZARDOUS WASTE' 'this compound' and associated hazards. halogenated->labeling storage Store in a designated Satellite Accumulation Area (SAA). labeling->storage

Caption: Waste Segregation Workflow for this compound.

Spill Management Protocol

In the event of a spill, a calm and methodical response is crucial to mitigate exposure and prevent environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.

  • Don PPE: Before attempting any cleanup, don the full PPE as described in Section 1.

  • Containment: For a solid spill, carefully sweep up the material to avoid generating dust. Use a dustpan and brush designated for chemical spills. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • Neutralization (for residual traces): After the bulk of the solid has been removed, the spill surface can be decontaminated. Use a cloth dampened with a mild soap and water solution to wipe the area.

  • Collection and Disposal: Place all contaminated materials (swept-up acid, used cloths, gloves, etc.) into a clearly labeled hazardous waste container.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Procedures

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Operational Disposal Plan:

  • Waste Container: Use a designated, leak-proof, and chemically compatible container for the accumulation of this compound waste. The container must be kept closed except when adding waste.

  • Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Irritant").

  • Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the operator.

  • Licensed Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department, which will contract with a licensed hazardous waste disposal company. These companies will typically use high-temperature incineration for halogenated organic compounds.

EPA Waste Code Determination:

While a specific EPA waste code is not explicitly assigned to this compound in the search results, it would likely be classified based on its characteristics. As it is a corrosive solid (an acid), it could potentially be classified under the D002 hazardous waste code for corrosivity if it meets the specific criteria when in solution.[3] However, the most appropriate classification should be determined in consultation with your institution's EHS professionals, who are experts in local, state, and federal waste regulations.

The Rationale Behind the Protocol: A Deeper Dive

The procedures outlined above are not arbitrary; they are based on a scientific understanding of the risks associated with this compound and the principles of safe chemical handling.

  • Why Segregate Halogenated Waste? The fluorine atoms in this compound can form highly toxic and corrosive gases, such as hydrogen fluoride, upon incomplete combustion.[2] Segregating this waste ensures it is sent to an incinerator capable of handling halogenated compounds and equipped with scrubbers to neutralize these acidic gases.

  • The Importance of Licensed Disposal: Hazardous waste disposal is a highly regulated field. Licensed disposal facilities are audited and monitored to ensure they have the technology and procedures in place to destroy chemical waste in an environmentally sound manner, in compliance with the Resource Conservation and Recovery Act (RCRA).

  • Why Not Neutralize in the Lab? While the neutralization of simple acids is a common laboratory procedure, the neutralization of halogenated organic acids can be complex and is generally not recommended as a disposal method. Furthermore, due to the toxic nature of potential byproducts like hydrofluoric acid, attempting to neutralize such waste without specialized equipment and training is unsafe.[4]

By adhering to these detailed procedures, you are not only ensuring your own safety and that of your colleagues but also upholding the principles of responsible scientific practice and environmental stewardship.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,3-Difluoromandelic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling of 2,3-Difluoromandelic acid. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a safe and sustainable laboratory environment. The introduction of fluorine atoms into a molecule like mandelic acid can significantly alter its reactivity and toxicological profile. Therefore, a rigorous and well-understood safety protocol is not merely a recommendation—it is a prerequisite for sound science. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety and best practices.

Hazard Assessment: Understanding the Compound

  • Skin and Eye Damage : Like its parent compound, mandelic acid, this compound is expected to be a significant irritant and corrosive agent. Direct contact can cause serious skin irritation and, most critically, poses a high risk of severe eye damage.[1][2][3][4] The GHS classification for similar compounds is often Category 1 for serious eye damage.[4]

  • Respiratory Irritation : As a fine powder, the compound can easily become airborne. Inhalation may cause irritation to the respiratory tract.[1][2][3]

  • Ingestion : It is presumed to be harmful if swallowed.[1][2]

  • Hazards from Thermal Decomposition : The presence of fluorine introduces an additional risk. During a fire or upon thermal decomposition, highly toxic and corrosive gases, such as hydrogen fluoride, may be generated.[5]

Engineering and Administrative Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. Before relying on PPE, robust engineering and administrative controls must be in place.

  • Ventilation : All handling of solid this compound must occur within a certified chemical fume hood to minimize the inhalation of dust.[6][7] The fume hood provides critical protection by drawing airborne particles away from the user.

  • Designated Area : All work with this compound should be restricted to a designated and clearly marked area of the laboratory.

  • Standard Operating Procedures (SOPs) : A detailed, written SOP for handling this specific chemical must be available to all personnel.[8][9] This SOP should include procedures for routine handling, storage, and emergency response.

  • Working Alone : Avoid working with hazardous chemicals like this compound when alone in the laboratory.[8]

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE must be based on a thorough risk assessment of the procedures to be performed. The following are the minimum requirements for handling this compound.

Eye and Face Protection

Due to the high risk of serious eye damage, robust eye protection is non-negotiable.

  • Chemical Splash Goggles : At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[6][10] These provide a full seal around the eyes, protecting against dust and potential splashes.

  • Face Shield : When handling larger quantities (typically >10g) or when there is a significant risk of splashing (e.g., during neutralization or dissolution in a large volume), a face shield must be worn in addition to chemical splash goggles.[6][11]

Skin and Body Protection
  • Gloves : Chemical-resistant gloves are required. Disposable nitrile gloves are generally suitable for incidental contact with solid materials.[11][12] Always inspect gloves for tears or holes before use. If prolonged contact is anticipated or if working with solutions, consult a glove manufacturer's compatibility chart to select an appropriate material, such as butyl rubber.[10][11] Contaminated gloves must be removed promptly using the proper technique (without touching the outer surface) and disposed of as hazardous waste.[13]

  • Lab Coat : A chemical-resistant lab coat must be worn and fully buttoned to protect the skin and personal clothing.[6]

  • Footwear : Fully enclosed shoes, preferably made of a chemical-resistant material, are mandatory in the laboratory.[6]

Respiratory Protection
  • Primary Control : A chemical fume hood is the primary method for controlling respiratory exposure to the powdered compound.[6]

  • Respirator : In the rare event that engineering controls are insufficient to keep dust levels minimal (e.g., during a large spill cleanup), a NIOSH-approved respirator with an appropriate cartridge for acid gases and particulates would be required.[11] All respirator use requires a formal respiratory protection program, including medical evaluation and fit testing.[12]

PPE Selection Summary

Hazard CategoryPotential HazardRecommended Personal Protective Equipment (PPE)
Eye/Face Contact Causes serious eye damage[3]Mandatory: Chemical splash goggles (ANSI Z.87.1 compliant). Recommended for Splash Risk: Face shield worn over goggles.[6][11]
Skin Contact Causes skin irritation[1][3]Mandatory: Chemical-resistant lab coat and disposable nitrile gloves. For prolonged contact, consult glove compatibility charts.[10][11]
Inhalation May cause respiratory irritation[1][3]Primary Control: Handle only within a certified chemical fume hood. For Emergencies: NIOSH-approved respirator may be required if ventilation is inadequate.[6]
Ingestion Harmful if swallowed[1][2]Do not eat, drink, or smoke when using this product.[1][2] Wash hands thoroughly after handling.[1][2][3][5]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedure for safely weighing and preparing a solution of this compound.

  • Preparation :

    • Verify that the chemical fume hood is operational and the sash is at the appropriate height.

    • Designate a specific area within the fume hood for the procedure.

    • Gather all necessary equipment: spatula, weigh paper or boat, beaker, stir bar, and the appropriate solvent.

    • Place a labeled hazardous waste container for solid waste within the fume hood.[6]

  • Donning PPE :

    • Put on a lab coat, ensuring it is fully buttoned.

    • Don chemical splash goggles.

    • Put on the appropriate chemical-resistant gloves.

  • Handling the Compound :

    • Carefully open the container of this compound inside the fume hood.

    • Using a spatula, carefully transfer the desired amount of the solid onto the weigh paper. Avoid any actions that could generate dust, such as pouring from a height.[6]

    • Once weighed, gently transfer the solid into the beaker.

    • Securely close the main container of the chemical.

  • Post-Handling and Decontamination :

    • Wipe down the spatula and any contaminated surfaces with a damp cloth (if compatible with the solvent to be used) or a suitable cleaning agent.

    • Dispose of the weigh paper, contaminated wipes, and gloves in the designated hazardous waste container.[6]

    • Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).

    • Wash hands thoroughly with soap and water.[1][5]

Safe Handling Workflow

cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_cleanup 3. Decontamination & Disposal prep1 Verify Fume Hood Operation prep2 Assemble Equipment & Waste Container prep1->prep2 prep3 Don Required PPE: - Lab Coat - Goggles - Gloves prep2->prep3 handle1 Carefully Weigh Solid Compound prep3->handle1 Proceed to Handling handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Securely Close Stock Container handle2->handle3 clean1 Dispose of Contaminated Solids (Gloves, Weigh Paper) in Designated Halogenated Waste handle3->clean1 Proceed to Cleanup clean2 Decontaminate Surfaces & Equipment clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for Safely Handling this compound.

Emergency Procedures: Spills and Exposure

Small Spill (Solid) :

  • Alert personnel in the immediate area.[14]

  • Wearing your full PPE (lab coat, goggles, gloves), gently cover the spill with a neutralizing agent like sodium bicarbonate or soda ash.[9][15][16]

  • If necessary, slightly moisten the solid with an inert liquid to prevent dust from becoming airborne.[15]

  • Carefully sweep the mixture into a designated hazardous waste container.[14][15]

  • Decontaminate the area with soap and water.[15]

Skin Exposure :

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5]

  • Seek immediate medical attention.

Eye Exposure :

  • Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][2]

  • Remove contact lenses if present and easy to do.[1][2]

  • Seek immediate medical attention.

Disposal Plan

As a halogenated organic compound, waste containing this compound must be handled with special care.

  • Waste Segregation : All solid waste (contaminated gloves, paper towels, etc.) and unused product must be collected in a clearly labeled, sealed container designated for "Halogenated Organic Waste".[7][8]

  • No Drain Disposal : Do not pour any material containing this compound down the drain.[7] Fluorinated organic compounds can be persistent in the environment.[8]

  • Professional Disposal : The sealed waste container must be disposed of through your institution's environmental health and safety office as hazardous waste. Thermal treatment (incineration) is a potential disposal method, but it must be done in specialized facilities capable of handling halogenated waste to prevent the release of toxic byproducts.[17][18]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Difluoromandelic acid
Reactant of Route 2
Reactant of Route 2
2,3-Difluoromandelic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.